molecular formula C10H16BNO4S B1522328 3-(Butylsulfonamido)phenylboronic acid CAS No. 1072945-65-3

3-(Butylsulfonamido)phenylboronic acid

Cat. No.: B1522328
CAS No.: 1072945-65-3
M. Wt: 257.12 g/mol
InChI Key: UBLUCZZOOILMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butylsulfonamido)phenylboronic acid is a useful research compound. Its molecular formula is C10H16BNO4S and its molecular weight is 257.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(butylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-2-3-7-17(15,16)12-10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLUCZZOOILMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674468
Record name {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-65-3
Record name {3-[(Butane-1-sulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-(Butylsulfonamido)phenylboronic acid, a compound of significant interest in medicinal chemistry and drug development. Boronic acids, particularly those with sulfonamide functionalities, are recognized for their unique biological activities, including roles as enzyme inhibitors and components in targeted drug delivery systems.[1][2][3] This document outlines a robust synthetic protocol, rooted in established chemical principles, and details the necessary analytical techniques for structural verification and purity assessment. The methodologies are presented to ensure reproducibility and provide a deep understanding of the critical parameters involved in the synthesis and analysis of this class of compounds.

Introduction: The Rationale for Sulfonamido Phenylboronic Acids

Phenylboronic acids (PBAs) are a versatile class of compounds widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4][5] Their ability to form reversible covalent bonds with diols has also positioned them as crucial components in the development of sensors and drug delivery systems, particularly for glucose-responsive applications.[6][7]

The incorporation of a sulfonamide moiety onto the phenylboronic acid scaffold introduces several advantageous properties. The sulfonamide group can:

  • Modulate Acidity: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid, which can enhance its binding affinity to diols at physiological pH.[8]

  • Introduce Hydrogen Bonding Capabilities: The N-H and S=O groups of the sulfonamide can participate in hydrogen bonding, potentially increasing the binding affinity and specificity to biological targets.[9]

  • Enhance Drug-like Properties: Sulfonamides are a well-established pharmacophore in numerous approved drugs, and their inclusion can improve pharmacokinetic and pharmacodynamic profiles.

This compound, specifically, combines these features with a butyl group that adds a degree of lipophilicity, potentially influencing cell membrane permeability and protein binding. Its synthesis and characterization are therefore of significant interest to researchers in drug discovery and chemical biology.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-aminophenylboronic acid. This approach ensures the regioselective installation of the butylsulfonamide group at the meta position relative to the boronic acid.

Synthetic Strategy: A Logic-Driven Approach

The chosen synthetic route prioritizes commercially available starting materials and robust, high-yielding reactions. The core transformation involves the reaction of an amine with a sulfonyl chloride, a classic and highly reliable method for sulfonamide formation.

G A 3-Aminophenylboronic acid D Reaction Mixture A->D B Butanesulfonyl chloride B->D C Base (e.g., Pyridine or Triethylamine) C->D Catalyst/Acid Scavenger E This compound D->E Sulfonamide Formation F Purification (Recrystallization/Chromatography) E->F G Final Product F->G G A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹¹B) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E HPLC A->E F Structural Confirmation B->F G Molecular Weight and Formula C->G H Functional Group Identification D->H I Purity Assessment E->I

Sources

A Comprehensive Technical Guide to 3-(Butylsulfonamido)phenylboronic Acid: Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylboronic Acids in Modern Research

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds—a fundamental process in constructing the complex molecular architectures of many pharmaceutical compounds[1]. Beyond their role as synthetic intermediates, the unique ability of the boronic acid moiety to reversibly bind with cis-diols has led to their integration into advanced applications such as chemical sensors and sophisticated drug delivery systems[2][3].

This guide focuses on a specific, yet important, member of this class: 3-(Butylsulfonamido)phenylboronic acid. The introduction of the butylsulfonamido group at the meta position of the phenyl ring is anticipated to modulate the electronic properties and, consequently, the reactivity and binding affinity of the boronic acid. This document provides an in-depth exploration of its core physicochemical properties, detailed experimental protocols for its characterization, and insights into its handling and potential applications.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. While specific experimental data for this compound is not extensively published, we can infer many of its key characteristics from closely related analogs and established principles of physical organic chemistry.

PropertyValue / Expected RangeSource / Rationale
CAS Number 1072945-65-3[4]
Molecular Formula C₁₀H₁₆BNO₄S[4]
Molecular Weight 257.11 g/mol [4]
Appearance Expected to be a white to off-white crystalline powderBased on the appearance of similar phenylboronic acid derivatives[5][6].
Melting Point Estimated: 90-230 °CData for 3-(Methylsulfonylamino)phenylboronic acid is 90-96 °C[7], while 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid is 224-228 °C[8]. The melting point is sensitive to the alkyl substituent on the sulfonamide.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform); poorly soluble in nonpolar solvents (e.g., Hexanes) and water.Phenylboronic acids generally exhibit this solubility profile[6][9][10][11][12].
pKa Estimated: ~7.0-7.5The electron-withdrawing sulfonamide group is known to lower the pKa of the boronic acid from the baseline of ~8.8 for unsubstituted phenylboronic acid[2][6].
Storage Store at -20°C, sealed in a dry environment.Recommended storage condition to ensure stability[4]. Phenylboronic acids can be hygroscopic and air-sensitive[13].

Synthesis and Structural Elucidation

The synthesis of this compound can be approached through established methodologies for the preparation of substituted phenylboronic acids. A representative synthetic route is outlined below, adapted from the synthesis of analogous sulfonamide-phenylboronic acids[1][2].

Synthesis_Workflow cluster_0 Synthesis of this compound 3-Bromobenzenesulfonyl_chloride 3-Bromobenzenesulfonyl chloride Intermediate_1 N-Butyl-3-bromobenzenesulfonamide 3-Bromobenzenesulfonyl_chloride->Intermediate_1 Sulfonamide formation n-Butylamine n-Butylamine n-Butylamine->Intermediate_1 Final_Product This compound Intermediate_1->Final_Product Lithiation and Borylation Borylation_reagents 1. n-BuLi 2. Triisopropyl borate 3. Acidic workup Borylation_reagents->Final_Product

A representative synthetic workflow for this compound.

Experimental Protocols for Characterization

The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point
  • Principle: The melting point is a fundamental physical property that provides an indication of purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of the crystalline powder is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range over which the sample melts is recorded.

Solubility Assessment
  • Principle: Qualitative and quantitative assessment of solubility in various solvents is crucial for reaction setup and formulation.

  • Procedure (Qualitative):

    • To a series of small vials, add approximately 1-2 mg of the compound.

    • To each vial, add 0.5 mL of a different solvent (e.g., water, methanol, ethanol, acetone, chloroform, dichloromethane, ethyl acetate, hexanes).

    • Observe the dissolution at room temperature with gentle agitation.

    • Categorize as soluble, partially soluble, or insoluble.

  • Procedure (Quantitative - Dynamic Method):

    • A suspension of a known mass of the compound in a known volume of solvent is heated at a controlled rate.

    • The temperature at which the last solid particles dissolve is recorded, often detected by a change in light transmission through the solution[9][10][11][12].

pKa Determination by UV-Vis Spectrophotometry
  • Principle: The pKa of a boronic acid can be determined by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. The equilibrium between the neutral boronic acid and the anionic boronate ester results in different absorbance profiles[2].

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of buffered solutions across a range of pH values (e.g., pH 5 to 10).

    • Add a small, constant aliquot of the stock solution to each buffered solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 1.0 mM)[2].

    • Record the UV-Vis spectrum for each sample.

    • Plot the absorbance at a specific wavelength (where the change is most significant) against pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Spectroscopic Analysis
  • ¹H and ¹³C NMR:

    • Principle: Provides detailed information about the molecular structure.

    • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Expected ¹H NMR Features: Signals corresponding to the aromatic protons, the protons of the butyl group, and the N-H proton of the sulfonamide. The chemical shifts and coupling patterns will confirm the substitution pattern.

    • Expected ¹³C NMR Features: Resonances for all carbon atoms in the molecule. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation of the boron nucleus[14][15].

  • ¹¹B NMR:

    • Principle: A powerful tool for studying the coordination state of the boron atom.

    • Expected Features: A single, broad resonance in the range of 27-33 ppm for the sp²-hybridized boronic acid is expected[14][16]. Upon increasing the pH, a shift to a higher field (lower ppm) will indicate the formation of the sp³-hybridized boronate ester[17][18].

  • Principle: Identifies the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Expected Features: Characteristic absorption bands for O-H stretching of the boronic acid (broad, ~3200-3600 cm⁻¹), N-H stretching of the sulfonamide (~3250 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and B-O stretching (~1350 cm⁻¹)[19][20][21].

  • Principle: Determines the molecular weight and provides information about the molecular formula.

  • Technique: Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion[22].

  • Procedure: A dilute solution of the sample is infused into the mass spectrometer. The resulting spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

Characterization_Workflow cluster_1 Physicochemical and Spectroscopic Characterization Sample This compound (Purified Solid) MP Melting Point Analysis Sample->MP Solubility Solubility Screening Sample->Solubility pKa pKa Determination (UV-Vis) Sample->pKa NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS

A generalized workflow for the characterization of this compound.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes[13][23].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[13].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids[4][13][23]. The compound may be hygroscopic and air-sensitive[13].

Conclusion and Future Outlook

This compound represents a valuable, yet under-characterized, building block for synthetic and medicinal chemists. The presence of the butylsulfonamido group is expected to confer a lower pKa compared to unsubstituted phenylboronic acid, potentially enhancing its utility in applications requiring diol binding at physiological pH. The experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. Further research into its specific reactivity in cross-coupling reactions and its binding affinities with biologically relevant diols will undoubtedly unlock its full potential in drug discovery and materials science.

References

  • 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. American Elements. Available from: [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. Available from: [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available from: [Link]

  • Phenylboronic acid. In: Wikipedia. Available from: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B-NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Amazon S3. Available from: [Link]

  • Larkin, L. A., & Collins, G. E. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry, 76(10), 2821–2828. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available from: [Link]

  • 11B NMR Chemical Shifts. SDSU Chemistry. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link]

  • Phenylboronic Acid | C6H7BO2. PubChem. Available from: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Available from: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Available from: [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available from: [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]

  • Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. Available from: [Link]

  • 3-(Methylsulfonylamino)phenylboronic acid. BuyersGuideChem. Available from: [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]

  • pK a values for boronic acids 1-7. ResearchGate. Available from: [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. Available from: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. Available from: [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available from: [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available from: [Link]

  • Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. Available from: [Link]

  • 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. Available from: [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74–86. Available from: [Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available from: [Link]

  • 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... ResearchGate. Available from: [Link]

  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available from: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available from: [Link]

Sources

Solubility and Stability of 3-(Butylsulfonamido)phenylboronic Acid in Aqueous Solutions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern medicinal chemistry, boronic acids have emerged as a versatile class of compounds, with applications ranging from synthetic building blocks to potent enzyme inhibitors.[1] The approval of bortezomib, a boronic acid-containing drug, has solidified their therapeutic potential.[2] The compound at the heart of this guide, 3-(Butylsulfonamido)phenylboronic acid, represents a promising scaffold for further drug discovery efforts. However, its successful translation from a laboratory curiosity to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for evaluating the aqueous solubility and stability of this compound, offering not just protocols, but the strategic rationale behind them.

Understanding the Molecule: Physicochemical Properties of this compound

This compound is an aromatic boronic acid featuring a butylsulfonamido substituent at the meta position. This substitution is not merely a structural footnote; it is a critical determinant of the molecule's behavior in aqueous media.

The Boronic Acid Moiety: A pH-Sensitive Functional Group

The boronic acid group, -B(OH)₂, is a mild Lewis acid.[3] In aqueous solution, it exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[2] At physiological pH, most simple phenylboronic acids exist predominantly in their uncharged trigonal state.[2]

G cluster_equilibrium pH-Dependent Equilibrium of Boronic Acid Trigonal_Planar R-B(OH)₂ (Neutral) Tetrahedral_Anionic [R-B(OH)₃]⁻ (Anionic) Trigonal_Planar->Tetrahedral_Anionic + OH⁻ Tetrahedral_Anionic->Trigonal_Planar + H⁺

Caption: pH-dependent equilibrium of boronic acid in aqueous solution.

The Impact of the Sulfonamido Substituent

The butylsulfonamido group is a potent electron-withdrawing group. Its presence on the phenyl ring is expected to significantly lower the pKa of the boronic acid moiety compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[3][4] This is a crucial consideration, as a lower pKa implies that the anionic tetrahedral form will be more prevalent at lower pH values, which can, in turn, influence both solubility and stability.

PropertyPhenylboronic AcidExpected for this compoundRationale
pKa ~8.8[3][4]< 8.8The electron-withdrawing sulfonamido group lowers the pKa of the boronic acid.[4]
Aqueous Solubility ~10 g/L at 20°C[3]pH-dependent; potentially higher in the anionic formThe presence of the sulfonamido group and the butyl chain will influence solubility. The ionization state will be a key factor.
Stability Susceptible to dehydration and oxidation[5][6]To be determined; potentially altered by the substituentThe electronic effects of the substituent may influence the susceptibility to oxidation and other degradation pathways.

Aqueous Solubility: A Cornerstone of Bioavailability

For any compound intended for biological application, aqueous solubility is a paramount concern.[7] Poor solubility can hinder formulation, limit bioavailability, and complicate in vitro assays. The solubility of boronic acids is known to be significantly influenced by the substituents on the phenyl ring.[7]

Factors Influencing Solubility
  • pH: As dictated by the pKa, the ratio of the more soluble anionic form to the less soluble neutral form will change with pH. Solubility is expected to increase at pH values approaching and exceeding the pKa.

  • Temperature: Generally, solubility increases with temperature, although the relationship may not be linear.[7]

  • Ionic Strength: The presence of salts in the solution can affect solubility through the common ion effect or by altering the activity of the solute.

Experimental Protocol for Solubility Determination

This protocol is designed as a self-validating system to ensure accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of varying pH at controlled temperatures.

Materials:

  • This compound (purity ≥98%)

  • Phosphate and borate buffer systems (pH 4, 7.4, 9)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated pH meter

  • Shaking incubator or orbital shaker with temperature control

  • 0.22 µm syringe filters

  • HPLC system with UV detector

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to vials containing the different pH buffers. The excess solid should be clearly visible.

    • Seal the vials to prevent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C and 37°C).

    • Equilibrate for at least 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

    • Dilute the filtered sample with an appropriate mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound.

    • Prepare a calibration curve using standards of known concentrations.

    • Analyze the diluted samples by HPLC and determine the concentration of the compound by interpolating from the calibration curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL for each pH and temperature condition.

    • Present the data in a clear, tabular format.

pHTemperature (°C)Solubility (mg/mL) ± SD
4.025Experimental Value
4.037Experimental Value
7.425Experimental Value
7.437Experimental Value
9.025Experimental Value
9.037Experimental Value

Aqueous Stability: Ensuring Compound Integrity

The stability of a drug candidate in aqueous solution is a critical parameter that influences its shelf-life, formulation, and in vivo performance. Phenylboronic acids are susceptible to several degradation pathways.

Potential Degradation Pathways
  • Dehydration to Boroxine: Phenylboronic acids can undergo reversible dehydration to form a cyclic trimer anhydride called a boroxine.[5][8] This is an equilibrium process influenced by concentration, solvent, and temperature.[5]

  • Oxidative Degradation: The boronic acid moiety can be susceptible to oxidative cleavage, particularly in the presence of reactive oxygen species, leading to the formation of the corresponding phenol.[6][9]

  • Hydrolysis: While generally stable, some substituted boronic acid derivatives can undergo hydrolysis under certain conditions.[10]

G cluster_pathways Potential Aqueous Degradation Pathways Start This compound Boroxine Corresponding Boroxine (Trimer Anhydride) Start->Boroxine Dehydration (Reversible) Phenol 3-(Butylsulfonamido)phenol Start->Phenol Oxidative Degradation (e.g., + H₂O₂) Boroxine->Start Hydration

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent system)

  • HCl (for acidic conditions)

  • NaOH (for basic conditions)

  • Hydrogen peroxide (for oxidative conditions)

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC-MS system for peak purity analysis and identification of degradation products

Methodology:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

    • A control sample should be stored under normal conditions.

  • Analysis by HPLC-MS:

    • At specified time points, analyze all samples using a stability-indicating HPLC method coupled with a mass spectrometer.

    • Monitor for the appearance of new peaks and a decrease in the parent compound peak area.

    • Determine the mass-to-charge ratio (m/z) of any significant degradation products to aid in their identification.

  • Data Interpretation:

    • Summarize the percentage of degradation under each stress condition.

    • Propose structures for the major degradation products based on their mass spectra and knowledge of boronic acid chemistry.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (m/z)
0.1 M HCl24 h60°CExperimental ValueExperimental Value
0.1 M NaOH8 hRTExperimental ValueExperimental Value
3% H₂O₂8 hRTExperimental ValueExperimental Value
Thermal48 h60°CExperimental ValueExperimental Value
PhotolyticICH Guideline25°CExperimental ValueExperimental Value

Implications for Drug Development and Research

A thorough understanding of the aqueous solubility and stability of this compound has profound implications:

  • Formulation Development: The pH-dependent solubility will guide the selection of appropriate formulation strategies, such as buffered solutions or the use of co-solvents, to achieve the desired concentration for preclinical and clinical studies.

  • Route of Administration: The stability profile will inform the feasibility of different routes of administration. For instance, a compound that is unstable in acidic conditions may not be suitable for oral delivery without a protective formulation.

  • Storage and Shelf-Life: The stability data are essential for defining appropriate storage conditions (temperature, light exposure, pH) and establishing the shelf-life of both the active pharmaceutical ingredient (API) and the final drug product.

Conclusion

The successful development of this compound as a research tool or therapeutic agent is intrinsically linked to a comprehensive understanding of its behavior in aqueous environments. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its solubility and stability. By elucidating these fundamental properties, the scientific community can unlock the full potential of this promising molecule and pave the way for its future applications.

References

  • Soriano-Jerez, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Li, Y., et al. (2006). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Biomedical Chromatography, 20(9), 908-916. [Link]

  • Soriano-Jerez, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. ResearchGate. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Ivanisevic, J., & Schöneich, C. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4568–4574. [Link]

  • Sporzyński, A., et al. (2018). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]

  • Kubo, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2019573118. [Link]

  • Grither, G. E., et al. (2024). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. [Link]

Sources

3-(Butylsulfonamido)phenylboronic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Butylsulfonamido)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical identity, molecular structure, synthesis, and potential applications, offering insights for its effective utilization in research and development.

Chemical Identity and Molecular Structure

CAS Number: 1072945-65-3[][2]

Molecular Formula: C₁₀H₁₆BNO₄S[2]

Molecular Weight: 257.11 g/mol [2]

The molecular structure of this compound features a phenyl ring substituted at the meta-position with a boronic acid group [-B(OH)₂] and a butylsulfonamido group [-NHSO₂(CH₂)₃CH₃]. The boronic acid moiety is a key functional group, enabling a wide range of chemical transformations and interactions.

Below is a diagram illustrating the logical relationship of the functional groups in this compound.

A Phenyl Ring (Aromatic Core) B Boronic Acid Group (-B(OH)₂) A->B meta-substitution C Sulfonamido Linker (-NHSO₂-) A->C meta-substitution D Butyl Chain (-C₄H₉) C->D covalent bond start 3-Bromoaniline step1 Sulfonylation (Butanesulfonyl chloride, Base) start->step1 intermediate N-(3-bromophenyl)butane-1-sulfonamide step1->intermediate step2 Borylation (1. n-BuLi, -78°C 2. Triisopropyl borate 3. Acidic workup) intermediate->step2 product This compound step2->product

Sources

Topic: Mechanism of Diol Binding by 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenylboronic acids (PBAs) have emerged as indispensable tools in chemical biology and drug development, primarily due to their unique ability to form reversible covalent bonds with cis-diol-containing molecules such as saccharides, glycoproteins, and catecholamines. A significant limitation of simple PBAs is that this interaction optimally occurs under alkaline conditions, hindering applications at physiological pH. The introduction of electron-withdrawing substituents onto the phenyl ring strategically overcomes this challenge. This guide provides an in-depth examination of the binding mechanism of 3-(Butylsulfonamido)phenylboronic acid, a derivative designed for enhanced affinity at neutral pH. We will explore the fundamental principles of boronic acid chemistry, the electronic influence of the sulfonamido group, the kinetics and thermodynamics of the binding equilibrium, and the established experimental protocols for characterizing these interactions.

The Fundamentals of Boronic Acid-Diol Interactions

Boronic acids are organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers its nature as a mild Lewis acid.[1][2]

In aqueous solution, a boronic acid, RB(OH)₂, exists in a pH-dependent equilibrium with its anionic tetrahedral boronate form, RB(OH)₃⁻.[1][3] This equilibrium is central to its reactivity with diols.

  • Trigonal Form: The neutral, sp²-hybridized form, predominant in acidic conditions.

  • Tetrahedral Boronate Form: The anionic, sp³-hybridized form, which becomes more populated as the pH increases.[1]

The hallmark reaction of boronic acids is their reversible condensation with compounds containing 1,2- or 1,3-cis-diols to form five- or six-membered cyclic boronate esters.[4] This dynamic covalent interaction is highly selective and forms the basis for boronate affinity chromatography, sensors, and drug delivery systems.[5][6]

The Role of the 3-(Butylsulfonamido) Substituent

For an unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that efficient diol binding, which is largely driven by the concentration of the more reactive boronate species, requires a basic pH.[7] This limits its utility in biological systems that operate around a neutral pH of 7.4.

The strategic placement of a potent electron-withdrawing group on the phenyl ring is a key strategy to lower the boronic acid's pKa.[4][8] In this compound, the sulfonamido group (-SO₂NH-C₄H₉) at the meta-position serves this purpose effectively.

Causality of pKa Reduction: The electron-withdrawing nature of the sulfonamide group inductively pulls electron density from the aromatic ring. This effect is relayed to the boron atom, increasing its Lewis acidity and stabilizing the formation of the anionic tetrahedral boronate ion.[7][9][10] Consequently, the equilibrium shifts, allowing the boronate species to form at a significantly lower pH. For instance, sulfonamide-substituted phenylboronic acids can exhibit pKa values as low as 7.1-7.4, a reduction of over 1.5 pH units compared to the parent PBA.[7] This shift is critical, as it makes the boronic acid reactive and capable of strong diol binding under physiological conditions.[7][9][10]

Table 1: Comparison of pKa Values
CompoundSubstituentpKa
Phenylboronic acidNone~8.8[7]
This compound3-Butylsulfonamido~7.4[7]

The Detailed Binding Mechanism

The formation of a boronate ester is not a single reaction but a complex equilibrium involving multiple species. Both the neutral boronic acid [RB(OH)₂] and the anionic boronate [RB(OH)₃⁻] are reactive toward a diol.[11]

The primary pathways are:

  • Reaction with neutral boronic acid: The diol adds to the trigonal boronic acid.

  • Reaction with boronate anion: The diol substitutes a hydroxyl group on the tetrahedral boronate.

While it was initially believed that the reaction proceeded almost exclusively through the highly reactive boronate anion, more recent kinetic studies have shown that the pathway involving the addition of a diol to the neutral boronic acid is also significant and can be the preferred kinetic route.[1]

The final product, the boronate ester, also exists in a pH-dependent equilibrium between a neutral trigonal ester and an anionic tetrahedral ester. The tetrahedral ester ion is typically the predominant product in aqueous solutions at pH 5-11.[11]

The overall reaction can be summarized as: RB(OH)₂ + H₂L ⇌ RB(L)(OH)⁻ + H₃O⁺[11]

The amount of ester formed increases with pH, reaching a maximum before decreasing again. The optimal pH for binding is dependent on the pKa of both the boronic acid and the diol.[11][12] For this compound, this peak is shifted into the physiological range, maximizing its effectiveness for biological applications.

G cluster_acid Boronic Acid Species cluster_ester Boronate Ester Species A R-B(OH)₂ (Trigonal Acid) B R-B(OH)₃⁻ (Tetrahedral Boronate) A->B + OH⁻ - H₂O C R-B(OR)₂ (Trigonal Ester) A->C + Diol - 2H₂O D R-B(OR)₂(OH)⁻ (Tetrahedral Ester) B->D + Diol - 2H₂O C->D + OH⁻ Diol Diol (R'-(OH)₂)

Caption: Equilibrium of boronic acid and boronate ester species with a diol.

Experimental Protocols for Mechanistic Investigation

To validate the mechanism and quantify the binding affinity, a series of well-established biophysical assays are employed. Every protocol must be self-validating, ensuring that controls and careful calibration are integral to the experimental design.

Protocol: Determination of Boronic Acid pKa by Spectroscopic Titration

Principle: The UV absorbance spectrum of a phenylboronic acid derivative often changes as it transitions from the neutral trigonal state to the anionic tetrahedral state upon titration with a base. This change can be monitored to determine the pKa.

Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1.0 mM) in a suitable buffer system with low buffering capacity around the expected pKa (e.g., 0.1 M phosphate buffer).[7]

  • Titration: Prepare a series of solutions with identical boronic acid concentrations across a range of pH values (e.g., pH 6.0 to 9.0 in 0.2 unit increments). Use a calibrated pH meter for precise measurements.

  • Measurement: Record the UV-Vis absorbance spectrum (e.g., 250-350 nm) for each solution.

  • Analysis: Identify a wavelength with a significant change in absorbance. Plot the absorbance at this wavelength against the pH.

  • Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the boronic acid.

Protocol: Measuring Diol Binding Constants via Competitive Fluorescence Assay

Principle: Alizarin Red S (ARS) is a catechol-containing dye that exhibits low intrinsic fluorescence. Upon binding to a boronic acid, its fluorescence is significantly enhanced because the formation of the boronate ester prevents an excited-state proton transfer quenching mechanism.[12] A competing diol will displace ARS from the boronic acid, leading to a measurable decrease in fluorescence. This displacement allows for the calculation of the binding constant between the boronic acid and the diol.[6][12]

Methodology:

  • Determine K_ARS: First, determine the association constant between this compound and ARS.

    • Keep the concentration of ARS constant (e.g., 5 µM) in a buffered solution at the desired pH (e.g., pH 7.4 PBS).

    • Titrate with increasing concentrations of the boronic acid.

    • Measure the fluorescence intensity (e.g., λ_ex = 460 nm, λ_em = 600 nm) after each addition.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm (e.g., one-site binding) to calculate K_ARS.[12]

  • Competitive Assay:

    • Prepare a solution containing fixed concentrations of both the boronic acid and ARS (at a ratio determined from the K_ARS experiment to ensure significant complex formation).

    • Titrate this solution with increasing concentrations of the diol of interest (e.g., glucose, fructose, sorbitol).

    • Record the fluorescence intensity after each addition. The intensity will decrease as the diol displaces ARS.

    • Calculate the apparent binding constant (K_diol) for the diol using the known K_ARS and the concentrations used in the displacement assay.[12]

G cluster_workflow ARS Competitive Binding Assay Workflow PBA Boronic Acid (BA) Complex BA-ARS Complex (High Fluorescence) PBA->Complex ARS Alizarin Red S (ARS) (Low Fluorescence) ARS->Complex Displaced BA-Diol Complex + Free ARS (Low Fluorescence) Complex->Displaced + Diol Diol Competing Diol Diol->Displaced

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Table 2: Representative Binding Constants at pH 7.4

This table presents illustrative data based on known principles of diol affinity.

DiolStructure TypeExpected Binding Constant (K_a, M⁻¹)Rationale
GlucosePyranose (trans-diol dominant)Low (~5 M⁻¹)Less favorable diol conformation in its most stable chair form.[1]
FructoseFuranose (cis-diol)Moderate (~500 M⁻¹)The furanose form presents a conformationally locked syn-periplanar diol, which is ideal for binding.[1]
SorbitolAcyclic PolyolModerate-High (~800 M⁻¹)Flexible chain allows for an optimal low-energy conformation for binding.
DopamineCatecholHigh (>2000 M⁻¹)The planar aromatic diol has a low pKa and rigid cis-diol structure, leading to very strong affinity.[12][13]

Conclusion and Broader Implications

The mechanism of diol binding by this compound is a prime example of rational molecular design in chemical biology. By introducing an electron-withdrawing sulfonamido group, the pKa of the boronic acid is lowered into the physiological range. This fundamental modification unlocks the full potential of boronate affinity by enabling strong, reversible covalent interactions with biological diols under biocompatible conditions. This enhanced reactivity at neutral pH has made derivatives like this invaluable for applications ranging from the affinity purification of glycoproteins and catecholamines to the development of glucose-responsive insulin delivery systems and diagnostic sensors.[6][7][9] A thorough understanding of the underlying equilibrium, kinetics, and the factors influencing binding is essential for researchers and scientists aiming to harness this powerful chemical tool for new innovations in diagnostics and therapeutics.

References

  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. [Link]

  • Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. ACS Publications. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. Royal Society of Chemistry. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Center for Biotechnology Information (PMC). [Link]

  • A detailed examination of boronic acid-diol complexation. ResearchGate. [Link]

  • Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. [Link]

  • Binding mechanism between phenylboronic acid and a diol Synthesis of... ResearchGate. [Link]

  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. National Center for Biotechnology Information (PMC). [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. [Link]

  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. ACS Publications. [Link]

Sources

Discovery and history of sulfonamide-substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Sulfonamide-Substituted Phenylboronic Acids

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core applications of sulfonamide-substituted phenylboronic acids. It traces the convergence of two historically significant pharmacophores—the sulfonamide, famed for ushering in the age of antibiotics, and the phenylboronic acid, renowned for its unique diol-binding capabilities. This document details the foundational discoveries that established this class of compounds as both powerful tools for biological separations and promising scaffolds for enzyme inhibition. We will explore the underlying chemical principles that govern their enhanced functionality, provide detailed synthetic methodologies, and examine the structure-activity relationships that have driven their development. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, technically-grounded understanding of this versatile molecular framework.

Introduction: A Tale of Two Moieties

The history of medicinal chemistry is marked by the strategic combination of well-understood functional groups to create novel molecules with emergent properties. The story of sulfonamide-substituted phenylboronic acids is a prime example of this paradigm. On one hand, the sulfonamide functional group is the basis for "sulfa drugs," the first broadly effective systemic antibacterials discovered in the 1930s, a breakthrough that revolutionized medicine.[1][2] These agents function by inhibiting a key enzyme in bacterial folic acid synthesis.[2][3][4]

On the other hand, phenylboronic acids possess the remarkable and highly specific ability to form reversible covalent bonds with cis-diol-containing molecules, such as carbohydrates and certain catechols.[5] This unique reactivity has made them indispensable tools in the fields of chemical sensing, diagnostics, and affinity-based separations.[5][6]

The purposeful fusion of these two moieties was not a trivial academic exercise. It was a design strategy aimed at overcoming the inherent limitations of each component to unlock new functionalities. The incorporation of the strongly electron-withdrawing sulfonamide group fundamentally alters the electronic properties of the boronic acid, leading to compounds with enhanced reactivity under physiological conditions and novel geometric and polarity profiles for molecular recognition. This guide will illuminate the two primary discovery pillars that established this important class of molecules.

The Genesis of a New Class: Discovery and Key Applications

The development of sulfonamide-substituted phenylboronic acids was not driven by a single breakthrough but by parallel advancements in two distinct fields: biological separation science and antimicrobial drug discovery.

Pillar 1: Enhancing Boronic Acid Reactivity for Biological Sensing and Chromatography

A fundamental challenge in applying phenylboronic acids in biological systems is their relatively high pKa, typically around 8.8.[7] Effective binding to diols requires the boron center to be in its anionic, sp²-hybridized boronate form, a state that is sparsely populated at neutral pH. This necessitates the use of alkaline conditions, which can be detrimental to sensitive biomolecules like proteins.

The key innovation was the strategic introduction of a potent electron-withdrawing group onto the phenyl ring to lower the boronic acid's pKa. The sulfonamide group proved to be an ideal candidate. Research demonstrated that this substitution could lower the pKa by 1.4 to 1.7 pH units, bringing it into the 7.1-7.4 range.[7] This shift ensures that a significant fraction of the molecule exists in the active boronate form at or near physiological pH, enabling efficient diol binding under mild, biologically compatible conditions.[7]

This principle was rapidly applied to develop advanced materials for boronate affinity chromatography.[7] By immobilizing sulfonamide-phenylboronic acids onto silica solid phases, researchers created columns capable of efficiently separating cis-diol-containing biomolecules—such as L-DOPA, catecholamines, and adenosine phosphates—at pH 5.5 to 6.0, a significant improvement over traditional boronate affinity media.[7]

pKa_Shift_Effect pba_acid B(OH)₂ (Trigonal Planar) pKa ≈ 8.8 pba_base B(OH)₃⁻ (Tetrahedral, Active) pba_acid->pba_base pba_binding PBA: Low concentration of active B(OH)₃⁻ form. Inefficient Binding. pba_base->pba_binding Leads to spba_acid R-SO₂NH-Ph-B(OH)₂ (Trigonal Planar) pKa ≈ 7.2 spba_base R-SO₂NH-Ph-B(OH)₃⁻ (Tetrahedral, Active) spba_acid->spba_base + OH⁻ - H₂O spba_binding Sulfonamide-PBA: High concentration of active B(OH)₃⁻ form. Efficient Binding. spba_base->spba_binding

Figure 1: Effect of Sulfonamide Substitution on Boronic Acid pKa and Diol Binding.
Pillar 2: A New Scaffold for β-Lactamase Inhibition

The rise of antibiotic resistance, particularly through the expression of β-lactamase enzymes that inactivate penicillin and cephalosporin antibiotics, spurred a search for novel inhibitors.[8] Boronic acids were identified as promising transition-state analog inhibitors of serine β-lactamases. Early research focused on boronic acid mimics of β-lactam antibiotics, which featured a canonical carboxamide side chain.

A pivotal moment came when researchers decided to replace this carboxamide with a sulfonamide isostere.[8][9] This seemingly subtle change produced a surprisingly distinct and highly potent class of inhibitors. Contrary to the structure-activity relationship (SAR) established for the carboxamide series, where larger side chains often improved potency, the simplest sulfonamide boronic acids were unexpectedly the most powerful. For instance, a simple methanesulfonamide boronic acid was found to be 23 times more potent than its carboxamide analog against AmpC β-lactamase.[8]

X-ray crystallography of these new inhibitors in complex with AmpC revealed the structural basis for this altered SAR. The sulfonamide group, with its tetrahedral geometry and distinct polarity, engaged with the enzyme's active site differently than the planar carboxamide.[8][9] This new binding mode led to highly efficient inhibition, with Ki values as low as 25 nM.[8] The most potent of these compounds were shown to reverse β-lactamase-mediated resistance in cell culture, reducing the minimum inhibitory concentrations (MICs) of third-generation cephalosporins by up to 32-fold.[8][9]

Compound TypeR₁ Side GroupInhibitor Ki (nM)Reference CompoundAnalog Ki (nM)Fold Improvement
Sulfonamide Methyl789Carboxamide Methyl18,500
Sulfonamide Phenylacetyl25Carboxamide Phenylacetyl600
Sulfonamide 2-Naphthylacetyl1,170Carboxamide 2-Naphthylacetyl60
Data synthesized from studies on AmpC β-lactamase inhibition.[8]

Table 1: Comparison of inhibitory potency (Ki) for sulfonamide boronic acids versus their carboxamide analogs, demonstrating the distinct structure-activity relationship.

Core Methodology: Synthesis and Characterization

The synthesis of sulfonamide-substituted phenylboronic acids leverages established organic chemistry reactions, typically in a multi-step sequence.

General Synthetic Strategy

A common and reliable pathway begins with a protected aminophenylboronic acid or a bromoaniline. The core steps involve:

  • Sulfonylation: Reaction of an amino group on the phenyl ring with a desired sulfonyl chloride (R-SO₂Cl) to form the sulfonamide linkage.

  • Deprotection/Conversion (if needed): If starting from a protected boronic acid, the protecting group is removed. If starting from a bromoaniline, the aryl bromide is converted to a boronic acid.

  • Boronic Acid Formation: A highly effective method for converting an aryl bromide to a boronic acid is through a bromo-lithium exchange reaction followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[7]

Synthesis_Workflow start 4-Bromoaniline sulfonylation Step 1: Sulfonylation (e.g., Allylsulfonyl chloride, Pyridine) start->sulfonylation intermediate N-allyl-4-bromobenzenesulfonamide sulfonylation->intermediate lithiation Step 2: Bromo-Lithium Exchange (n-BuLi, THF, -78 °C) intermediate->lithiation boration Step 3: Boration (Triisopropyl borate) lithiation->boration hydrolysis Step 4: Acidic Hydrolysis (HCl) boration->hydrolysis product Final Product: 4-(N-allylsulfamoyl)phenylboronic acid hydrolysis->product

Figure 2: Generalized synthetic workflow for a sulfonamide-substituted phenylboronic acid.
Detailed Experimental Protocol: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

This protocol is adapted from established literature procedures and serves as a representative example.[7]

Step 1: Synthesis of N-allyl-4-bromobenzenesulfonamide

  • To a solution of 4-bromobenzenesulfonyl chloride (1 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add allylamine (1.1 eq) dropwise.

  • Add a base, such as pyridine (1.2 eq), to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates completion.

  • Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to yield the pure sulfonamide intermediate as a crystalline solid.

Step 2: Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid

  • Dissolve the N-allyl-4-bromobenzenesulfonamide intermediate (1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir vigorously for 1 hour to hydrolyze the borate ester.

  • Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product, typically by column chromatography or recrystallization, to obtain the target sulfonamide-substituted phenylboronic acid.

Characterization Techniques
  • Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and connectivity of the synthesized compounds.

  • Purity and Identity: High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition. Melting point analysis provides a criterion for purity.

  • pKa Determination: The acid dissociation constant (pKa) is a critical parameter. It is often determined by spectrophotometric or potentiometric titration, monitoring changes in absorbance or pH as a function of added base.[7]

Modern Applications and Future Outlook

The foundations laid by the early discoveries have solidified the role of sulfonamide-substituted phenylboronic acids in two primary domains: as high-affinity inhibitors for serine β-lactamases to combat antibiotic resistance, and as superior ligands for affinity chromatography and sensing of diols at physiological pH.[7][8]

The versatility of the sulfonamide-phenylboronic acid scaffold continues to be explored. Researchers have incorporated this moiety into more complex molecular architectures, investigating their potential as HIV inhibitors and as novel antitumor agents.[10][11] The ability to tune both the electronic properties via the sulfonamide R-group and the steric profile of the molecule makes it an attractive platform for structure-based drug design.

Looking forward, this class of compounds remains a fertile ground for innovation. Future work will likely focus on developing second-generation β-lactamase inhibitors with broader spectrums of activity, designing highly selective sensors for complex glycans and disease biomarkers, and leveraging their unique properties to create novel targeted therapeutics. The powerful synergy between the sulfonamide and boronic acid groups ensures their continued relevance and importance in medicinal and materials chemistry.

References

  • Chen, Y., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health. [Link]

  • Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. [Link]

  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Willis, M. C., & Wordingham, L. (2010). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

  • Chen, Y., et al. (2011). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Kar, A., et al. (2011). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters. [Link]

  • Al-Trawneh, S. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Clinical Pharmacology & Biopharmaceutics. [Link]

  • Basu, S., & Jupudi, S. (2021). Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams. National Institutes of Health. [Link]

  • Song, S., et al. (2023). Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Acta Pharmaceutica Sinica B. [Link]

  • Sultan, A. A. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. [Link]

  • Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Zhang, Y., et al. (2018). Fast and Sensitive Bacteria Detection by Boronic Acid Modified Fluorescent Dendrimer. Molecules. [Link]

  • Kaur, G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics. [Link]

  • Bull, S. D., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. [Link]

Sources

Theoretical studies on the electronic properties of 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Experimental Investigation of the Electronic Properties of 3-(Butylsulfonamido)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids (PBAs) are a cornerstone of modern medicinal chemistry and materials science, primarily due to their unique ability to form reversible covalent bonds with diols and their utility in carbon-carbon bond formation. The electronic properties of the phenyl ring are a critical determinant of a PBA's reactivity, acidity, and binding affinity. The introduction of a butylsulfonamido substituent at the meta-position is anticipated to significantly modulate these properties. This guide provides a comprehensive theoretical framework and a corresponding experimental validation plan for the in-depth characterization of the electronic properties of this compound. By integrating computational chemistry with established analytical techniques, we present a holistic approach to understanding and harnessing the potential of this functionalized organoboron compound.

Introduction: The Significance of Phenylboronic Acid Functionalization

Phenylboronic acids and their derivatives have emerged as indispensable tools in pharmaceutical and biotechnological applications.[1] Their utility stems from the unique characteristics of the boronic acid moiety, which acts as a Lewis acid capable of reversible covalent interactions with nucleophilic species like sugars, amino acids, and enzyme residues.[1][2] This has led to their widespread use in the development of glucose sensors, drug delivery systems, and enzyme inhibitors.[2][3][4]

The electronic nature of the aryl substituent directly influences the Lewis acidity of the boron atom. The introduction of electron-withdrawing groups to the phenyl ring is a well-established strategy to lower the pKₐ of the boronic acid.[5] A lower pKₐ is crucial for applications at physiological pH (around 7.4), as it facilitates the formation of the more reactive tetrahedral boronate species.[2] The sulfonamido group is a potent electron-withdrawing group, and its placement at the meta-position is expected to significantly impact the electronic landscape of the molecule. This guide outlines a systematic approach to quantify these effects through theoretical modeling and experimental verification.

A Dual-Pronged Approach: Computational and Experimental Methodologies

A robust understanding of the electronic properties of this compound necessitates a synergistic approach, where theoretical predictions inform and are validated by experimental results.

Theoretical Framework: A Computational Deep Dive

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and properties of boronic acid derivatives.[6][7][8] Time-Dependent DFT (TD-DFT) is particularly adept at predicting electronic transitions, which can be correlated with UV-Vis spectroscopic data.[9][10]

  • Molecular Modeling and Geometry Optimization:

    • The initial 3D structure of this compound will be constructed using a molecular modeling software (e.g., Avogadro, GaussView).

    • A conformational analysis will be performed to identify the lowest energy conformers, particularly concerning the orientation of the hydroxyl groups and the butyl chain.[10]

    • Geometry optimization will be carried out using DFT with a suitable functional, such as B3LYP, and a robust basis set like 6-311++G(d,p).[9][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Calculation of Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, donor-acceptor interactions, and the nature of the chemical bonds within the molecule.[7]

    • pKa Prediction: The pKₐ of the boronic acid will be computationally estimated using established thermodynamic cycles and solvation models. This is critical for predicting its behavior in aqueous environments.[11]

  • Simulation of Spectroscopic Data:

    • UV-Vis Spectrum: TD-DFT calculations will be employed to predict the electronic absorption spectrum, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.[9][10]

    • Vibrational Frequencies: The vibrational frequencies (FT-IR and Raman) will be calculated and scaled to facilitate comparison with experimental spectra.[9]

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Predicted Data start 3D Structure of this compound conf_analysis Conformational Analysis start->conf_analysis geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_analysis->geom_opt elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop pka_calc pKa Prediction geom_opt->pka_calc uv_vis UV-Vis Spectrum Simulation geom_opt->uv_vis vib_freq Vibrational Frequency Calculation geom_opt->vib_freq predicted_data Theoretical Electronic Properties & Spectroscopic Data elec_prop->predicted_data pka_calc->predicted_data uv_vis->predicted_data vib_freq->predicted_data

Caption: Computational workflow for the theoretical analysis.

Experimental Validation: From Synthesis to Spectroscopic Characterization

The theoretical predictions must be anchored in empirical data. A comprehensive experimental plan is outlined below.

A plausible synthetic route involves a two-step process starting from 3-aminophenylboronic acid.

synthesis_workflow start 3-Aminophenylboronic acid intermediate Reaction Intermediate start->intermediate Sulfonylation reagent1 Butanesulfonyl chloride Pyridine reagent1->intermediate product This compound intermediate->product Hydrolysis reagent2 Acidic Workup reagent2->product

Sources

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Butylsulfonamido)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. It incorporates a phenylboronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with diols, and a butylsulfonamide group. This unique combination of functionalities makes it a valuable building block in the synthesis of complex molecules, including protease inhibitors and sensors for carbohydrates.

Accurate and unambiguous structural characterization is paramount to ensure the quality and efficacy of any chemical entity used in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the elucidation of molecular structures. This guide provides a comprehensive, in-depth analysis of this compound using these techniques, grounded in established scientific principles and field-proven methodologies. We will explore the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a complete structural picture.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is a particularly suitable technique due to the presence of acidic protons on both the boronic acid and sulfonamide functionalities, making it amenable to ionization in both positive and negative modes.

Expertise in Action: Choosing the Right Ionization Mode

While both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be used, the negative ion mode is often preferred for boronic acids as they readily form anionic species.[1][2] This can lead to a more intense and cleaner signal for the molecular ion. The sulfonamide proton is also acidic and can be lost to form an [M-H]⁻ ion. We will proceed with a protocol optimized for negative ion mode ESI-MS.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and deionized water. A small amount of a weak base, such as ammonium hydroxide, can be added to the solvent to facilitate deprotonation, though it is often not necessary for this class of compounds.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V. This should be optimized to maximize the intensity of the molecular ion while minimizing in-source fragmentation.

    • Source Temperature: 100-120 °C. Elevated temperatures can promote the dehydration of boronic acids to form boroxines, so a lower source temperature is generally advisable.[1]

    • Desolvation Temperature: 250-350 °C.

    • Nebulizer Gas (Nitrogen) Flow: 5-10 L/hr.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Acquire the full scan mass spectrum.

    • Perform tandem mass spectrometry (MS/MS) on the [M-H]⁻ ion to induce fragmentation and obtain structural information. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Interpretation and Expected Results

The molecular formula of this compound is C₁₀H₁₆BNO₄S. The expected monoisotopic mass is 273.0845 Da.

Ion Formula Calculated m/z Description
[M-H]⁻[C₁₀H₁₅BNO₄S]⁻272.0767Deprotonated molecular ion
[M+Cl]⁻[C₁₀H₁₆BNO₄SCl]⁻308.0558Chloride adduct (if chlorinated solvents are present)

A key feature to look for in the mass spectrum is the isotopic pattern of boron. Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). This results in a characteristic isotopic signature for boron-containing ions, with the [M-H]⁻ ion appearing as a doublet separated by approximately 1 Da, with the ¹¹B peak being about four times more intense than the ¹⁰B peak.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry of the [M-H]⁻ ion provides valuable structural information. The fragmentation of sulfonamides is well-documented and often involves cleavage of the S-N and S-C bonds.[3][4][5]

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound is outlined below. The major fragmentation is expected to be the cleavage of the sulfonamide bond.

fragmentation M_H [M-H]⁻ m/z 272.08 frag1 [C₄H₉NO₂S]⁻ m/z 134.04 M_H->frag1 Cleavage of Ar-S bond frag2 [C₆H₅BO₂]⁻ m/z 120.04 M_H->frag2 Cleavage of N-S bond frag3 Loss of SO₂ m/z 208.12 M_H->frag3 Rearrangement

Caption: Proposed MS/MS fragmentation of this compound.

NMR Spectroscopy Analysis

NMR spectroscopy is the gold standard for unambiguous structure elucidation in organic chemistry. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

Expertise in Action: Solvent Selection

The choice of solvent is critical for NMR analysis of boronic acids. Protic solvents like methanol can lead to the formation of boronate esters, complicating the spectra. Aprotic polar solvents are generally preferred. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound for several reasons:

  • It readily dissolves the compound.

  • It is a non-protic solvent that does not react with the boronic acid moiety.

  • The boronic acid protons often appear as a distinct singlet in DMSO-d₆, which can be exchanged with D₂O for confirmation.[6][7]

  • The sulfonamide proton is also observable in DMSO-d₆.[8]

¹H NMR Analysis

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

Predicted ¹H NMR Data (in DMSO-d₆):

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (SO₂NH)9.5 - 10.5s (broad)1H-
H-b (B(OH)₂)7.9 - 8.2s (broad)2H-
H-c (Ar-H)7.6 - 7.8t1HJ = 7.8
H-d (Ar-H)7.4 - 7.6d1HJ = 7.8
H-e (Ar-H)7.3 - 7.5s1H-
H-f (Ar-H)7.2 - 7.4d1HJ = 7.8
H-g (CH₂)2.9 - 3.1t2HJ = 7.4
H-h (CH₂)1.4 - 1.6sextet2HJ = 7.4
H-i (CH₂)1.2 - 1.4sextet2HJ = 7.4
H-j (CH₃)0.8 - 0.9t3HJ = 7.4

Rationale for Chemical Shifts:

  • Aromatic Protons (H-c, d, e, f): These protons resonate in the typical aromatic region of 7.2-7.8 ppm.[9] The sulfonamide and boronic acid groups are both meta-directing, leading to a complex splitting pattern. The exact shifts are influenced by the electronic effects of both substituents.[10][11][12]

  • Acidic Protons (H-a, b): The sulfonamide and boronic acid protons are acidic and their signals are often broad. Their chemical shifts can be concentration and temperature-dependent.[8] Addition of D₂O will cause these signals to disappear due to proton-deuterium exchange.

  • Aliphatic Protons (H-g, h, i, j): The butyl chain protons will appear in the upfield region (0.8-3.1 ppm). The CH₂ group adjacent to the sulfonyl group (H-g) will be the most downfield due to the electron-withdrawing effect of the SO₂ group.

¹³C NMR Analysis

Experimental Protocol:

  • Sample Preparation: Same as for ¹H NMR.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C acquisition (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

Predicted ¹³C NMR Data (in DMSO-d₆):

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C-B)130 - 135 (often broad)
C-2 (Ar-C)130 - 134
C-3 (C-S)140 - 144
C-4 (Ar-C)128 - 132
C-5 (Ar-C)120 - 124
C-6 (Ar-C)124 - 128
C-7 (CH₂)48 - 52
C-8 (CH₂)28 - 32
C-9 (CH₂)18 - 22
C-10 (CH₃)13 - 15

Rationale for Chemical Shifts:

  • Aromatic Carbons (C-1 to C-6): These carbons resonate in the 120-145 ppm range.[13] The carbon attached to the boron (C-1) can sometimes be difficult to observe or appear broadened due to quadrupolar relaxation of the boron nucleus.[14] The carbon attached to the sulfur (C-3) will be downfield due to the electron-withdrawing nature of the sulfonamide group.

  • Aliphatic Carbons (C-7 to C-10): The butyl chain carbons will appear in the upfield region. The carbon adjacent to the sulfonyl group (C-7) will be the most downfield.

molecule cluster_butyl Butyl Group cluster_sulfonamide Sulfonamide Linker cluster_phenyl Phenyl Ring cluster_boronic Boronic Acid C10 C-10 (H-j) C9 C-9 (H-i) C10->C9 C8 C-8 (H-h) C9->C8 C7 C-7 (H-g) C8->C7 S S C7->S N N (H-a) S->N O1 O1 S->O1 O O2 O2 S->O2 O C3 C-3 N->C3 C2 C-2 (H-f) C3->C2 C1 C-1 C2->C1 C6 C-6 (H-e) C1->C6 B B C1->B C5 C-5 (H-d) C6->C5 C4 C-4 (H-c) C5->C4 C4->C3 OH1 OH (H-b) B->OH1 OH2 OH (H-b) B->OH2

Caption: Structure of this compound with atom labeling for NMR.

Integrated Analytical Approach and Conclusion

The combination of mass spectrometry and NMR spectroscopy provides a powerful and self-validating system for the characterization of this compound. Mass spectrometry confirms the molecular weight and elemental composition with high accuracy, while MS/MS reveals key structural motifs through predictable fragmentation pathways. NMR spectroscopy, in turn, provides an unambiguous map of the molecular structure, confirming the connectivity of all atoms and the substitution pattern of the aromatic ring.

This in-depth guide has outlined the core principles and practical methodologies for the robust analysis of this important chemical building block. By understanding the causality behind experimental choices, such as ionization mode in MS and solvent selection in NMR, researchers can confidently and accurately characterize this compound, ensuring its quality and suitability for applications in drug discovery and beyond.

References

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Wang, W., Ni, J., & Li, L. (2005). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 16(10), 1631-1640. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Xia, Y., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO (2) via rearrangement. Journal of mass spectrometry, 43(12), 1681-1690. [Link]

  • Kim, J., Lee, J., & Kim, J. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

  • Gansow, O. A., & Kimura, B. Y. (1973). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of pharmaceutical sciences, 62(12), 2032-2034. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Kuneš, M., Hrdlička, A., & Coufal, P. (2012). Influence of boric acid on electrospray ionization efficiency. European Journal of Mass Spectrometry, 18(1), 71-75. [Link]

  • Mackay, C. L., Smith, C. A., & Macpherson, S. M. (2011). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 27(22), 13533-13541. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry–An Asian Journal, 13(10), 1279-1285. [Link]

  • Widdifield, C. M., Schurko, R. W., & Bryce, D. L. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. The Journal of Physical Chemistry A, 116(17), 4245-4259. [Link]

  • Gikas, E., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. [Link]

  • Raines, R. T. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Ameixa, J., Cornet, E., & Garcia, G. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4057. [Link]

  • Wang, W., et al. (2005). Arylboronic Acid Chemistry under Electrospray Conditions. ResearchGate. [Link]

  • Banci, L., Bertini, I., & Luchinat, C. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica chimica acta, 151(2), 111-116. [Link]

  • ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]

  • Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. ResearchGate. [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. University of Calgary. [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. SDSU Chemistry. [Link]

  • Reddy, G. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]

  • Reddit. (2014). Effect of boron groups on 13 C NMR chemical shift. r/chemistry. [Link]

  • American Chemical Society. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. ACS Publications. [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. RSC Publishing. [Link]

  • ResearchGate. (n.d.). (PDF) Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz).. ResearchGate. [Link]

  • Supporting Information Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). [No Source Found]. [No URL Found]
  • D'hooge, M., et al. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate research. [Link]

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. [Link]

  • ScienceOpen. (n.d.). Supporting Information. ScienceOpen. [Link]

  • University of Durham. (n.d.). Boron NMR. [No Source Found]. [Link]

  • AMERICAN ELEMENTS. (n.d.). 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. AMERICAN ELEMENTS. [Link]

  • PubChem. (n.d.). 3-Methylsulfonylaminophenylboronic acid. PubChem. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-(Butylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Butylsulfonamido)phenylboronic acid (CAS No. 957062-69-0). As a specialized arylboronic acid, this compound requires careful management in a laboratory setting to mitigate risks and ensure the integrity of research outcomes. This document synthesizes critical data from safety data sheets (SDS) and general chemical handling principles to offer a field-proven perspective on its management.

Section 1: Understanding the Compound: Physicochemical Properties and Reactivity

A foundational understanding of a compound's properties is paramount to predicting its behavior and handling it safely. This compound belongs to the family of arylboronic acids, which are widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[1] The presence of both a sulfonamide group and a boronic acid moiety influences its reactivity, stability, and potential hazards.

Key Physicochemical Data

PropertyValueSource/Rationale
CAS Number 957062-69-0Unique Chemical Identifier
Molecular Formula C₁₀H₁₆BNO₄SDerived from structure
Molecular Weight 273.11 g/mol Derived from formula
Appearance Typically a solid (powder/crystalline)General property of arylboronic acids
Solubility Soluble in many organic solvents; water solubility can be limited but is pH-dependent.[2]General property of arylboronic acids

Reactivity and Stability Profile

Like many boronic acids, this compound is sensitive to certain conditions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Reactions with these materials can be exothermic and may generate hazardous byproducts.[2] Boronic acids can also be susceptible to protodeboronation (cleavage of the C-B bond) under certain acidic or basic conditions, which can be accelerated by the presence of water and certain metals. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron, nitrogen, and sulfur.[5]

Section 2: Comprehensive Hazard Identification and Risk Assessment

While specific toxicological data for this compound is limited, a conservative approach based on data from structurally similar arylboronic acids and sulfonamides is warranted. The primary hazards are associated with irritation and acute toxicity upon ingestion.[4]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4][5]

The sulfonamide moiety itself is present in many pharmaceutical agents. While generally safe in therapeutic contexts, some individuals exhibit allergic reactions, and high doses can lead to various side effects.[8][9] Therefore, minimizing exposure is a critical aspect of safe handling.

Mandatory Risk Assessment Workflow

Before any handling of the compound, a thorough risk assessment must be conducted. This workflow ensures that all potential hazards are identified and controlled.

cluster_Plan Planning & Preparation cluster_Control Control Measures cluster_Execute Execution A Identify Quantity & Procedure B Review Safety Data Sheet (SDS) & Literature A->B Gather Info C Evaluate Hazards: - Chemical (Toxicity, Reactivity) - Procedural (Aerosolization, Spillage) B->C Analyze Data D Select Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) C->D Mitigate E Determine Required PPE (Gloves, Eye Protection, Lab Coat) D->E F Prepare Spill & Emergency Plan E->F G Proceed with Experiment F->G Ready

Caption: Risk assessment workflow prior to handling the compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment. The causality is simple: engineered solutions remove the hazard at the source, making the environment inherently safer.

1. Engineering Controls:

  • Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[6] This is crucial to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[4][7]

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[3]

2. Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific hazards.

PPE TypeSpecificationRationale
Hand Protection Nitrile or latex gloves.[10]Provides a barrier against skin contact, which can cause irritation. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[6]
Eye Protection Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or NIOSH standards).[6]Protects eyes from dust particles and accidental splashes, which can cause serious irritation.[4]
Skin/Body Protection A standard laboratory coat. A chemically resistant apron may be required for larger quantities.Prevents contamination of personal clothing.[6]
Respiratory Protection Not typically required if handled in a fume hood. For situations with potential for high dust exposure (e.g., cleaning large spills), a NIOSH-approved respirator (e.g., N95) may be necessary.[6]Protects against inhalation of irritating dust.[4]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized procedures is critical for both safety and experimental reproducibility.

Protocol 1: Weighing and Transferring the Solid

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate working height. Place a weigh boat on the analytical balance inside the hood.

  • Transfer: Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weigh boat. Avoid generating dust by using slow, deliberate movements.[6][7]

  • Closure: Immediately and securely close the stock container. This is vital as many boronic acids can be air-sensitive or hygroscopic.[3]

  • Cleanup: Clean the spatula and any minor dust from the balance and hood surface with a solvent-dampened wipe. Dispose of the wipe in the appropriate chemical waste container.

  • Hand Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5]

Storage Guidelines Proper storage is essential to maintain the compound's stability and prevent accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon) as some boronic acids are sensitive to air.[3][5]

  • Temperature: Refrigeration is often recommended to maintain product quality.[3][5] However, always allow the container to warm to room temperature before opening to prevent condensation of moisture inside. Avoid direct sunlight and heat sources.[11]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]

Section 5: Emergency Response and First Aid

Accidents can happen despite the best precautions. A clear and practiced emergency plan is non-negotiable.

Emergency Response Decision Tree

A Emergency Event B Spill or Release A->B C Personal Exposure A->C D Is the spill large or in a poorly ventilated area? B->D G Route of Exposure? C->G E Evacuate Area. Alert Supervisor & EHS. D->E Yes F Contain spill with absorbent pads. Clean up using appropriate PPE. D->F No H Skin/Eye Contact G->H Skin/Eye I Inhalation G->I Inhale J Ingestion G->J Ingest K Flush with copious water for at least 15 mins. Remove contaminated clothing. Seek medical attention if irritation persists. H->K L Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. I->L M Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. J->M

Caption: Decision tree for emergency response procedures.

First-Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] If symptoms like coughing or shortness of breath persist, seek medical attention.[12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[2] Rinse the mouth with water. Do not induce vomiting.[2][5]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect excess solid material and contaminated items (e.g., gloves, wipes) in a clearly labeled, sealed container.[7]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Route: Dispose of all waste through your institution's environmental health and safety (EHS) office, in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or in general trash.

References

  • Fisher Scientific. Safety Data Sheet: Phenylboronic acid. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC130360100&productDescription=PHENYLBORONIC+ACID%2C+97%25+10GR&vendorId=VN000321&countryCode=US&language=en]
  • Lab Alley. How to Store Boric Acid. [URL: https://www.laballey.com/blogs/lab-chemicals/how-to-store-boric-acid]
  • NOAA. tributyl borate - Report | CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/2585]
  • Penta. 110140 - Phenylboronic acid - Safety Data Sheet. [URL: https://www.penta.cz/en/msds/110140_msds_en.pdf]
  • CDH Fine Chemical. PHENYL BORONIC ACID CAS NO 98-80-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.cdhfinechemical.com/images/product/msds/2785_msds.pdf]
  • Lab Alley. Boric Acid Safety & Hazards. [URL: https://www.laballey.com/blogs/lab-chemicals/boric-acid-safety-hazards]
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [URL: https://www.carlroth.com/medias/SDB-227Y-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQyOTN8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU0MTQxMDI3NzAucGRmfGUwYjY4Y2Y4ZWMzYmU2YjY3ZWIyN2M4YjY5YjU3MjI4YjI5ZGIxNzM3MDI5N2U1ZGI3YjZlZjE5YjQ4ZDE1YjM]
  • Fisher Scientific. SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC359950050&productDescription=ISOBUTYLBORONIC+ACID+5GR&vendorId=VN000321&countryCode=US&language=en]
  • Fisher Scientific. 3-(Methylsulfonyl)benzeneboronic acid - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC381040010&productDescription=3-METHYLSULFONYLPHENYLBORONIC+ACID&vendorId=VN000321&countryCode=US&language=en]
  • ACS Publications. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00118]
  • ACS Publications. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm201614r]
  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [URL: https://www.mdpi.com/1420-3049/23/11/2984]
  • Springer. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s10311-021-01258-3]
  • Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/647292]
  • CP Lab Safety. Working with Inorganic Acids in the Laboratory: A Practical Guide. [URL: https://www.cplabsafety.
  • Frontiers in Sustainable Development. Toxicity Study of Sulfonamides Antibiotics. [URL: https://francis-press.com/papers/11993]
  • CymitQuimica. Safety Data Sheet. [URL: https://www.cymitquimica.com/sds/EN/CYM1006506_EN.pdf]
  • PubMed. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. [URL: https://pubmed.ncbi.nlm.nih.gov/18052825/]
  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [URL: https://www.organic-chemistry.
  • Carl ROTH. Safety Data Sheet: Boric acid. [URL: https://www.carlroth.com/medias/SDB-P010-AU-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMjg3MDB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oYjAvaDUzLzkwOTI0NDg3NDc1NTAucGRmfGVkMGI4YjJlZjM0Y2QxYjQ1M2Y2ZWM4YjU1MjQ2ZjE1YWE1ZGY5ZGM4N2E0YjM5M2E4YjdiM2E4M2I1M2Q0Y2U]
  • ResearchGate. Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. [URL: https://www.researchgate.
  • U.S. Borax. Borate handling and storage. [URL: https://www.borax.com/-/media/project/borax/borax-rt/technical-bulletins/borate-handling-and-storage.pdf?rev=42898b80b2d645f7b447a16377755f1f]
  • WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [URL: https://drugregulatoryaffairsinternationa.files.wordpress.com/2012/03/boronic-acids-in-apis.pdf]

Sources

Methodological & Application

Application Note & Protocol: High-Selectivity Glycoprotein and cis-Diol Compound Enrichment Using 3-(Butylsulfonamido)phenylboronic Acid Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the principles and practice of boronate affinity chromatography (BAC) utilizing a proprietary 3-(butylsulfonamido)phenylboronic acid-functionalized solid support. We detail the underlying chemical mechanisms, key operational parameters, and provide a step-by-step protocol for the selective enrichment of glycoproteins, glycopeptides, and other cis-diol-containing molecules from complex biological matrices. The inclusion of the electron-withdrawing butylsulfonamido group significantly lowers the pKa of the boronic acid moiety, enabling efficient binding at or near physiological pH. This characteristic minimizes protein denaturation and preserves biological activity, making it an invaluable tool for proteomics, metabolomics, and clinical biomarker discovery.

Introduction: The Power of Boronate Affinity

Boronate affinity chromatography is a powerful separation technique that leverages the reversible covalent interaction between boronic acids and molecules containing cis-diol groups.[1][2] This specific interaction is the foundation for selectively capturing a wide range of biologically significant compounds, including glycoproteins, catecholamines, ribonucleosides, and saccharides, which play crucial roles in countless physiological and pathological processes.[1][3]

The core of this technique lies in a pH-dependent equilibrium.[1] At a pH above the boronic acid's acid dissociation constant (pKa), the boron atom transitions from a trigonal planar (sp²) state to a tetrahedral boronate anion (sp³).[1] This tetrahedral form readily reacts with cis-1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[1][4] Lowering the pH to a value below the pKa reverses this process, disrupting the cyclic ester and allowing for the elution of the captured molecule.[1]

Traditional phenylboronic acid ligands have a pKa of approximately 8.8, necessitating alkaline conditions for effective binding.[5] Such high pH can be detrimental to the structure and function of many proteins. The innovation of this compound lies in the introduction of a potent electron-withdrawing sulfonamido group onto the phenyl ring. This modification significantly lowers the ligand's pKa to ~7.1-7.4, enabling strong binding affinity at neutral or even slightly acidic pH.[5][6] This key feature enhances the utility of BAC for sensitive biological samples, preserving their native state during the purification process.[6]

The Mechanism: A pH-Mediated Reversible Reaction

The interaction between the this compound ligand and a target cis-diol-containing molecule is a dynamic, pH-controlled process.

  • Binding Phase (pH > pKa): In a binding buffer with a pH of 7.0 or higher, the boronic acid is predominantly in its tetrahedral boronate anion form. This state is primed to react with the hydroxyl groups of a cis-diol, forming a covalent cyclic boronate ester. This effectively immobilizes the target molecule on the chromatographic support.

  • Elution Phase (pH < pKa): By introducing an acidic elution buffer (pH < 6.0), the equilibrium shifts. The boronic acid reverts to its trigonal planar state, which has a very weak affinity for diols.[1] This dissociation releases the bound molecule from the support, allowing it to be collected as a purified eluate. Alternatively, elution can be achieved through competitive displacement using a high concentration of a competing cis-diol molecule like sorbitol.[1][3]

Boronate_Affinity_Mechanism cluster_binding Binding Phase (pH > pKa) cluster_elution Elution Phase (pH < pKa) Ligand_Trigonal Boronic Acid (Trigonal) Ligand_Tetrahedral Boronate Anion (Tetrahedral) Ligand_Trigonal->Ligand_Tetrahedral + OH- OH_ion OH- Ligand_Tetrahedral->Ligand_Trigonal + H+ Complex Cyclic Boronate Ester (Bound) Ligand_Tetrahedral->Complex + cis-Diol CisDiol cis-Diol Analyte H2O_bind H2O Complex->H2O_bind - 2H2O Complex_Elute Cyclic Boronate Ester (Bound) Ligand_Trigonal_Elute Boronic Acid (Trigonal) Complex_Elute->Ligand_Trigonal_Elute + 2H+ CisDiol_Elute cis-Diol Analyte (Eluted) Complex_Elute->CisDiol_Elute H_ion H+

Figure 1. Mechanism of pH-controlled binding and elution.

Experimental Protocol

This protocol outlines the general procedure for enriching glycoproteins from a complex sample matrix, such as cell lysate or serum. Optimization may be required based on the specific properties of the target molecule and sample matrix.

Materials and Buffers
ComponentDescription
Affinity Matrix This compound immobilized on a solid support (e.g., agarose or silica beads).
Binding/Wash Buffer 50 mM Phosphate Buffer, 0.15 M NaCl, pH 7.0-8.5. Note: Buffer choice is critical; avoid buffers with diol structures like Tris.[7]
Elution Buffer (Acidic) 0.1 M Acetic Acid or 50 mM Glycine-HCl, pH 3.0-4.0.
Elution Buffer (Competitive) Binding/Wash Buffer containing 100-200 mM D-Sorbitol.[4]
Sample Pre-clarified biological sample (e.g., centrifuged or filtered cell lysate, serum).
Step-by-Step Methodology

BAC_Workflow arrow arrow start Start prep 1. Column Preparation (Slurry pack & equilibrate) start->prep load 2. Sample Loading (Apply clarified sample) prep->load wash 3. Wash Step (Remove non-bound proteins) load->wash elute 4. Elution (Apply Elution Buffer) wash->elute collect 5. Fraction Collection (Collect purified analyte) elute->collect regen 6. Regeneration (Wash with acid, then re-equilibrate) collect->regen end_node End regen->end_node

Sources

Glycoprotein enrichment from serum with 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Efficiency Glycoprotein Enrichment from Serum using 3-(Butylsulfonamido)phenylboronic Acid Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycosylation in Disease and Drug Development

Glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, and function.[1][2][3] Glycoproteins are integral to a vast array of biological processes, including cell-cell recognition, signaling, and immune responses.[4][5] Consequently, aberrant glycosylation patterns are increasingly recognized as hallmarks of various diseases, most notably cancer and inflammatory disorders, making glycoproteins highly valuable biomarkers for diagnostics and therapeutic targets.[3][5]

In the realm of drug development, the analysis of glycoproteins is paramount. For therapeutic proteins, such as monoclonal antibodies, the specific glycan profile can significantly impact efficacy, pharmacokinetics, and immunogenicity.[6][7][8][9] Therefore, robust methods for the selective enrichment of glycoproteins from complex biological matrices like serum are indispensable for advancing both basic research and clinical applications.

This application note provides a detailed guide to the principles and practice of glycoprotein enrichment from serum using a specialized boronic acid derivative, this compound. This approach offers a powerful tool for researchers to isolate and study glycoproteins with high specificity and efficiency.

The Mechanism of Boronic Acid Affinity Chromatography

Boronic acid affinity chromatography is a powerful technique for the selective capture of molecules bearing cis-diol groups, a structural feature abundant in the glycan moieties of glycoproteins.[10][11][12] The interaction is based on the formation of a reversible covalent bond between the boronic acid and the hydroxyl groups of the carbohydrate.

The key to this interaction lies in the pH-dependent equilibrium of the boronic acid group.[10][13] In an alkaline environment (typically pH > 8), the boronic acid group is in a tetrahedral, anionic form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[10][13] This covalent interaction effectively immobilizes the glycoprotein on the boronic acid-functionalized support. Conversely, under acidic conditions (typically pH < 6), the equilibrium shifts back to the trigonal, neutral form of the boronic acid, leading to the dissociation of the cyclic ester and the elution of the captured glycoprotein. This pH-mediated control allows for a highly specific capture and release mechanism.

Why this compound?

While various phenylboronic acid derivatives can be utilized for glycoprotein enrichment, the introduction of an electron-withdrawing sulfonamido group, as in this compound, can lower the pKa of the boronic acid. This potentially allows for efficient binding at a lower pH, closer to physiological conditions, which can be advantageous for maintaining the stability of sensitive glycoproteins.[3][10]

Experimental Workflow for Glycoprotein Enrichment

The following diagram illustrates the overall workflow for the enrichment of glycoproteins from a serum sample using this compound functionalized resin.

workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_elute Elution & Analysis s_prep Serum Sample s_dilute Dilution in Binding Buffer s_prep->s_dilute s_bind Sample Incubation (Binding of Glycoproteins) r_prep Resin Equilibration r_prep->s_bind r_wash Wash Steps (Removal of Non-glycoproteins) s_bind->r_wash g_elute Elution of Glycoproteins r_wash->g_elute g_downstream Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) g_elute->g_downstream

Caption: A schematic of the glycoprotein enrichment workflow.

Detailed Protocol for Glycoprotein Enrichment from Serum

This protocol is a representative procedure and may require optimization depending on the specific application and the properties of the target glycoproteins.

Materials and Reagents:

  • This compound functionalized resin (e.g., agarose beads)

  • Human Serum

  • Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 100 mM Acetic Acid, pH 3.0

  • Alternative Elution Buffer: Binding/Wash Buffer containing 200 mM Sorbitol

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Spin columns or chromatography columns

  • Microcentrifuge tubes

  • Protein quantification assay (e.g., Bradford assay)

Protocol Steps:

  • Resin Preparation and Equilibration:

    • Gently resuspend the this compound resin.

    • Transfer an appropriate amount of resin slurry to a spin column.

    • Centrifuge at low speed (e.g., 100 x g for 1 minute) to remove the storage buffer.

    • Equilibrate the resin by washing with 5 bed volumes of Binding/Wash Buffer. Repeat this step three times.

  • Sample Preparation and Binding:

    • Thaw the human serum sample on ice.

    • Clarify the serum by centrifugation at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

    • Dilute the clarified serum 1:10 with Binding/Wash Buffer.

    • Add the diluted serum sample to the equilibrated resin.

    • Incubate on a rotator at room temperature for 30-60 minutes to allow for binding of glycoproteins.

  • Washing:

    • After incubation, centrifuge the column to collect the flow-through (this contains non-glycoproteins).

    • Wash the resin with 10 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Repeat this wash step three to five times. Collect the wash fractions for analysis if desired.

  • Elution:

    • Acidic Elution:

      • Add 2-3 bed volumes of Elution Buffer (pH 3.0) to the resin.

      • Incubate for 5-10 minutes at room temperature.

      • Centrifuge to collect the eluate containing the enriched glycoproteins.

      • Immediately neutralize the eluate by adding a small volume of Neutralization Buffer.

    • Competitive Elution (for acid-sensitive proteins):

      • Add 2-3 bed volumes of the Alternative Elution Buffer (containing sorbitol) to the resin.

      • Incubate for 15-20 minutes at room temperature.

      • Centrifuge to collect the eluate.

  • Downstream Processing and Analysis:

    • The enriched glycoprotein fraction is now ready for downstream applications such as:

      • SDS-PAGE and Western Blotting

      • Mass Spectrometry-based proteomics

      • Enzyme activity assays

Data Presentation: Expected Results

The following table summarizes the expected protein concentrations at different stages of the enrichment process, as determined by a Bradford assay.

FractionDescriptionExpected Protein Concentration (relative)
Starting Material Diluted SerumHigh
Flow-through Unbound ProteinsHigh (contains albumin and other non-glycoproteins)
Wash Fractions Non-specifically Bound ProteinsLow to negligible
Eluate Enriched GlycoproteinsModerate (highly dependent on starting material)

Self-Validating System: Quality Control and Troubleshooting

A robust experimental design includes measures to validate the success of the enrichment process.

Quality Control:

  • SDS-PAGE Analysis: Run the starting material, flow-through, final wash, and eluate fractions on an SDS-PAGE gel. The eluate should show a distinct protein banding pattern compared to the starting material and flow-through, with a noticeable reduction in the prominent albumin band (around 66 kDa).

  • Western Blotting: Probe the fractions with antibodies against known serum glycoproteins (e.g., alpha-1-acid glycoprotein, transferrin) and a non-glycoprotein (e.g., albumin). A successful enrichment will show a strong signal for glycoproteins and a weak or absent signal for albumin in the eluate fraction.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low yield of glycoproteins Inefficient bindingEnsure the pH of the Binding/Wash Buffer is correct (pH 8.0-8.5). Increase incubation time.
Incomplete elutionFor acidic elution, ensure the pH is sufficiently low. For competitive elution, increase the sorbitol concentration or incubation time.
High contamination with non-glycoproteins Insufficient washingIncrease the number of wash steps or the volume of wash buffer.
Non-specific bindingIncrease the ionic strength of the Binding/Wash Buffer (e.g., up to 500 mM NaCl).

Visualization of the Binding Mechanism

The following diagram illustrates the pH-dependent interaction between the boronic acid and a cis-diol-containing glycoprotein.

mechanism cluster_binding Binding (Alkaline pH) cluster_elution Elution (Acidic pH) boronic_alkaline Boronic Acid (Tetrahedral, Anionic) complex Covalent Complex boronic_alkaline->complex + glycan Glycoprotein (cis-diol) boronic_acidic Boronic Acid (Trigonal, Neutral) complex->boronic_acidic H+ glycan_free Glycoprotein

Caption: pH-dependent binding and elution in boronic acid affinity chromatography.

Conclusion

The use of this compound functionalized resins provides a highly effective and specific method for the enrichment of glycoproteins from complex samples such as serum. The protocol outlined in this application note offers a robust starting point for researchers in various fields, from basic science to drug development, enabling the detailed study of the glycoproteome and its role in health and disease.

References

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules. [Link]

  • Glycoprotein Enrichment Resin User Manual. Takara Bio. [Link]

  • Workflow of the boronic acid-based enrichment method for comprehensive analysis of protein N-glycosylation sites. ResearchGate. [Link]

  • Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. PMC. [Link]

  • Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. PubMed. [Link]

  • A Rapid Approach for Fabricating Boronic Acid- Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Semantic Scholar. [Link]

  • Glycoprotein Enrichment Kit (Phenyl Boronic Acid). Creative Biolabs. [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

  • Boronic acid functionalized peptidyl synthetic lectins: Combinatorial library design, peptide sequencing, and selective glycoprotein recognition. NIH. [Link]

  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Nature. [Link]

  • Preparation of Novel magnetic boronic acid-affinity material and investigation of adsorption performance toward ovalbumin. PubMed. [Link]

  • Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]

  • Pharmacokinetic and Pharmacodynamic Considerations for Drugs Binding to Alpha-1-Acid Glycoprotein. PMC. [Link]

  • Lipophilicity Influences Drug Binding to α1-Acid Glycoprotein F1/S Variants But Not to the A Variant. NIH. [Link]

  • The binding of chemically different psychotropic drugs to alpha 1-acid glycoprotein. PubMed. [Link]

  • Effect of Alpha-1-Acid Glycoprotein Binding on Pharmacokinetics and Pharmacodynamics. ResearchGate. [Link]

Sources

Suzuki-Miyaura coupling reactions with 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-(Butylsulfonamido)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Biaryl Sulfonamides

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and functional materials.[3][4][5] The reaction's power lies in its mild conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[6][7]

This guide focuses on a specific, yet highly relevant, application: the coupling of This compound . The sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a cornerstone of drug design. By coupling this boronic acid with various aryl and heteroaryl halides, researchers can rapidly generate libraries of biaryl sulfonamides—a compound class rich with therapeutic potential.[8]

This document moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding and a practical, field-tested framework for employing this compound effectively and troubleshooting the inevitable challenges of complex organic synthesis.

Pillar 1: The Mechanistic Heart of the Suzuki-Miyaura Coupling

A successful experimental design is rooted in a firm grasp of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][9] Understanding each step is critical for diagnosing issues and optimizing conditions.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide (or carbon-pseudohalide) bond of the electrophile (Ar¹-X). This is often the rate-determining step of the cycle and forms a Pd(II) intermediate.[9][10] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[5][9]

  • Transmetalation: This is the key step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[11][12]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[2][9][10]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd0->label_oa pd_add Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) pd_add->label_tm pd_trans Ar¹-Pd(II)(Ar²)L₂ (Diaryl Complex) pd_trans->label_re product Ar¹-Ar² pd_trans->product byproducts [XB(OH)₃]⁻ pd_trans->byproducts label_oa->pd_add label_tm->pd_trans label_re->pd0 aryl_halide Ar¹-X aryl_halide->pd_add boronic_acid Ar²-B(OH)₂ + Base boronic_acid->pd_trans

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Pillar 2: Mastering the Reagents for Sulfonamide Couplings

The success of coupling this compound hinges on the judicious selection of catalyst, base, and solvent. The electronic properties of the sulfonamide group—an electron-withdrawing moiety—can influence the reactivity of the boronic acid and must be considered.

Catalyst and Ligand Selection

While many palladium sources can initiate the cycle, they typically require reduction to the active Pd(0) state in situ.[1] Modern approaches often use pre-formed Pd(0) sources like Pd₂(dba)₃ or, more conveniently, stable Pd(II) pre-catalysts that incorporate bulky, electron-rich phosphine ligands.

  • For General Screening: A combination of Pd(OAc)₂ with a phosphine ligand like PPh₃ (Triphenylphosphine) is a classic starting point. However, for more challenging couplings or to improve efficiency, more sophisticated ligands are required.

  • For High Activity & Challenging Substrates: Buchwald-type ligands such as SPhos and XPhos are excellent choices.[6][13] These ligands are both bulky and highly electron-donating, which accelerates both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and suitability for less reactive aryl chlorides.[6]

The Critical Role of the Base

The choice of base is arguably one of the most critical parameters and is highly substrate-dependent.[14] Its primary role is to form the boronate "ate" complex required for transmetalation.[11]

BaseStrengthSolubilityCommon Use Case & Rationale
K₂CO₃ ModerateGood in waterA robust, inexpensive, and common first choice for many Suzuki reactions, typically used in an aqueous/organic biphasic system.[13][14]
K₃PO₄ StrongModerateOften more effective than carbonates for less reactive substrates. Its strength can accelerate transmetalation. It can be used in both aqueous and anhydrous conditions, the latter being useful to suppress protodeboronation.[6][14]
Cs₂CO₃ StrongHigh in organic solventsA powerful base often used for difficult couplings or when substrates are sensitive to water. Its higher solubility can be advantageous.[14]
KF WeakModerateUsed for substrates with base-labile functional groups (e.g., esters). It activates the boronic acid without promoting hydrolysis of sensitive groups.[11]

For this compound, K₃PO₄ is an excellent starting point due to its efficacy and ability to be used under conditions that minimize the risk of protodeboronation, a common side reaction with electron-deficient boronic acids.

Solvent System Design

The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a base like K₂CO₃ is used).

  • Biphasic Systems: A mixture of an organic solvent and water is classic. 1,4-Dioxane/Water or Toluene/Water are very common.[1][2] The water is essential to dissolve inorganic bases like K₂CO₃.

  • Anhydrous Systems: When protodeboronation is a concern, anhydrous conditions are preferred.[13] Solvents like THF , DME , or 2-MeTHF with a more soluble base like K₃PO₄ or Cs₂CO₃ are effective.

Expert Insight: A crucial but often overlooked step is degassing the solvent . Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote unwanted homocoupling of the boronic acid.[13] Thoroughly sparging the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before heating is mandatory for reproducibility.

Pillar 3: A Validated Protocol for Biaryl Sulfonamide Synthesis

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling. This procedure is designed as a robust starting point for optimization.

Experimental_Workflow Figure 2: General Experimental Workflow start 1. Assemble & Flame-Dry Glassware reagents 2. Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst/Ligand start->reagents atmosphere 3. Seal & Purge with Inert Gas (Ar/N₂) reagents->atmosphere solvent 4. Add Degassed Solvent(s) atmosphere->solvent reaction 5. Heat to Reaction Temp & Monitor (TLC/LCMS) solvent->reaction workup 6. Cool, Quench, & Perform Aqueous Extraction reaction->workup purify 7. Dry Organic Layer & Purify (Chromatography) workup->purify end 8. Characterize Pure Product (NMR, MS) purify->end

Sources

Application Notes and Protocols for 3-(Butylsulfonamido)phenylboronic acid as a Carbohydrate Sensor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Sulfonamide-Functionalized Phenylboronic Acids in Carbohydrate Sensing

The detection and quantification of carbohydrates are of paramount importance in biomedical research, clinical diagnostics, and drug development. Phenylboronic acids (PBAs) have emerged as a versatile class of synthetic receptors for carbohydrates, owing to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present in saccharides.[1][2] This interaction forms the basis of various sensing platforms, including fluorescent, colorimetric, and electrochemical methods.[3][4]

Standard phenylboronic acid, however, exhibits a relatively high pKa of approximately 8.8, which limits its efficacy at physiological pH (around 7.4).[5] At this pH, the boronic acid is predominantly in its neutral, trigonal planar form, which has a lower affinity for diols compared to its anionic, tetrahedral form. To overcome this limitation, electron-withdrawing groups can be introduced to the phenyl ring to lower the pKa of the boronic acid, thereby increasing the population of the more active anionic form at physiological pH.[5]

3-(Butylsulfonamido)phenylboronic acid is a prime example of such a rationally designed sensor molecule. The butylsulfonamido group at the meta-position acts as a potent electron-withdrawing moiety, significantly lowering the pKa of the boronic acid into a more physiologically relevant range. While the exact pKa of this compound is not widely reported, a closely related compound, 4-(N-allylsulfamoyl)-phenylboronic acid, has a pKa of 7.4.[6] This suggests that this compound is an excellent candidate for carbohydrate sensing under physiological conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for utilizing this compound as a fluorescent carbohydrate sensor.

Principle of Operation: A Mechanistic Overview

The sensing mechanism of this compound relies on the reversible formation of a cyclic boronate ester with a diol-containing carbohydrate. This interaction is pH-dependent and results in a change in the intrinsic fluorescence of the molecule.

dot graph "Sensing_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1. Signaling pathway of this compound.

In aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal form and an anionic tetrahedral boronate form. The electron-withdrawing sulfonamide group shifts this equilibrium towards the anionic form at physiological pH. Upon introduction of a carbohydrate with cis-diols, the anionic boronate reacts to form a five- or six-membered cyclic boronate ester.[2][6] This binding event alters the electronic properties of the phenyl ring, leading to a detectable change in the molecule's fluorescence, which can be either an enhancement or a quenching of the signal.[2][3] This change in fluorescence intensity is proportional to the concentration of the carbohydrate, allowing for quantitative analysis.

Experimental Protocols

Materials and Reagents
  • This compound: (CAS 1072945-65-3)[][8]

  • Carbohydrates: D-glucose, D-fructose, D-galactose, etc. (high purity)

  • Buffer solutions: Phosphate-buffered saline (PBS), TRIS buffer, or other appropriate buffer system. The choice of buffer is critical, as some buffers may interact with the boronic acid. It is advisable to test for buffer interference.

  • Solvent: Deionized water or an appropriate organic co-solvent if solubility is an issue. Phenylboronic acids generally have moderate solubility in polar organic solvents and limited solubility in water.[9][10]

  • Instrumentation: A fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.

Protocol 1: Determination of Optimal pH for Carbohydrate Binding

Rationale: The binding of boronic acids to diols is highly pH-dependent.[2] Determining the optimal pH is crucial for maximizing the sensitivity of the sensor. Based on the pKa of a similar compound (7.4), the optimal binding pH is expected to be in the physiological range.[6]

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or methanol).

  • Prepare a series of buffer solutions with varying pH values (e.g., from pH 6.0 to 9.0 in 0.5 pH unit increments).

  • In separate fluorescence cuvettes or wells of a microplate, add the buffer of a specific pH.

  • To each cuvette/well, add the this compound stock solution to a final concentration of 10 µM.

  • Measure the initial fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths. (Note: These may need to be determined empirically by scanning the excitation and emission spectra of the compound).

  • Add a fixed concentration of a target carbohydrate (e.g., 10 mM fructose) to each cuvette/well.

  • Incubate for a short period (e.g., 5-10 minutes) to allow the binding to reach equilibrium.[11]

  • Measure the fluorescence intensity (F) after the addition of the carbohydrate.

  • Calculate the fluorescence change (ΔF = F - F₀ or F/F₀) for each pH value.

  • Plot the fluorescence change as a function of pH to determine the optimal pH for sensing.

dot graph "Optimal_pH_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2. Workflow for determining the optimal pH.

Protocol 2: Quantitative Analysis of Carbohydrates using a Fluorescence Quenching Assay

Rationale: This protocol describes a general method for quantifying a carbohydrate using the fluorescence response of this compound. The binding of the carbohydrate is expected to cause a concentration-dependent change in fluorescence.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM).

  • Prepare a series of carbohydrate standards of known concentrations in the optimal buffer determined in Protocol 1.

  • In a 96-well microplate or individual cuvettes, add the optimal buffer.

  • Add the sensor stock solution to each well to a fixed final concentration (e.g., 10 µM).

  • Add varying concentrations of the carbohydrate standards to the wells. Include a blank with no carbohydrate.

  • Incubate the plate for 5-10 minutes at room temperature.

  • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Plot the fluorescence intensity (or the change in fluorescence) as a function of the carbohydrate concentration to generate a calibration curve.

  • The binding constant (Ka or Kd) can be determined by fitting the data to a suitable binding model, such as the Benesi-Hildebrand or Stern-Volmer equation if quenching is observed.[12]

Data Analysis and Interpretation

The interaction between a boronic acid and a carbohydrate can often be analyzed using a 1:1 binding model. For fluorescence quenching data, the Stern-Volmer equation can be applied:

F₀ / F = 1 + Ksv[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher (carbohydrate).

  • F is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant, which can be related to the binding constant.

  • [Q] is the concentration of the quencher (carbohydrate).

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv.

Expected Performance and Selectivity

Boronic Acid DerivativeCarbohydrateBinding Constant (Ka, M⁻¹)pHReference
Phenylboronic acid (PBA)D-Fructose4365-[2]
Phenylboronic acid (PBA)D-Glucose110-[2]
Sensor with pyridinium cationD-Fructose353-[2]
Sensor with pyridinium cationD-Glucose1378-[2]
3-(Propionamido)phenylboronic acidN-acetylneuraminic acid37.67.4[3]

Generally, phenylboronic acids exhibit a higher affinity for fructose than for glucose.[2] The presence of the electron-withdrawing sulfonamide group is expected to enhance the binding affinity at physiological pH compared to unsubstituted phenylboronic acid.[6] The selectivity of the sensor for different carbohydrates should be experimentally determined by testing its response to a panel of saccharides.

Troubleshooting and Considerations

  • Solubility: If this compound has low solubility in the aqueous buffer, a small amount of a co-solvent like DMSO or methanol can be used. Ensure that the co-solvent concentration is low and does not interfere with the assay.

  • Buffer Interference: Some buffer components, particularly those with diol structures (e.g., some biological buffers), can compete with the target carbohydrate for binding to the boronic acid. It is essential to screen for non-interfering buffers. Phosphate and borate buffers are generally suitable.

  • Photostability: Irradiate the sample with the excitation light for the minimum time necessary to obtain a stable reading to avoid photobleaching of the fluorophore.

  • Inner Filter Effects: At high concentrations of the sensor or carbohydrate, inner filter effects can lead to non-linear fluorescence responses. It is advisable to work with dilute solutions.

Conclusion

This compound represents a promising molecular tool for the fluorescent sensing of carbohydrates under physiological conditions. Its rationally designed structure, featuring an electron-withdrawing sulfonamide group, is anticipated to provide enhanced sensitivity at neutral pH. The protocols outlined in these application notes provide a solid foundation for researchers to explore the utility of this compound in their specific applications, from fundamental studies of carbohydrate-protein interactions to the development of novel diagnostic assays.

References

  • Recent development of boronic acid-based fluorescent sensors. RSC Advances.
  • Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central.
  • Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH. PubMed.
  • Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.
  • Boronic acids for fluorescence imaging of carbohydrates.
  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. NIH.
  • Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method.
  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution
  • 3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid. AMERICAN ELEMENTS.
  • A general fluorescence assay for the determination of binding constants between boronic acids and carbohydr
  • Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system for vaginal administration of protein therapeutics: improved stability, mucin-dependent release and effective intravaginal placement. PMC - NIH.
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • This compound. BOC Sciences.
  • System, method and device for analysis of carbohydrates.
  • 423105 this compound CAS: 1072945-65-3.
  • Sensor for detection of carbohydrate.
  • Selective sensing of saccharides using simple boronic acids and their aggreg
  • Catalyst-free arylation of sulfonamides via visible light-mediated deamin
  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal.
  • 3-(Methylsulfonylamino)phenylboronic Acid. BLD Pharm.
  • Sensor for Detection of Carbohydrate.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.
  • Molecular Boronic Acid-Based Saccharide Sensors.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express.
  • Phenylboronic acid. Wikipedia.
  • (3-(Methylsulfonamido)phenyl)boronic acid. ChemScene.
  • Solubility of investigated compounds in water.
  • Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography
  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

Sources

Application Notes & Protocols: Development of Drug Delivery Systems with 3-(Butylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 3-(Butylsulfonamido)phenylboronic Acid in Smart Drug Delivery

Phenylboronic acid (PBA) and its derivatives represent a class of "smart" molecules revolutionizing targeted drug delivery. Their utility stems from a unique and reversible covalent interaction with cis-1,2- and -1,3-diols, which are common structural motifs in biologically significant molecules like glucose, sialic acids, and adenosine triphosphate (ATP). This interaction allows for the design of delivery systems that can respond to specific physiological cues.

This guide focuses on a particularly promising derivative: This compound (BSPBA) . The incorporation of an electron-withdrawing butylsulfonamide group onto the phenyl ring is a key strategic modification. This functional group significantly lowers the acid dissociation constant (pKa) of the boronic acid moiety, from a typical pKa of ~8.8 for unsubstituted PBA down to a more physiologically relevant range of 7.1-7.4.[1][2] This is a critical enhancement; a lower pKa increases the population of the active, tetrahedral boronate form at physiological pH (~7.4), thereby enhancing its binding affinity to target diols. This makes BSPBA an ideal candidate for creating highly sensitive and responsive drug delivery systems, particularly for cancer therapies targeting sialic acid-rich tumors and for ATP-responsive intracellular delivery.

These application notes provide a comprehensive guide for researchers, covering the synthesis of BSPBA, its formulation into polymeric nanoparticles, and protocols for drug loading and stimulus-responsive release assays.

Part 1: Synthesis of this compound (BSPBA)

The synthesis of BSPBA is a multi-step process that can be readily adapted from established protocols for similar sulfonamide-substituted phenylboronic acids.[1] The workflow involves the sulfonylation of 3-bromoaniline followed by a halogen-metal exchange and borylation.

Logical Workflow for BSPBA Synthesis

A 3-Bromoaniline C N-(3-Bromophenyl)butane-1-sulfonamide A->C Sulfonylation (Pyridine, DCM) B Butanesulfonyl chloride B->C E This compound (BSPBA) C->E Lithiation & Borylation (THF, -78°C), then Aqueous Acid Workup D n-Butyllithium Triisopropyl borate D->E

Caption: Synthetic pathway for this compound (BSPBA).

Protocol 1: Synthesis of N-(3-Bromophenyl)butane-1-sulfonamide (Intermediate)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-bromoaniline (10.0 g, 58.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add pyridine (5.6 mL, 69.7 mmol) to the solution. Cool the flask to 0°C in an ice bath.

  • Sulfonylation: Slowly add butanesulfonyl chloride (8.7 g, 55.5 mmol) dropwise to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(3-bromophenyl)butane-1-sulfonamide as a solid.

Protocol 2: Synthesis of this compound (BSPBA)
  • Reaction Setup: In a flame-dried 500 mL three-neck flask under a strict argon atmosphere, dissolve N-(3-bromophenyl)butane-1-sulfonamide (10.0 g, 32.4 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 14.3 mL, 35.7 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour at -78°C.

  • Borylation: Add triisopropyl borate (11.2 mL, 48.6 mmol) dropwise, again maintaining the temperature at -78°C.

  • Reaction: Stir the mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quenching and Workup:

    • Cool the reaction to 0°C and quench by the slow addition of 1 M HCl (50 mL).

    • Stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., water/ethanol or hexane/ethyl acetate) to yield pure this compound.

Part 2: Formulation of BSPBA-Functionalized Polymeric Nanoparticles

BSPBA can be incorporated into polymers to form nanoparticles (NPs) for drug delivery. A common approach is to first synthesize a polymer containing reactive groups and then conjugate BSPBA to it. Alternatively, a monomer containing the BSPBA moiety can be polymerized. For simplicity, this protocol assumes a pre-synthesized amphiphilic block copolymer, such as Poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) (PEG-PLGA), with a terminal functional group (e.g., -COOH) on the PEG block for BSPBA conjugation.

The formulation of nanoparticles is often achieved via the solvent displacement (nanoprecipitation) method.[3][4]

Experimental Workflow for Nanoparticle Formulation and Loading

cluster_0 Organic Phase cluster_1 Aqueous Phase A BSPBA-Polymer Conjugate + Hydrophobic Drug (e.g., Doxorubicin) B Organic Solvent (e.g., Acetone, DMSO) A->B Dissolve D Rapid Injection (under vigorous stirring) B->D C Water (Anti-solvent) ± Surfactant (e.g., Poloxamer 188) C->D E Nanoparticle Suspension D->E F Solvent Evaporation (under reduced pressure) E->F G Purification (Centrifugation or Dialysis) F->G H Drug-Loaded BSPBA-NPs G->H

Caption: Workflow for drug-loaded BSPBA nanoparticle formulation via solvent displacement.

Protocol 3: Nanoparticle Formulation and Drug Loading
  • Preparation of Organic Phase:

    • Dissolve 50 mg of the BSPBA-functionalized polymer and 5 mg of a hydrophobic drug (e.g., doxorubicin, pre-neutralized with triethylamine) in 5 mL of a water-miscible organic solvent (e.g., acetone or DMSO).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of Aqueous Phase:

    • In a beaker, prepare 50 mL of deionized water. A surfactant (e.g., 0.5% w/v Poloxamer 188) can be added to improve colloidal stability.

    • Place the beaker on a magnetic stirrer and stir vigorously (e.g., 600-800 RPM).

  • Nanoprecipitation:

    • Using a syringe pump for a controlled flow rate (e.g., 0.5 mL/min), add the organic phase dropwise into the stirring aqueous phase.

    • A milky suspension should form immediately as the polymer precipitates into nanoparticles.

  • Solvent Removal:

    • Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the evaporation of the organic solvent. Alternatively, use a rotary evaporator at low pressure.

  • Purification and Concentration:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant containing unloaded drug and residual surfactant.

    • Resuspend the nanoparticle pellet in a desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Repeat the centrifugation/resuspension step twice more to ensure complete removal of free drug.

    • Alternatively, purify the nanoparticle suspension by dialysis against deionized water for 24 hours (MWCO 10-14 kDa) to remove unloaded drug and solvent.[5]

  • Storage: Lyophilize the purified nanoparticles for long-term storage or store as a suspension at 4°C for short-term use.

Part 3: Characterization and Application Protocols

Protocol 4: Characterization of Nanoparticles

Table 1: Key Characterization Parameters for BSPBA-NPs

ParameterMethodTypical Expected ResultsSignificance
Particle Size & PDI Dynamic Light Scattering (DLS)100-200 nm, PDI < 0.2Size influences biodistribution and cellular uptake; PDI indicates size uniformity.
Zeta Potential DLS with Electrophoresis-10 to -30 mVIndicates surface charge and colloidal stability.
Morphology Transmission Electron Microscopy (TEM)Spherical, monodisperse particlesVisual confirmation of size and shape.
Drug Loading Content (DLC) UV-Vis or Fluorescence Spectroscopy1-10% (w/w)Quantifies the amount of drug encapsulated.
Encapsulation Efficiency (EE) UV-Vis or Fluorescence Spectroscopy> 70%Measures the percentage of initial drug successfully encapsulated.
  • DLC (%) = (Weight of drug in NPs / Total weight of NPs) x 100

  • EE (%) = (Weight of drug in NPs / Initial weight of drug used) x 100

Protocol 5: In Vitro pH-Responsive Drug Release Study

This protocol evaluates the ability of BSPBA-NPs to release their cargo in response to the acidic microenvironment of tumors (pH ~6.5) or endosomes (pH ~5.0). The acidic conditions protonate the boronate ester, leading to its hydrolysis and dissociation from diols, which can trigger NP disassembly or increased permeability.[4]

  • Setup:

    • Accurately weigh 5 mg of drug-loaded lyophilized NPs and resuspend in 5 mL of release buffer.

    • Prepare two release buffers: PBS at pH 7.4 (simulating physiological conditions) and an acetate or citrate buffer at pH 5.0 (simulating the endo-lysosomal compartment).

    • Transfer 1 mL of the NP suspension into a dialysis bag (MWCO 3.5-5 kDa).[5]

  • Dialysis:

    • Place each bag into a separate beaker containing 50 mL of the corresponding release buffer (pH 7.4 or 5.0).

    • Place the beakers in an orbital shaker incubator at 37°C with gentle agitation.

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the dialysate (the buffer outside the bag).

    • Immediately replace with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification:

    • Measure the concentration of the released drug in the collected samples using UV-Vis or fluorescence spectroscopy.

    • Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded in the NPs.

  • Data Analysis: Plot the cumulative drug release (%) versus time for both pH conditions. Accelerated release at pH 5.0 compared to pH 7.4 demonstrates the desired pH-responsiveness.[5]

Mechanism of BSPBA-Mediated Targeting and Release

BSPBA-functionalized nanoparticles can be designed for dual-responsive drug delivery. The primary targeting mechanism is the interaction with sialic acid, which is overexpressed on many cancer cells.[3] The intracellular environment, rich in ATP, provides a secondary release trigger.

cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Intracellular NP Drug-Loaded BSPBA-NP TumorCell Cancer Cell (Overexpressed Sialic Acid) NP->TumorCell Sialic Acid Binding (Targeting) Endosome Endosome (pH ~5.0-6.5) TumorCell->Endosome Endocytosis Cytosol Cytosol (High ATP) Endosome->Cytosol Endosomal Escape Drug Drug Release Cytosol->Drug ATP Competition (Release Trigger)

Caption: Dual-targeting and release mechanism of BSPBA nanoparticles.

References

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 225-235. [Link]

  • Zhang, Y., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B, 4(30), 5112-5122. [Link]

  • Wang, Y., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega, 6(12), 8497-8506. [Link]

  • Zhang, Y., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Publishing. [Link]

  • van der Vlies, A. J., & Hasegawa, U. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules, 28(8), 3535. [Link]

  • Wang, Y., et al. (2021). Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Publications. [Link]

  • Jedhe, G. S., et al. (2014). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 57(19), 8089-8101. [Link]

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. [Link]

Sources

Application Notes and Protocols for the Selective Capture of cis-Diol Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of cis-Diol Biomolecules in Research and Drug Development

In the landscape of molecular biology and pharmacology, molecules containing cis-diol functionalities represent a class of immense importance. This structural motif, characterized by two hydroxyl groups on adjacent carbon atoms in a cis configuration, is a hallmark of vital biomolecules, including ribonucleic acids (RNA), glycoproteins, and catechols.[1][2] The selective isolation and analysis of these molecules are pivotal for advancing our understanding of cellular processes, identifying disease biomarkers, and developing novel therapeutic agents.[1][3] For instance, the glycosylation of proteins, a common post-translational modification, plays a critical role in protein folding, cell-cell recognition, and immune responses.[3][4] Alterations in glycosylation patterns are frequently associated with various diseases, including cancer, making glycoproteins a key target in diagnostics and drug development.[3] Similarly, the ability to selectively capture RNA is fundamental to transcriptomics and the development of RNA-based therapeutics.[5][6]

This application note provides a comprehensive guide to the principles and practice of selectively capturing cis-diol containing molecules, with a primary focus on boronate affinity chromatography. We will delve into the underlying chemical principles, present a detailed, field-proven protocol, and offer insights into troubleshooting and optimization.

The Principle of Boronate Affinity Chromatography: A Reversible Covalent Interaction

Boronate affinity chromatography (BAC) is a powerful technique for the selective enrichment of molecules bearing cis-diol groups.[1][7] The method hinges on the reversible covalent interaction between a boronic acid ligand immobilized on a solid support and the cis-diol moiety of the target molecule.[1][8]

At an alkaline pH (typically above the pKa of the boronic acid), the boronic acid group undergoes a change in its hybridization state from a trigonal planar sp2 configuration to a tetrahedral sp3 boronate anion.[1] This anionic form readily reacts with cis-diols to form stable five- or six-membered cyclic esters.[1][3] This covalent bond is the basis for the selective capture of cis-diol containing molecules from a complex biological sample, while non-target molecules are washed away.[8]

A key advantage of this technique is the reversibility of the interaction.[1][8] By lowering the pH of the surrounding solution to an acidic range, the cyclic ester bond is hydrolyzed, releasing the captured molecule in its native form.[1][9] This pH-controlled binding and release mechanism allows for the gentle and efficient elution of the target molecules.[1]

Diagram of the Boronate Affinity Chromatography Workflow

workflow cluster_binding Binding Phase (Alkaline pH) cluster_elution Elution Phase (Acidic pH) cluster_regeneration Regeneration Sample Sample containing cis-diol molecules Column Boronate Affinity Column Sample->Column Apply Sample Waste1 Unbound Molecules Column->Waste1 Wash Eluted Purified cis-diol Molecules Column->Eluted Elute RegenBuffer Regeneration Buffer Column->RegenBuffer Regenerate ElutionBuffer Acidic Elution Buffer ElutionBuffer->Column Apply Buffer

Caption: A schematic overview of the boronate affinity chromatography workflow, highlighting the pH-dependent binding and elution steps for the selective capture of cis-diol containing molecules.

Detailed Protocol for Selective Capture of Glycoproteins

This protocol provides a robust methodology for the enrichment of glycoproteins from a complex protein mixture using boronate affinity chromatography.

I. Materials and Reagents

Table 1: Recommended Buffers and Reagents

ReagentCompositionPurpose
Binding/Wash Buffer 50 mM HEPES, 150 mM NaCl, pH 8.5Promotes the formation of the boronate-diol ester.
Elution Buffer 100 mM Glycine-HCl, pH 3.0Disrupts the boronate-diol ester for elution.
Neutralization Buffer 1 M Tris-HCl, pH 9.0Immediately neutralizes the acidic eluate to preserve protein integrity.
Regeneration Buffer 0.1 M NaOHCleans and regenerates the column for reuse.
Storage Solution 20% EthanolPrevents microbial growth during storage.

Note: Buffer compositions may need to be optimized depending on the specific application and the properties of the target molecule.

II. Experimental Procedure

A. Column Preparation and Equilibration

  • Resin Slurry Preparation: If using a loose resin, prepare a 50% slurry in the Binding/Wash Buffer. Gently swirl to ensure a homogenous suspension.

  • Column Packing: Carefully pack the resin into a suitable chromatography column, avoiding the introduction of air bubbles. The bed height will depend on the sample volume and expected glycoprotein concentration.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer. Monitor the pH of the flow-through to ensure it matches the buffer pH.

B. Sample Preparation and Loading

  • Sample Clarification: Centrifuge the biological sample (e.g., cell lysate, serum) at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet any insoluble material. Filter the supernatant through a 0.22 µm or 0.45 µm filter to prevent column clogging.

  • Buffer Exchange (Optional but Recommended): If the sample is not in a compatible buffer, perform a buffer exchange into the Binding/Wash Buffer using dialysis or a desalting column.

  • Sample Loading: Load the clarified sample onto the equilibrated column at a controlled flow rate. A slower flow rate can enhance binding efficiency.

C. Washing

  • Remove Non-specific Binders: After loading the entire sample, wash the column with 10-20 CV of Binding/Wash Buffer. This step is crucial to remove unbound proteins and other contaminants.

  • Monitor UV Absorbance: Monitor the absorbance of the flow-through at 280 nm. Continue washing until the absorbance returns to the baseline, indicating that all non-specifically bound proteins have been removed.

D. Elution

  • Elute Bound Glycoproteins: Apply the Elution Buffer to the column. The acidic pH will cause the dissociation of the boronate-diol complex, releasing the captured glycoproteins.

  • Fraction Collection: Collect the eluted fractions into tubes containing a small volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 9.0 per 1 mL fraction) to immediately neutralize the pH and preserve the biological activity of the eluted proteins.[10]

  • Monitor Elution Profile: Monitor the protein concentration in the collected fractions using a suitable protein assay (e.g., Bradford or BCA) or by measuring absorbance at 280 nm.

E. Column Regeneration and Storage

  • Regeneration: To reuse the column, wash it with 5-10 CV of Regeneration Buffer to remove any tightly bound contaminants.

  • Re-equilibration: Immediately after regeneration, re-equilibrate the column with Binding/Wash Buffer.

  • Storage: For long-term storage, flush the column with 5-10 CV of Storage Solution and store at 4°C.[10]

Diagram of the Chemical Interaction

Caption: The pH-dependent reversible covalent interaction between a boronic acid and a cis-diol containing molecule, forming a cyclic boronate ester.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Boronate Affinity Chromatography

IssuePossible CauseRecommended Solution
Low Yield of Target Molecule Suboptimal Binding pH: The pH of the binding buffer is too low.Ensure the pH of the Binding/Wash Buffer is at least 1-2 units above the pKa of the boronic acid.
Sample Overload: The amount of target molecule in the sample exceeds the binding capacity of the column.Reduce the sample load or use a larger column.
Inefficient Elution: The elution buffer is not acidic enough to fully disrupt the boronate-diol interaction.Decrease the pH of the Elution Buffer. Alternatively, a competitive elution with a high concentration of a small cis-diol containing molecule like sorbitol can be employed.[11]
High Levels of Contaminants in Eluate Insufficient Washing: Non-specifically bound proteins were not adequately removed.Increase the wash volume (e.g., to 20-30 CV). Consider adding a mild non-ionic detergent to the wash buffer to reduce hydrophobic interactions.
Hydrophobic Interactions: The boronate resin has hydrophobic characteristics, leading to non-specific binding.Select a more hydrophilic resin material.[12] The addition of organic solvents or detergents to the buffers can also mitigate this issue.
Column Clogging or High Backpressure Particulate Matter in Sample: The sample was not properly clarified.Ensure the sample is centrifuged and filtered before loading.
Precipitation of Proteins: Proteins may precipitate on the column, especially during elution.Improve sample solubility by adjusting buffer composition. Elute with a gradient of decreasing pH to minimize protein precipitation.

Conclusion: A Versatile Tool for Modern Life Sciences

Boronate affinity chromatography stands out as a versatile and robust technique for the selective capture of cis-diol containing biomolecules. Its broad specificity for the cis-diol motif, coupled with the gentle, pH-mediated elution conditions, makes it an invaluable tool in proteomics, transcriptomics, and drug discovery.[1] By understanding the fundamental principles and adhering to a well-structured protocol, researchers can effectively isolate and enrich these critical biomolecules, paving the way for new scientific discoveries and therapeutic innovations.

References

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. PubMed.
  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer Protocols.
  • The development of the boronate affinity chromatography and Biotime's success. Biotime.
  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. J-Stage.
  • Boronate affinity monolith for highly selective enrichment of glycopeptides and glycoproteins. Analyst (RSC Publishing).
  • CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. PMC - NIH.
  • Boronate Affinity - High Performance Liquid Chrom
  • Boronate Affinity Chromatography.
  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis.
  • Boronic acid derivatives with superior diol‐binding properties,...
  • Selective Enrichment of Biomolecules Containing Cis-Diols Using B... Ingenta Connect.
  • Boronate affinity chromatography of cells and biomacromolecules using cryogel m
  • Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chrom
  • Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. MDPI.
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
  • (PDF) Boronate Affinity Chromatography.
  • Probing the Interactions Between Boronic Acids and Cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. PubMed.
  • boronate affinity chromatography: Topics by Science.gov. Science.gov.
  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry.
  • Affinity Chromatography Applic
  • PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. PMC - NIH.
  • Reversible boron complexes of 1,2-(cis)-diol cyclic peptides.
  • Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis.
  • Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis. Analytical Methods (RSC Publishing).
  • CHAPTER 11: Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. Books.
  • Organic Boronate Affinity Sorbent for Capture of cis-Diol Containing Compounds. Asian Journal of Chemistry.
  • Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissoci
  • Simultaneous enrichment and sequential elution of cis-diol containing molecules and deoxyribonucleotides with bifunctional boronate and titanium (Ⅳ)
  • Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry.
  • Boronate affinity solid-phase extraction of cis-diol compounds by a one-step electrochemically synthesized selective polymer sorbent.
  • Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chrom
  • RNA purification from Escherichia coli cells using boron
  • chrom
  • A Wulff-type Boronate for Boronate Affinity Capture of Cis-diol Compounds at Medium Acidic pH Condition.
  • Boronate affinity nanoparticles for RNA isol
  • Affinity Chromatography Troubleshooting. Merck Millipore.
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Boronate affinity electrophoresis for the purification and analysis of cofactor-modified RNAs. PubMed.
  • Boronate affinity adsorption of RNA: possible role of conform
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
  • Troubleshooting: Purific

Sources

Application Notes and Protocols: Investigating 3-(Butylsulfonamido)phenylboronic Acid for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of oncology is continuously seeking "magic bullets"—therapeutics that selectively target cancer cells while sparing healthy tissue. Phenylboronic acids (PBAs) and their derivatives have emerged as a highly promising class of compounds to achieve this goal, underscored by the clinical success of drugs like the proteasome inhibitor Bortezomib.[1][2] This technical guide focuses on 3-(Butylsulfonamido)phenylboronic acid, a molecule of significant interest due to its dual chemical functionalities. The phenylboronic acid moiety serves as a potential cancer-targeting warhead, while the butylsulfonamido group can modulate its physicochemical properties, such as pKa, lipophilicity, and protein-binding affinity, which are critical for drug development. This document provides the comprehensive scientific rationale and detailed experimental protocols necessary to investigate the anticancer potential of this compound. We will explore its proposed mechanisms of action, from cell surface targeting to intrinsic cytotoxic effects, and offer step-by-step methodologies for its synthesis, characterization, and in vitro evaluation.

Part 1: Scientific Rationale and Proposed Mechanisms of Action

The therapeutic potential of this compound is predicated on several well-established principles of boronic acid chemistry in oncology. We propose three primary avenues for its anticancer activity that warrant experimental investigation.

Mechanism 1: Targeting of Sialic Acid Overexpression on Cancer Cells

A key hallmark of many malignant cancers is the aberrant glycosylation of cell surface proteins, often leading to the overexpression of sialic acid (SA) residues.[2][3] This "hypersialylation" creates a dense shield of negative charge that contributes to metastasis, immune evasion, and chemoresistance. Phenylboronic acid exhibits a unique and reversible affinity for the diol groups present in sialic acids, forming a stable boronate ester.[2]

Causality Behind the Experimental Choice: This interaction is pH-dependent, showing significantly stronger binding in the slightly acidic tumor microenvironment (pH ~6.5) compared to physiological pH (7.4).[2][3] This differential affinity provides a powerful and elegant mechanism for selective tumor targeting. We hypothesize that this compound will leverage this interaction to concentrate at the surface of cancer cells, enabling either direct cytotoxic effects or targeted drug delivery.

G cluster_0 Physiological pH (7.4) cluster_1 Tumor Microenvironment (pH ~6.5) Normal_Cell Normal Cell (Low Sialic Acid) Compound_Normal->Normal_Cell Weak Interaction Cancer_Cell Cancer Cell (High Sialic Acid) Compound_Tumor->Cancer_Cell Strong Boronate Ester Formation

Caption: pH-dependent targeting of cancer cells by phenylboronic acid.

Mechanism 2: Intrinsic Anticancer Activity via Apoptosis and Cell Cycle Arrest

Beyond simply acting as a targeting agent, simple phenylboronic acid derivatives have demonstrated intrinsic antiproliferative and proapoptotic capabilities.[4][5] Studies on ovarian cancer cell lines, for instance, have shown that certain PBA derivatives induce a potent cell cycle arrest in the G2/M phase, leading to mitotic catastrophe and subsequent caspase-3-mediated apoptosis.[4][5]

Causality Behind the Experimental Choice: This G2/M arrest is often associated with the accumulation of the p21 protein, a critical inhibitor of cyclin-dependent kinases (CDKs) that govern cell cycle progression.[5] Furthermore, other work has demonstrated that PBAs can inhibit cancer cell migration by downregulating the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, Cdc42), which are essential for cytoskeletal dynamics and cell motility.[6] The butylsulfonamido substituent may enhance cell permeability or interaction with intracellular targets, potentially potentiating these effects.

G cluster_0 Potential Intracellular Effects Compound 3-(Butylsulfonamido) phenylboronic acid p21 ↑ p21 Accumulation Compound->p21 Rho ↓ Rho/Rac1/Cdc42 Activity Compound->Rho CDK CDK Inhibition p21->CDK G2M G2/M Phase Arrest CDK->G2M Apoptosis Apoptosis G2M->Apoptosis Migration ↓ Cell Migration Rho->Migration

Caption: Postulated intracellular pathways leading to apoptosis and migration inhibition.

Mechanism 3: A Prodrug Moiety Responsive to the Tumor Microenvironment

The tumor microenvironment is characterized by high levels of oxidative stress, with elevated concentrations of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[7][8] The carbon-boron bond in boronic acids is susceptible to oxidation by these species. This unique chemical reactivity can be exploited to design ROS-responsive prodrugs.[7]

Causality Behind the Experimental Choice: In this strategy, an active anticancer agent could be chemically linked to the this compound moiety, rendering it inactive. Upon reaching the ROS-rich tumor environment, the boronic acid would be cleaved, releasing the active drug payload precisely at the site of action. This approach dramatically reduces systemic toxicity and enhances the therapeutic index. The sulfonamide group offers a convenient chemical handle for conjugating a variety of therapeutic agents.

G Prodrug Inactive Prodrug 3-(Butylsulfonamido) phenylboronic acid Anticancer Drug ActiveDrug Active Drug Cleaved Boronic Acid (Boric Acid) Released Anticancer Drug Prodrug:f0->ActiveDrug:f0 High ROS (e.g., H₂O₂) in Tumor

Caption: ROS-responsive activation of a hypothetical boronic acid prodrug.

Part 2: Experimental Protocols for Compound Evaluation

The following protocols provide a comprehensive framework for the initial synthesis and in vitro characterization of this compound.

Protocol: Synthesis and Characterization

This protocol is adapted from established methods for the synthesis of sulfonamide-substituted phenylboronic acids.[9] It involves the formation of a sulfonamide followed by a low-temperature lithium-halogen exchange and borylation.

Workflow Diagram:

G A 3-Bromobenzenesulfonyl chloride C N-Butyl-3-bromo benzenesulfonamide A->C B Butylamine B->C D 1. n-BuLi, -78°C 2. B(OiPr)₃ 3. H₃O⁺ E 3-(Butylsulfonamido) phenylboronic acid C->E Lithiation & Borylation

Sources

Application Notes & Protocols: Fluorescent Labeling of Glycoproteins using 3-(Butylsulfonamido)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycoprotein Analysis

Glycosylation is a pivotal post-translational modification that dictates the structure, function, and localization of a majority of proteins in eukaryotic cells. These glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and signaling to immune responses.[1] Consequently, the aberrant glycosylation of proteins is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The ability to specifically detect, quantify, and characterize glycoproteins is therefore of paramount importance in basic research, biomarker discovery, and the development of next-generation therapeutics.[2]

Traditional methods for glycoprotein detection often rely on lectin or antibody-based assays, which can be limited by specificity, cost, and the availability of reagents for diverse glycan structures. Chemical labeling methods offer a versatile alternative. Among these, fluorescent probes equipped with boronic acid moieties have emerged as powerful tools for the direct and covalent labeling of glycoproteins.[3][4][5] This application note provides a detailed guide to the use of a specific derivative, 3-(butylsulfonamido)phenylboronic acid, for the sensitive and specific fluorescent labeling of glycoproteins.

Mechanism of Action: The Boronic Acid-Diol Interaction

The utility of phenylboronic acid derivatives in glycoprotein labeling stems from their unique ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural motifs abundant in the sugar moieties of glycoproteins.[1][6] This interaction is the foundation of a highly specific labeling strategy.

The reaction proceeds through the formation of a cyclic boronate ester between the boronic acid group and the cis-diol of a glycan. This reaction is pH-dependent, with the equilibrium favoring ester formation under alkaline conditions (typically pH > 8), which facilitates the tetrahedral boronate state required for stable complexation. The ester linkage can be reversed by a shift to an acidic pH, although for labeling purposes, a stable conjugate is the desired outcome.

The inclusion of a butylsulfonamido group on the phenyl ring can influence the electronic properties of the boronic acid, potentially lowering the pKa and thereby optimizing the binding affinity at or near physiological pH. This can be advantageous for labeling sensitive proteins or for in vivo applications.

Visualizing the Labeling Chemistry

Below is a diagram illustrating the fundamental chemical reaction between a fluorescently-tagged this compound derivative and a cis-diol on a glycoprotein's glycan chain.

Caption: Covalent labeling of a glycoprotein via boronate ester formation.

Experimental Workflow Overview

The overall process of labeling glycoproteins with a this compound-based fluorescent probe can be broken down into several key stages, as illustrated in the workflow diagram below.

G start Start: Purified Glycoprotein Sample prep 1. Reagent Preparation - Labeling Buffer - Fluorescent Probe Stock - Quenching Solution start->prep Input Sample labeling 2. Labeling Reaction - Mix Glycoprotein and Probe - Incubate (Time, Temp.) prep->labeling purification 3. Purification - Remove excess probe (e.g., SEC, Dialysis) labeling->purification Crude Labeled Sample analysis 4. Downstream Analysis - SDS-PAGE - Fluorescence Imaging - Mass Spectrometry purification->analysis Purified Labeled Glycoprotein end End: Labeled Glycoprotein Data analysis->end

Caption: Experimental workflow for fluorescent glycoprotein labeling.

Detailed Protocols

Part 1: Reagent Preparation

1.1. Labeling Buffer (pH 8.5)

  • Rationale: An alkaline pH is crucial for the efficient formation of the boronate ester bond. A pH of 8.5 provides a good balance between reaction efficiency and maintaining the stability of most glycoproteins.

  • Components:

    • 50 mM Sodium Carbonate-Bicarbonate buffer or HEPES buffer

    • 100 mM NaCl

  • Preparation:

    • Prepare a 1 M stock solution of Sodium Carbonate and a 1 M stock solution of Sodium Bicarbonate.

    • Mix the stock solutions until a pH of 8.5 is achieved, monitoring with a calibrated pH meter.

    • Add NaCl to a final concentration of 100 mM.

    • Filter sterilize the buffer using a 0.22 µm filter. Store at 4°C.

1.2. Fluorescent this compound Probe Stock Solution

  • Rationale: A concentrated stock solution in an appropriate solvent allows for easy addition to the reaction mixture without significantly altering the final buffer concentration.

  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable for most fluorescent dyes.

  • Preparation:

    • Dissolve the fluorescent probe in high-purity, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

1.3. Quenching Solution

  • Rationale: A quenching solution can be used to stop the labeling reaction by competing with the glycoprotein for the boronic acid probe. This is optional but can be useful for precise control over reaction times.

  • Component: 1 M Tris-HCl, pH 7.5

  • Preparation: Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.

Part 2: Glycoprotein Labeling Protocol

This protocol is a starting point and may require optimization depending on the specific glycoprotein and fluorescent probe used.

2.1. Initial Setup:

  • Prepare your purified glycoprotein sample in the Labeling Buffer (pH 8.5). A typical starting concentration for the glycoprotein is 1-2 mg/mL.

  • Thaw an aliquot of the fluorescent probe stock solution immediately before use.

2.2. Labeling Reaction:

  • In a microcentrifuge tube, add the glycoprotein solution.

  • Add the fluorescent probe stock solution to the glycoprotein solution. The final molar ratio of probe to protein will need to be optimized. A good starting point is a 10- to 50-fold molar excess of the probe.

    • Scientist's Note: A higher molar excess can increase labeling efficiency but may also lead to non-specific labeling or difficulties in removing the excess probe. Start with a lower ratio and increase as needed.

  • Mix gently by pipetting. Avoid vigorous vortexing, which can denature the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • Optimization Tip: Incubation time and temperature can be varied. For sensitive proteins, consider incubating at 4°C for a longer period (e.g., overnight).

2.3. (Optional) Quenching the Reaction:

  • To stop the reaction, add the 1 M Tris-HCl quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes at room temperature.

Part 3: Purification of the Labeled Glycoprotein

It is critical to remove the unreacted, free fluorescent probe before downstream analysis.

3.1. Size Exclusion Chromatography (SEC):

  • Rationale: SEC is an effective method for separating the larger, labeled glycoprotein from the smaller, free fluorescent probe.

  • Equilibrate a suitable SEC column (e.g., a desalting column like a PD-10) with a buffer of choice (e.g., PBS, pH 7.4).

  • Carefully load the entire reaction mixture onto the column.

  • Elute the labeled glycoprotein according to the manufacturer's instructions.

  • The labeled glycoprotein will elute in the void volume, while the free dye will be retained and elute later.

  • Collect the fractions containing the colored, labeled protein.

3.2. Dialysis:

  • Rationale: Dialysis is another effective method for removing small molecules from a protein solution.

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that is significantly smaller than the glycoprotein.

  • Dialyze against a large volume of a suitable buffer (e.g., PBS, pH 7.4) at 4°C.

  • Perform several buffer changes over 24-48 hours to ensure complete removal of the free dye.

Part 4: Analysis of Labeled Glycoproteins

4.1. SDS-PAGE Analysis:

  • Prepare the labeled glycoprotein sample with Laemmli sample buffer and heat as you would for a standard protein sample.

  • Load the sample onto a polyacrylamide gel.

  • After electrophoresis, the gel can be imaged directly using a fluorescence gel imager with the appropriate excitation and emission filters for the chosen fluorophore.

  • Following fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands and confirm that the fluorescence signal corresponds to the glycoprotein of interest.

4.2. Data Presentation: Expected Results in SDS-PAGE

LaneSampleExpected Fluorescence SignalExpected Coomassie StainInterpretation
1Molecular Weight MarkerNoneMultiple bandsSize reference
2Unlabeled GlycoproteinNoneSingle bandNegative control
3Labeled GlycoproteinSingle band at the same MW as the proteinSingle bandSuccessful labeling
4Non-Glycoprotein Control (labeled)NoneSingle bandConfirms specificity for glycans

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low fluorescence signal - Inefficient labeling reaction (pH too low, insufficient probe concentration, short incubation time).- Protein is not a glycoprotein or has low glycosylation.- Confirm the pH of the labeling buffer is > 8.0.- Increase the molar excess of the fluorescent probe.- Increase the incubation time or temperature.- Run a known glycoprotein as a positive control.
High background fluorescence in the gel Incomplete removal of free fluorescent probe.- Repeat the purification step (SEC or dialysis).- Ensure the MWCO of the dialysis membrane is appropriate.
Fluorescent signal at the dye front Presence of free, unreacted dye.- Indicates inefficient purification. See the solution for high background fluorescence.
Smearing of the fluorescent band Protein degradation or aggregation.- Handle the protein gently during labeling.- Consider adding a protease inhibitor to the sample.- Optimize buffer conditions to maintain protein stability.

Concluding Remarks

The use of fluorescently-tagged this compound derivatives provides a robust and specific method for the covalent labeling of glycoproteins. This technique is a valuable tool for researchers in a wide range of disciplines, enabling the sensitive detection and characterization of this important class of biomolecules. The protocols provided herein serve as a comprehensive starting point, and with careful optimization, this method can be adapted to a variety of glycoproteins and downstream applications, furthering our understanding of their critical roles in health and disease.

References

  • Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer. Analytica Chimica Acta, 961, 143-149. [Link]

  • Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe. Polymers, 11(1), 173. [Link]

  • Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative. Electrophoresis, 34(15), 2138-2145. [Link]

  • Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection. Journal of Materials Chemistry B, 8(30), 6469-6480. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 30773-30777. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(11), 432. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(53), 30773-30777. [Link]

  • Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Molecules, 26(21), 6469. [Link]

  • Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe. Polymers, 11(1), 173. [Link]

  • Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 13467-13473. [Link]

  • A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. ResearchGate. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(1), 244. [Link]

  • A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. Biosensors, 11(11), 444. [Link]

  • Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(10), 13467-13473. [Link]

  • A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Mass Spectrometry, 6(2), S0063. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20561-20584. [Link]

  • Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. [Link]

  • A Rapid Approach for Fabricating Boronic Acid- Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Semantic Scholar. [Link]

  • (PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate. [Link]

  • Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. ChemBioChem, 19(19), 1996-2006. [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-(Butylsulfonamido)phenylboronic Acid in the Synthesis of Complex Biaryls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biaryl Motif and the Power of Strategic Reagents

In the landscape of modern drug discovery, the biaryl scaffold remains a cornerstone of molecular design. These structures are prevalent in a vast array of FDA-approved therapeutics and clinical candidates, valued for their conformational rigidity and ability to present functional groups in precise three-dimensional orientations for optimal target engagement. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the critical carbon-carbon bond that defines these structures, celebrated for its functional group tolerance, mild conditions, and high yields.[1][2][3]

The success of a Suzuki-Miyaura coupling, however, is deeply dependent on the nature of its coupling partners. The selection of the organoboron reagent is not merely a matter of installing a desired fragment; it is a strategic decision that impacts reaction efficiency, purification, and even the downstream biological activity of the final product. This guide focuses on a particularly valuable, yet specialized reagent: 3-(Butylsulfonamido)phenylboronic acid .

We will explore the unique advantages conferred by the butylsulfonamido moiety, provide detailed, field-tested protocols for its application, and offer insights into the mechanistic nuances that researchers can leverage to accelerate the synthesis of complex, high-value biaryl compounds.

Reagent Profile: this compound

The power of this reagent lies in the strategic placement of the butylsulfonamido group on the phenylboronic acid ring. This functional group is not a passive spectator; it actively modulates the chemical and physical properties of the molecule.

Caption: Structure of this compound.

Key Advantages of the Sulfonamido Moiety:

  • Modulated Electronic Properties: The sulfonamide group is strongly electron-withdrawing. This lowers the pKa of the boronic acid.[4] A lower pKa facilitates the formation of the reactive boronate anion (Ar-B(OH)₃⁻) under milder basic conditions, which can accelerate the crucial transmetalation step in the catalytic cycle.[5][6]

  • Enhanced Stability: A common failure mode in Suzuki couplings is protodeboronation, where the C-B bond is cleaved by a proton source (like water) before cross-coupling can occur. Electron-withdrawing groups on the aryl ring can increase the stability of the boronic acid against this unwanted side reaction.[7]

  • Built-in Pharmacophore: The sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticancer agents.[8][9] By using this reagent, medicinal chemists can directly incorporate this privileged motif into the biaryl product, streamlining the synthetic route to biologically active molecules.

  • Improved Crystallinity: The hydrogen bonding capabilities of the N-H and S=O groups can lead to more crystalline, bench-stable solids that are easier to handle, purify, and store compared to simpler phenylboronic acids.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][10] Understanding this cycle is critical for rational optimization and troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd Boronate Ar²-B(OH)₃⁻ (from Boronic Acid + Base) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]

  • Transmetalation: This is the key step where the organic group from the boron reagent is transferred to the palladium center. The boronic acid (Ar²-B(OH)₂) must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻).[5][11] This boronate then exchanges its aryl group (Ar²) with the halide (X) on the palladium complex.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][10]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. It should be optimized for specific substrates.

G A 1. Reagent Prep & Degassing B 2. Add Catalyst & Ligand A->B C 3. Heat to Reaction Temp B->C D 4. Monitor by TLC/LC-MS C->D E 5. Aqueous Workup D->E Upon Completion F 6. Purification (Chromatography) E->F G 7. Characterization F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials and Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)[]

  • Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol% if using Pd(OAc)₂)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Equipment:

  • Round-bottom flask or reaction vial suitable for heating under inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst and, if required, the phosphine ligand. For air-sensitive ligands, this should be done in a glovebox.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to isolate the pure biaryl product.

Data and Performance

The choice of catalyst, ligand, base, and solvent can significantly impact reaction outcomes. Sulfonamide-containing substrates are generally robust and compatible with a wide range of conditions.

Table 1: Representative Conditions for Suzuki Coupling with Aryl Sulfonamides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldReference
Aryl BromidePd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O100>85%[13]
Aryl ChloridePd₂(dba)₃ (1%)XPhos (3%)K₃PO₄ (2.0)Dioxane110>80%[14]
Aryl SulfamateNHC-Pd(II) (3%)-K₂CO₃ (2.0)Dioxane/H₂O100>90%[14]
Aryl ChlorideNiCl₂(PPh₃)₂ (3%)-K₃PO₄ (2.6)Toluene100>75%[15]

Note: Yields are illustrative and highly substrate-dependent. NHC = N-Heterocyclic Carbene.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[16][17][18]

Table 2: Troubleshooting Guide for Suzuki-Miyaura Reactions

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Poor solubility of reagents.3. Inappropriate base or solvent.1. Ensure rigorous degassing of solvents and reaction vessel.2. Try a different solvent system (e.g., Toluene, DMF, 2-MeTHF).3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a different ligand.
Protodeboronation 1. Presence of excess water or protic sources.2. Reaction temperature is too high or run time is too long.3. Boronic acid is inherently unstable.1. Use anhydrous solvents or minimize water content.2. Optimize temperature and reaction time.3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[7][19]
Homocoupling of Boronic Acid 1. Presence of oxygen, leading to oxidative homocoupling.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedures.2. Add a small amount of a reducing agent or ensure phosphine ligand is present to reduce the Pd(II) source.[2]
Difficult Purification 1. Co-elution of product with boron-containing byproducts.2. Persistent catalyst residues.1. Perform an acidic or basic wash during workup to remove boronic acid residues.2. Filter the crude product through a plug of Celite or silica with a strong solvent wash.

Conclusion

This compound is a highly effective and strategic reagent for the synthesis of complex biaryls via the Suzuki-Miyaura cross-coupling reaction. Its integrated sulfonamide moiety offers distinct advantages in modulating reactivity, enhancing stability, and streamlining the synthesis of molecules with potential biological relevance. By understanding the underlying reaction mechanism and employing optimized, robust protocols, researchers in medicinal chemistry and materials science can leverage this reagent to efficiently construct novel molecular architectures, accelerating the pace of discovery and innovation.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ACS Catalysis. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). Molecules. Available at: [Link]

  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters. Available at: [Link]

  • Case Study: Knowledge Based Problem Solving. Paul Murray Catalysis Consulting. Available at: [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2006). Journal of Chromatography A. Available at: [Link]

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. (2018). Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2007). Catalysis Letters. Available at: [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2021). Acta Pharmaceutica Sinica B. Available at: [Link]

  • Scope of boronic acids in the cross‐coupling of amides. (2019). Chemistry – An Asian Journal. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). Journal of the American Chemical Society. Available at: [Link]

  • Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.
  • Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Medicinal Chemistry. Available at: [Link]

  • Phenylboronic acid – preparation and application. (2024). Georganics. Available at: [Link]

  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (2015). Molecules. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2015). Journal of Organometallic Chemistry. Available at: [Link]

  • Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). (2023). RSC Advances. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Interference in Glucose Sensing with 3-(Butylsulfonamido)phenylboronic acid (3-BAPBA)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Butylsulfonamido)phenylboronic acid (3-BAPBA) for glucose sensing applications. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and minimize interference for reliable and accurate data.

Introduction to 3-BAPBA in Glucose Sensing

Phenylboronic acids (PBAs) have emerged as a powerful tool for synthetic glucose receptors due to their ability to reversibly bind with the cis-diol moieties of saccharides like glucose.[1][2][3][4] this compound is a specific PBA derivative designed to enhance binding affinity and selectivity for glucose, particularly at physiological pH. The butylsulfonamido group is an electron-withdrawing group that can lower the pKa of the boronic acid, which is crucial for efficient glucose binding.[5]

The fundamental sensing mechanism relies on the equilibrium between the trigonal, uncharged form of the boronic acid and the tetrahedral, anionic boronate form.[6][7] It is the tetrahedral form that stably binds to glucose. This binding event can be transduced into a measurable signal through various methods, including fluorescence changes, electrochemical signals, or volumetric changes in hydrogels.[3][4][8][9]

Visualizing the Glucose Binding Mechanism

G cluster_0 Aqueous Solution (Physiological pH) PBA_trigonal 3-BAPBA (Trigonal, Uncharged) PBA_tetrahedral 3-BAPBA (Tetrahedral, Anionic) PBA_trigonal->PBA_tetrahedral OH- PBA_tetrahedral->PBA_trigonal H+ Complex 3-BAPBA-Glucose Complex (Stable Boronate Ester) PBA_tetrahedral->Complex + Glucose Glucose Glucose (cis-diol) Complex->PBA_tetrahedral - Glucose (Reversible)

Caption: Reversible binding of 3-BAPBA to glucose at physiological pH.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 3-BAPBA in glucose sensing experiments.

Q1: Why is my 3-BAPBA-based sensor showing a weak response to glucose?

A1: A weak response can stem from several factors related to the fundamental chemistry of boronic acid-glucose interactions:

  • Suboptimal pH: The binding of 3-BAPBA to glucose is highly pH-dependent.[4][10] The boronic acid needs to be in its tetrahedral anionic form to efficiently bind glucose. If the pH of your buffer is too low (acidic), the equilibrium will favor the trigonal, uncharged form, which has a lower affinity for glucose. For many PBA derivatives, a pH range of 7.0-7.5 is optimal for glucose binding.[6]

  • Inappropriate Buffer: Certain buffer components can interact with boronic acids. For instance, some buffers containing diol groups may compete with glucose for binding. It is advisable to use buffers like phosphate-buffered saline (PBS) or HEPES.

  • Incorrect Concentration of 3-BAPBA: The concentration of 3-BAPBA needs to be optimized for your specific assay. Too low a concentration will naturally result in a weak signal. Conversely, excessively high concentrations can lead to aggregation or solubility issues, which may also diminish the signal.

  • Degradation of 3-BAPBA: Like many organic molecules, 3-BAPBA can degrade over time, especially if not stored correctly. Ensure your stock solutions are fresh and stored as recommended by the manufacturer, typically protected from light and at a low temperature.

Q2: I'm observing significant interference from other sugars. How can I improve glucose selectivity?

A2: While 3-BAPBA is designed for improved glucose selectivity, interference from other saccharides is a known challenge for all boronic acid-based sensors.[11] Here’s how to address this:

  • Understanding the Competition: Fructose is a common interferent as it can form a very stable complex with boronic acids.[1] Other sugars like galactose and mannose can also interfere.[11]

  • Leverage Diboronic Acids: For applications requiring very high selectivity, consider using diboronic acid sensors. These molecules are designed with two boronic acid moieties positioned to specifically bind to the different diol pairs on a glucose molecule, significantly enhancing selectivity over other monosaccharides.[11][12]

  • Kinetic Analysis: The binding kinetics of different sugars with 3-BAPBA may vary. Time-resolved measurements might help distinguish the glucose signal from that of faster or slower binding interferents.

  • Molecular Imprinting: For advanced applications, creating a molecularly imprinted polymer (MIP) with glucose as the template and 3-BAPBA as the functional monomer can create binding cavities that are highly specific for glucose.

Q3: My results are not reproducible. What are the likely causes?

A3: Lack of reproducibility is a common frustration. The following factors are often the culprits:

  • Temperature Fluctuations: The binding affinity of boronic acids to diols can be temperature-dependent.[10] Ensure your experiments are conducted in a temperature-controlled environment.

  • pH Drift: Even small changes in the pH of your solution can significantly impact the binding equilibrium.[13][14] Prepare fresh buffers for each experiment and verify the pH before use.

  • Ionic Strength Variations: The ionic strength of the medium can influence the pKa of the boronic acid and the stability of the complex. Maintain a consistent ionic strength across all experiments.

  • Photobleaching (for fluorescent sensors): If you are using a fluorescent 3-BAPBA derivative, exposure to excitation light can cause photobleaching, leading to a decrease in signal over time.[4] Minimize light exposure and use appropriate controls.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: High Background Signal or Signal Drift
Potential Cause Explanation Recommended Solution
Autofluorescence of Media/Sample Components in your sample matrix (e.g., cell culture media, plasma) may fluoresce at the same wavelength as your 3-BAPBA probe.Run a blank sample (matrix without the 3-BAPBA probe) to quantify the background. If significant, consider using a probe with a different excitation/emission profile or purifying your sample.
Probe Aggregation At high concentrations or in certain solvents, 3-BAPBA derivatives can aggregate, leading to light scattering and a high, unstable background signal.[1]Optimize the probe concentration. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to prevent aggregation.
Instability of 3-BAPBA Solution 3-BAPBA may not be stable in your chosen aqueous buffer over the duration of the experiment.[15][16][17]Prepare fresh solutions of 3-BAPBA for each experiment. Assess the stability of your probe in the experimental buffer over time by monitoring its signal in the absence of glucose.
Issue 2: Slow Sensor Response Time
Potential Cause Explanation Recommended Solution
Mass Transport Limitations In hydrogel-based or immobilized sensor formats, the diffusion of glucose to the 3-BAPBA sensing elements can be slow, leading to a delayed response.[6]Reduce the thickness of your hydrogel or sensor membrane. Increase the porosity of the matrix. Introduce flow or agitation to the sample to enhance mass transport.
Slow Binding Kinetics The intrinsic association/dissociation rates of the 3-BAPBA-glucose interaction may be slow under your experimental conditions.While the intrinsic kinetics are a property of the molecule, you can sometimes influence them by optimizing the pH and temperature to favor faster binding.
Issue 3: Sensor Hysteresis (Response differs when increasing vs. decreasing glucose concentration)
Potential Cause Explanation Recommended Solution
Incomplete Reversibility While the 3-BAPBA-glucose interaction is reversible, some residual binding may persist, especially at high glucose concentrations, leading to a "memory effect".Increase the wash time between different glucose concentrations. Use a lower concentration of 3-BAPBA to minimize strong multi-point interactions if applicable.
Changes in Sensor Matrix For hydrogel-based sensors, repeated swelling and shrinking cycles can lead to irreversible changes in the polymer network, affecting the sensor's response characteristics.[5]Ensure the hydrogel is fully equilibrated at each glucose concentration. Pre-condition the sensor by cycling it through a range of glucose concentrations before taking measurements.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Glucose Sensing with a Fluorescent 3-BAPBA Probe

This protocol provides a starting point for assessing the glucose response of a fluorescent 3-BAPBA derivative in a 96-well plate format.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the fluorescent 3-BAPBA probe in a suitable organic solvent (e.g., DMSO).

    • Prepare a 1 M stock solution of D-glucose in the chosen assay buffer (e.g., 100 mM PBS, pH 7.4).

    • Prepare a series of glucose standards by serially diluting the 1 M stock solution in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add a fixed volume of the assay buffer to each well.

    • Add a small volume of the 3-BAPBA stock solution to each well to achieve the desired final concentration (e.g., 10 µM).

    • Add varying concentrations of the glucose standards to the wells. Include a "zero glucose" control.

    • Gently mix the plate and incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for your probe.

    • Subtract the fluorescence of a blank (buffer only) from all readings.

  • Data Analysis:

    • Plot the fluorescence intensity (or the change in fluorescence, F - F₀) as a function of glucose concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

Visualizing the Experimental Workflow

G cluster_workflow In Vitro Glucose Sensing Workflow prep 1. Prepare Stock Solutions (3-BAPBA, Glucose, Buffer) setup 2. Assay Setup in 96-Well Plate (Add Buffer, 3-BAPBA, Glucose Standards) prep->setup incubate 3. Incubate to Reach Equilibrium (Constant Temperature) setup->incubate measure 4. Measure Fluorescence (Plate Reader) incubate->measure analyze 5. Data Analysis (Plot Intensity vs. [Glucose]) measure->analyze

Caption: A typical workflow for in vitro glucose sensing using a fluorescent 3-BAPBA probe.

References

  • Kaur, G., Fang, H., Gao, X. M., Li, H. B., & Wang, B. H. (2006). Substituent effect on anthracene-based bisboronic acid glucose sensors. Tetrahedron, 62(11), 2583–2589. [Link]

  • Lorenz, A., et al. (2021). The Impact of Interfering Substances on Continuous Glucose Monitors: Part 2. Journal of Diabetes Science and Technology. [Link]

  • Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link]

  • Li, M., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 645. [Link]

  • Grunnet, N., et al. (1985). Effect of pH and 3-hydroxybutyrate on insulin binding and action in cultured human fibroblasts. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 847(2), 147-152. [Link]

  • Sharpe, E., et al. (2012). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology, 6(4), 763-773. [Link]

  • Shiino, D., et al. (1998). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. Biomaterials, 19(13), 1233-1238. [Link]

  • James, T. D., et al. (1994). Novel Saccharide-Photoinduced Electron Transfer Sensors. Journal of the American Chemical Society, 116(23), 10545-10546. [Link]

  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath News. [Link]

  • Dou, Q., et al. (2017). High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring. RSC Advances, 7(72), 45396-45402. [Link]

  • Wang, B., et al. (2019). Molecular Design of a New Diboronic Acid for the Electrohydrodynamic Monitoring of Glucose. Angewandte Chemie International Edition, 58(31), 10612-10615. [Link]

  • Wikeley, S., et al. (2022). A Graphene Foam-Based Electrochemical Sensor for the Detection of Glucose. Biosensors, 12(2), 104. [Link]

  • Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(4), 3467-3476. [Link]

  • Unknown. (2025). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. OBAT: Jurnal Ilmiah Farmasi, 3(4), 82. [Link]

  • ResearchGate. (n.d.). Mechanism of interaction between glucose and phenylboronic acid (PBA) at neutral pH. [Link]

  • Davies, E., et al. (2021). Reusable Dual‐Photopolymerized Holographic Glucose Sensors. Advanced Functional Materials, 31(39), 2104085. [Link]

  • Kubo, Y., et al. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 14(2), 3343-3361. [Link]

  • Elsherif, M., et al. (2017). Glucose-Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid. Advanced Materials, 29(15), 1606380. [Link]

  • Wu, W., et al. (2013). Hydrogel-based glucose sensors: Effects of phenylboronic acid chemical structure on response. Biosensors and Bioelectronics, 46, 1-8. [Link]

  • ResearchGate. (n.d.). p(AM-co-PEGDA-co-3-APBA) hydrogel fibers as a glucose sensor. [Link]

  • Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(4), 3467-3476. [Link]

  • Singh, J., et al. (2021). Glucose-Responsive Gene Delivery at Physiological pH through Tertiary-Amine Stabilized Boronate-PVA Particles Synthesized by One-Pot Reaction. Polymers, 13(2), 220. [Link]

  • Ammälä, C., et al. (2002). The Effect of pH on the Glucose Response of the Glucose-Galactose Binding Protein L255C Labeled with Acrylodan. Journal of Fluorescence, 12(2), 263-268. [Link]

  • Zhang, J., et al. (2022). Glucose‐Sensing Photonic Nanochain Probes with Color Change in Seconds. Advanced Materials, 34(15), 2109483. [Link]

  • Stožer, A., et al. (2021). pH-Dependence of Glucose-Dependent Activity of Beta Cell Networks in Acute Mouse Pancreatic Tissue Slice. Frontiers in Physiology, 12, 706241. [Link]

  • Medtronic. (n.d.). Sensor and Transmitter Troubleshooting. Medtronic Diabetes. [Link]

  • The Royal Children's Hospital Melbourne. (n.d.). Continuous glucose monitoring issues. Diabetes at the RCH. [Link]

  • Al-Hardan, N. H., et al. (2023). Advancing Diabetes Management: The Future of Enzyme-Less Nanoparticle-Based Glucose Sensors—A Review. Biosensors, 13(7), 743. [Link]

  • Al-Adel, F. F., et al. (2011). Optimization of Differential pH Sensors Device Operation Conditions to Be Used in Quantification of Low Glucose Concentration. International Journal of Chemistry, 3(2). [Link]

  • Beyond Type 1. (2022). CGM Troubleshooting: Quick Fixes for Diabetes Devices. Beyond Type 1. [Link]

  • MedEnvios Healthcare. (n.d.). How to Troubleshoot Your Glucose Meter. MedEnvios Healthcare. [Link]

  • Nassar, M. N., et al. (1992). Stability of batanopride hydrochloride in aqueous solutions. Journal of Pharmaceutical Sciences, 81(11), 1088-1091. [Link]

  • YouTube. (2025). Determine Stability constant and Donor acceptor ratio of PABA Caffeine complex by Solubility method. [Link]

  • YouTube. (2025). Continuous glucose monitors (CGMs): A quick guide for GPs. [Link]

  • Medtronic. (n.d.). Guardian Sensor (3). Medtronic Diabetes. [Link]

  • Al-Ghaban, F., et al. (2024). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Pharmaceutics, 16(11), 1599. [Link]

  • Sedlák, M. (2011). Resolving the mystery of aqueous solutions of tertiary butyl alcohol. The Journal of Physical Chemistry B, 115(30), 9414-9420. [Link]

  • González-Ferrer, S., et al. (2024). A Possible Recently Identified Evolutionary Strategy Using Membrane-Bound Vesicle Transfer of Genetic Material to Induce Bacterial Resistance, Virulence and Pathogenicity in Klebsiella oxytoca. International Journal of Molecular Sciences, 25(19), 10609. [Link]

  • YouTube. (2015). Checking Blood Sugar (Glucose) Level | How to Use a Glucometer (Glucose Meter). [Link]

Sources

Improving the stability of 3-(Butylsulfonamido)phenylboronic acid resins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Butylsulfonamido)phenylboronic acid resins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your experiments and ensure the stability and performance of your resin.

Introduction to this compound Resins

This compound resins are a specialized form of affinity chromatography media used for the purification of molecules containing cis-diol moieties, such as glycoproteins, carbohydrates, and ribonucleotides.[1][2] The key to their function lies in the reversible covalent interaction between the boronic acid group and the cis-diols of the target molecule.

The presence of the electron-withdrawing butylsulfonamido group on the phenyl ring is a critical design feature. It lowers the pKa of the boronic acid, allowing for strong binding at or near physiological pH (around 7.4).[1] This is a significant advantage over traditional phenylboronic acid resins, which often require alkaline conditions (pH > 8.5) for optimal binding, potentially compromising the stability and activity of sensitive biological targets.[1]

This guide will walk you through common challenges and questions related to the use and stability of these advanced resins.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions based on scientific principles.

Binding and Elution Problems

Question 1: I am observing low or no binding of my target glycoprotein to the resin at physiological pH.

Probable Causes:

  • Incorrect Buffer Composition: Certain buffer components can interfere with the boronic acid-cis-diol interaction. Buffers containing competing cis-diols (e.g., Tris, glycerol) or other nucleophiles can reduce binding efficiency.

  • Suboptimal pH: While these resins are designed for physiological pH, the optimal binding pH can still be target-dependent.

  • Presence of Competing Molecules: High concentrations of other cis-diol-containing molecules in your sample will compete for binding sites on the resin.

  • Inaccessible cis-Diol Groups: The cis-diol moieties on your target molecule may be sterically hindered or buried within the protein's tertiary structure, preventing interaction with the resin.[3]

  • Resin Degradation: Improper storage or handling may have led to the degradation of the boronic acid ligands.

Solutions:

  • Buffer Exchange: Perform a buffer exchange on your sample into a non-interfering buffer such as phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS) before loading it onto the column.

  • pH Optimization: Perform small-scale binding experiments at slightly varying pH values (e.g., from 7.0 to 8.0) to determine the optimal condition for your specific target.

  • Sample Pre-purification: If your sample contains high levels of interfering substances, consider a preliminary purification step (e.g., ion exchange or size exclusion chromatography) to enrich your target molecule.

  • Denaturation Studies: To test for accessibility issues, you can perform a binding experiment under mild denaturing conditions (e.g., using low concentrations of urea). If binding improves, it suggests the cis-diol groups are normally hidden.[3]

  • Resin Integrity Check: If you suspect resin degradation, test its binding capacity with a known standard containing cis-diols (e.g., sorbitol or a model glycoprotein).

Question 2: My target protein binds to the resin, but I am getting very low recovery during elution.

Probable Causes:

  • Inefficient Elution Conditions: The elution buffer may not be strong enough to disrupt the boronic acid-cis-diol interaction.

  • Non-Specific Binding: The butyl group on the sulfonamide moiety can introduce hydrophobic character to the resin, potentially leading to non-specific hydrophobic interactions with your target protein.

  • Precipitation on the Column: The target protein may be precipitating on the column during elution due to changes in pH or buffer composition.[4]

Solutions:

  • Optimize Elution Buffer:

    • Low pH Elution: Gradually decrease the pH of the elution buffer (e.g., to pH 4-5) to protonate the boronic acid and release the target.

    • Competing Diol Elution: Use an elution buffer containing a high concentration of a competing diol, such as sorbitol or mannitol (e.g., 0.5-1 M).

  • Address Non-Specific Binding:

    • Increase Salt Concentration: Include a moderate concentration of a non-chaotropic salt (e.g., 150-500 mM NaCl) in your binding and wash buffers to minimize ionic interactions.

    • Add Non-ionic Detergents: A low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the wash and elution buffers can help disrupt hydrophobic interactions.[4]

  • Prevent Protein Precipitation:

    • Gradient Elution: Employ a gradient elution (either decreasing pH or increasing sorbitol concentration) rather than a step elution to minimize the risk of protein precipitation due to sudden environmental changes.[4]

    • Solubility Enhancers: Consider adding solubility-enhancing agents like arginine or glycerol to the elution buffer.

Resin Stability and Maintenance

Question 3: I am noticing a gradual decrease in the binding capacity of my resin over several purification cycles.

Probable Causes:

  • Ligand Leaching: A small amount of the this compound ligand may be detaching from the resin support over time, especially under harsh cleaning conditions.

  • Oxidative Degradation: Boronic acids can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[4]

  • Hydrolytic Instability: While the sulfonamide group itself is generally stable to hydrolysis under typical environmental conditions, extreme pH values can potentially affect the ligand's integrity.[2][5]

  • Fouling: The resin may be fouled by irreversibly bound proteins, lipids, or other contaminants from the sample.

Solutions:

  • Implement a Robust Cleaning-in-Place (CIP) Protocol:

    • After each run, wash the column with a high salt buffer to remove ionically bound contaminants.

    • Periodically clean the resin with a solution of 0.1-0.5 M NaOH to remove tightly bound proteins and other foulants. The contact time should be minimized to reduce the risk of ligand degradation.[6]

    • For lipid contamination, a wash with a low concentration of a non-ionic detergent or a mixture of an organic solvent (e.g., 20% ethanol) and a basic solution can be effective.

  • Proper Storage: Store the resin in a neutral buffer containing an antimicrobial agent (e.g., 20% ethanol) at 2-8°C. Avoid freezing the resin.

  • Degas Buffers: To minimize the risk of oxidative damage, it is good practice to degas all buffers before use.

  • Monitor Performance: Keep a record of the resin's performance (e.g., binding capacity, recovery) over time to track its health and determine when it needs to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the butylsulfonamido group in this resin?

The primary advantage is the electron-withdrawing nature of the sulfonamide group, which lowers the pKa of the boronic acid.[1] This allows for efficient binding of cis-diol-containing molecules at or near physiological pH, which is beneficial for maintaining the stability and biological activity of many proteins.

Q2: Can this resin be used for applications other than protein purification?

Yes, these resins are versatile and can be used to capture any molecule with accessible cis-diol groups, including ribonucleosides, nucleotides, and various carbohydrates.[1][2]

Q3: How does the butyl group affect the resin's properties?

The butyl group is an alkyl chain that increases the hydrophobicity of the ligand. This can be a double-edged sword. On one hand, it may contribute to mixed-mode interactions that can enhance the selectivity for certain molecules. On the other hand, it can increase the likelihood of non-specific hydrophobic binding of proteins, which may require optimization of the wash buffer conditions (e.g., by adding salt or detergents).

Q4: What are the main degradation pathways for this type of resin?

The two main potential degradation pathways are:

  • Oxidative Deboronation: The carbon-boron bond can be cleaved by reactive oxygen species, resulting in the loss of the boronic acid group.[4]

  • Hydrolysis of the Linkage: The linkage connecting the ligand to the resin matrix can be subject to hydrolysis, especially under very acidic or basic conditions. The sulfonamide group itself is generally hydrolytically stable.[2][5]

Q5: What are the recommended storage conditions for this compound resins?

It is recommended to store the resin in a neutral pH buffer containing 20% ethanol at 2-8°C. The ethanol acts as an antimicrobial agent. Avoid freezing the resin, as ice crystal formation can damage the bead structure.

Experimental Protocols and Data

Table 1: Buffer Recommendations for this compound Resin
Buffer TypeRecommended UseRationale
Binding/Wash Buffer 50 mM Phosphate, 150 mM NaCl, pH 7.4Phosphate is a non-interfering buffer. NaCl helps to reduce non-specific ionic interactions.
Elution Buffer 1 (Low pH) 100 mM Glycine-HCl, pH 4.0Protonates the boronic acid, disrupting the bond with the cis-diol.
Elution Buffer 2 (Competitive) 50 mM Phosphate, 150 mM NaCl, 1 M Sorbitol, pH 7.4Sorbitol is a competing cis-diol that displaces the bound target molecule.
Cleaning-in-Place (CIP) 0.1-0.5 M NaOHRemoves strongly bound contaminants and foulants.
Storage Solution 20% Ethanol in PBS, pH 7.4Prevents microbial growth during long-term storage.
Protocol: General Glycoprotein Purification Workflow
  • Resin Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Binding/Wash Buffer.

  • Sample Loading: Load the pre-clarified and buffer-exchanged sample onto the column at a flow rate that allows for sufficient residence time for binding.

  • Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove unbound contaminants.

  • Elution: Elute the bound glycoprotein using either Elution Buffer 1 or 2. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Regeneration and CIP: After elution, regenerate the column by washing with 5 CVs of high salt buffer followed by a CIP protocol if necessary.

  • Storage: Re-equilibrate the column with Storage Solution for long-term storage.

Visualizations

Diagram 1: Binding and Elution Mechanism

G cluster_binding Binding (pH ~7.4) cluster_elution Elution Resin Resin-B(OH)2 Complex Resin-Boronate-Diol Complex Resin->Complex + Diol Target (cis-diol) Diol->Complex Released_Target Released Target Complex->Released_Target Disruption Low_pH Low pH (e.g., pH 4) Low_pH->Complex Sorbitol Competing Diol (Sorbitol) Sorbitol->Complex

Caption: Reversible binding of a cis-diol target to the boronic acid resin.

Diagram 2: Troubleshooting Flowchart for Low Binding

G Start Low/No Binding Observed CheckBuffer Check Buffer Composition (e.g., Tris, glycerol present?) Start->CheckBuffer BufferExchange Perform Buffer Exchange CheckBuffer->BufferExchange Yes CheckpH Optimize pH (7.0-8.0) CheckBuffer->CheckpH No BufferExchange->CheckpH pH_OK pH Optimal CheckpH->pH_OK Yes CheckAccessibility Is cis-diol accessible? CheckpH->CheckAccessibility No, adjust pH pH_OK->CheckAccessibility Denature Mild Denaturation Trial CheckAccessibility->Denature No CheckResin Check Resin Integrity CheckAccessibility->CheckResin Yes Denature->CheckResin

Caption: A step-by-step guide to troubleshooting low binding issues.

References

  • Santos, J., et al. (2017). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu. Available at: [Link]

  • Ma, H., & Regnier, F. E. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. NIH Public Access. Available at: [Link]

  • Ma, H., & Regnier, F. E. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. Available at: [Link]

  • Domoradzki, T., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Google Patents. (2020). WO2020214792A1 - Methods for regenerating chromatography resins.
  • Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Gillis, E. P., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. Available at: [Link]

  • GE Healthcare. (2020). Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. Cytiva. Available at: [Link]

  • Domoradzki, T., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. Available at: [Link]

  • Das, T., et al. (2024). Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. PubMed. Available at: [Link]

  • Addgene. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Addgene blog. Available at: [Link]

  • Wang, F., et al. (2022). Macropore Characteristics and Their Contribution to Sulfonamide Antibiotics Leaching in a Calcareous Farmland Entisol. MDPI. Available at: [Link]

  • Kubas, A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Valente, C. A., et al. (2011). Studies on the adsorption of cell impurities from plasmid-containing lysates to phenyl boronic acid chromatographic beads. PubMed. Available at: [Link]

  • Valente, C. A., et al. (2012). Studies on the adsorption of cell impurities from plasmid-containing lysates to phenyl boronic acid chromatographic beads. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Strategies to Prevent Non-specific Binding in Glycoprotein Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for glycoprotein enrichment. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of non-specific binding in their experiments. As a Senior Application Scientist, I will share field-proven insights and detailed protocols to help you achieve cleaner, more reliable results.

Troubleshooting Guide: Minimizing Non-specific Binding

This section addresses specific issues you may encounter during glycoprotein enrichment, providing not only solutions but also the scientific reasoning behind them.

Q1: I'm seeing a high background of non-glycosylated proteins in my final eluate after lectin affinity chromatography. What are the likely causes and how can I fix this?

A1: High background from non-glycosylated proteins is a frequent issue in lectin affinity chromatography. It primarily stems from two sources: ionic and hydrophobic interactions between proteins and the affinity resin.

Causality:

  • Ionic Interactions: Proteins with charged patches on their surface can non-specifically adhere to the chromatography matrix.

  • Hydrophobic Interactions: Abundant proteins, like albumin, can associate with the resin or even with the target glycoproteins themselves through hydrophobic forces.[1]

Solutions:

  • Optimize Washing Buffers: This is your first and most critical line of defense.

    • Increase Salt Concentration: Gradually increase the salt concentration (e.g., NaCl) in your wash buffer, starting from 150 mM and going up to 500 mM.[2] Salt ions will shield the charged groups on proteins and the resin, disrupting ionic interactions.

    • Incorporate Mild Detergents: Adding a low concentration of a non-ionic detergent, such as 0.05% NP-40 or Tween-20, to your wash buffer can significantly reduce hydrophobic-based non-specific binding.[2][3][4] Be cautious, as higher concentrations can sometimes be detrimental, especially for low-abundance proteins.[3][4]

  • Pre-clear Your Sample: If your sample is particularly complex, like serum or plasma, consider a pre-clearing step.

    • Incubate your sample with an unconjugated resin (the same base matrix as your lectin resin) before applying it to the lectin column. This will capture many of the proteins that would non-specifically bind to the matrix.

  • Blocking the Resin: Before applying your sample, you can block the resin to saturate non-specific binding sites.

    • Incubate the lectin resin with a solution of a non-interfering protein, such as Bovine Serum Albumin (BSA), at a concentration of 1%.[2][5] Ensure you wash the column thoroughly after blocking to remove any unbound BSA.

Q2: My hydrazide chemistry-based enrichment is pulling down many proteins that I know are not glycosylated. What's going on?

A2: While hydrazide chemistry offers a covalent capture method for oxidized glycans, non-specific binding can still occur.[6] This is often due to insufficient washing or interactions with the solid support.

Causality:

  • Inadequate Removal of Unbound Proteins: Complex protein lysates can get trapped within the bead matrix if not washed away effectively.

  • Hydrophobic Interactions with the Resin: The solid support for the hydrazide chemistry can itself have hydrophobic properties that attract non-glycosylated proteins.

Solutions:

  • Stringent Washing Protocol: Implement a multi-step, stringent washing procedure.

    • After coupling your oxidized glycoproteins to the hydrazide resin, perform sequential washes with buffers of increasing stringency. A typical protocol would involve washes with:

      • Methanol[7]

      • High salt buffer (e.g., 1.5 M NaCl)[6]

      • High concentration of a denaturant like 8 M urea.[6][7]

    • These washes help to remove non-covalently bound proteins.

  • Inclusion of Detergents: As with lectin affinity, detergents can be beneficial.

    • A wash buffer containing 0.1% SDS can be very effective at removing non-specifically bound proteins.[6]

Q3: I am using boronic acid affinity chromatography, but my results show significant contamination. How can I improve the specificity?

A3: Boronic acid affinity chromatography, which targets cis-diol groups on sugars, can be prone to non-specific interactions due to the hydrophobic nature of the phenylboronic acid ligand and potential ionic interactions.[8]

Causality:

  • Hydrophobic Interactions: The phenyl ring of the boronic acid ligand can create a hydrophobic environment that attracts non-polar regions of proteins.[8]

  • Ionic Interactions: At the basic pH required for binding, the boronate group is negatively charged, which can lead to non-specific binding of positively charged proteins.[8]

Solutions:

  • Optimize Binding and Wash Buffers:

    • pH Control: While a basic pH is necessary for the boronate-diol interaction, using a pH that is not excessively high can help minimize ionic interactions.[9] Experiment with a pH range of 8.0-9.0.

    • Buffer Composition: Utilizing a carbonate buffer has been shown to minimize the non-specific binding of amines by reducing competition for the glycopeptides.[10]

    • High Salt Concentration: Include a high concentration of salt (e.g., 250-500 mM NaCl) in your binding and wash buffers to reduce ionic interactions.

  • Competitive Elution: Instead of a simple pH shift for elution, consider using a competitive agent.

    • Eluting with a high concentration of a diol-containing molecule like sorbitol or fructose can provide a more specific release of your target glycoproteins.

Q2: I'm seeing a prominent band around 125 kDa in my streptavidin-based detection of biotinylated glycoproteins, even in my negative controls. What could this be?

A2: This is a classic case of endogenous biotin interference. Certain proteins are naturally biotinylated in vivo and will be detected by streptavidin conjugates, leading to false positives.

Causality:

  • Endogenous Biotinylated Proteins: Biotin is a cofactor for several carboxylase enzymes, which are present in many cell types.[11] Pyruvate carboxylase, at approximately 125 kDa, is a common culprit.[11]

Solutions:

  • Avidin/Biotin Blocking: The standard method to mitigate this is to perform an avidin/biotin blocking step before any antibody or streptavidin incubations.[12]

    • This involves first incubating your sample with an excess of avidin to saturate the endogenous biotin.

    • This is followed by an incubation with free biotin to block any remaining biotin-binding sites on the avidin you just added.[12]

  • Alternative Detection Systems: To completely avoid this issue, consider moving away from a biotin-streptavidin-based system.

    • Direct Conjugation: Use a primary or secondary antibody directly conjugated to a fluorophore or enzyme.

    • Alternative Affinity Systems: Systems like DIG (digoxigenin) and anti-DIG antibodies offer a high-affinity alternative without the issue of endogenous interference.[11]

FAQs: Understanding and Preventing Non-specific Binding

Q: What is the fundamental principle behind using blocking agents?

A: Blocking agents are inert proteins or molecules that physically coat the surfaces of your affinity resin and sample container that are prone to non-specific binding. By occupying these "sticky" spots, they prevent your target analyte and other sample components from adhering non-specifically. Common blocking agents include BSA, non-fat dried milk, and casein.[13]

Q: How do detergents help in reducing non-specific binding?

A: Detergents are amphipathic molecules, meaning they have both a hydrophilic (water-loving) and a hydrophobic (water-fearing) end.[14] In the context of glycoprotein enrichment, they work in two main ways:

  • They disrupt non-specific hydrophobic interactions between proteins and the solid-phase support.[2]

  • They can help to keep hydrophobic proteins solubilized in the buffer, preventing them from aggregating and precipitating onto your resin.

Q: Can my sample preparation method influence non-specific binding?

A: Absolutely. Proper sample preparation is crucial.

  • Clarification: Always ensure your initial lysate is thoroughly clarified by centrifugation and/or filtration to remove cell debris and aggregates, which are major sources of non-specific binding.

  • Protease Inhibitors: Include protease inhibitors in your lysis buffer to prevent protein degradation.[5] Degraded protein fragments can expose hydrophobic cores that are more likely to bind non-specifically.

  • Buffer Composition: The pH and ionic strength of your lysis and binding buffers should be optimized to maintain the stability and native conformation of your target glycoproteins, minimizing the exposure of hydrophobic regions.[2]

Q: Are there any "universal" buffer additives that can help reduce non-specific binding across different enrichment methods?

A: While buffer optimization is often system-dependent, a few additives are generally helpful:

  • Increased Salt: As discussed, higher salt concentrations (150-500 mM NaCl) are effective at mitigating ionic interactions.[2]

  • Non-ionic Detergents: Low concentrations (0.05-0.1%) of detergents like Tween-20 or NP-40 are excellent for reducing hydrophobic interactions.[3][4]

  • Glycerol: Adding glycerol (up to 20%) can help stabilize proteins and reduce non-specific interactions.

Key Experimental Protocols & Data

Protocol: General Lectin Affinity Chromatography with Optimized Washing
  • Resin Equilibration: Equilibrate your lectin-conjugated resin with 5-10 column volumes of Binding Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).

  • Sample Loading: Load your clarified protein lysate onto the column at a slow flow rate to allow for efficient binding.

  • Initial Wash: Wash the column with 10-15 column volumes of Binding Buffer to remove the bulk of unbound proteins.

  • Stringent Wash: Wash the column with 10 column volumes of Wash Buffer (Binding Buffer + 500 mM NaCl + 0.05% Tween-20).

  • Elution: Elute the bound glycoproteins using an appropriate competitive sugar (e.g., 0.5 M methyl-α-D-mannopyranoside for Concanavalin A) in Binding Buffer.

Table 1: Recommended Concentrations of Common Buffer Additives
AdditiveWorking ConcentrationPrimary Purpose
NaCl150 mM - 500 mMReduce ionic interactions[2]
Non-ionic Detergents (Tween-20, NP-40)0.05% - 0.1%Reduce hydrophobic interactions[3][4]
Glycerol10% - 20%Protein stabilization, reduce non-specific binding
Urea2 M - 8 M (for washing)Denaturant to remove tightly bound contaminants[6][7]

Visualizing the Workflow

Diagram: Workflow for Minimizing Non-specific Binding

workflow start Clarified Lysate preclear Pre-clear with Unconjugated Resin (Optional) start->preclear bind Bind to Affinity Resin (Lectin, Hydrazide, etc.) preclear->bind wash1 Initial Wash (Binding Buffer) bind->wash1 wash2 Stringent Wash (High Salt + Detergent) wash1->wash2 elute Specific Elution wash2->elute analysis LC-MS/MS, Western Blot, etc. elute->analysis

Caption: A generalized workflow for glycoprotein enrichment emphasizing pre-clearing and stringent washing steps to minimize non-specific binding.

Diagram: Mechanisms of Non-specific Binding

binding_mechanisms cluster_resin Affinity Resin cluster_proteins Proteins in Lysate resin Solid Support + Ligand glycoprotein Target Glycoprotein glycoprotein->resin Specific Binding (Glycan-Ligand) contaminant1 Non-specific Protein (Charged) contaminant1->resin Ionic Interaction contaminant2 Non-specific Protein (Hydrophobic) contaminant2->resin Hydrophobic Interaction

Caption: Illustration of specific (desired) and non-specific (undesired) binding mechanisms during affinity chromatography.

References

  • Yang, L., Zhang, H., & Li, J. E. (2010). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. Journal of Chromatography B, 878(30), 3151-3158. [Link]

  • Sun, S., et al. (2021). Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics. Chemical Science, 12(1), 251-259. [Link]

  • ResearchGate. (n.d.). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. [Link]

  • Gundry, R. L., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. Methods in Molecular Biology, 2627, 245-261. [Link]

  • De Bodt, J., et al. (2015). Endogenous biotin-binding proteins: An overlooked factor causing false positives in streptavidin-based protein detection. Microbial Biotechnology, 8(1), 126-129. [Link]

  • Bio-Rad. (n.d.). Troubleshooting affinity chromatography. [Link]

  • Liko, I., et al. (2018). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(7), 1434-1441. [Link]

  • ResearchGate. (n.d.). Boronic Acids as Ligands for Affinity Chromatography. [Link]

  • Ramos-Mandujano, G., et al. (2023). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Journal of Proteomics, 285, 104961. [Link]

  • Riley, N. M., & Bertozzi, C. R. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100029. [Link]

  • Shon, D. J., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry, 94(27), 9579-9583. [Link]

  • Shon, D. J., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. PMC. [Link]

  • Liu, T., et al. (2005). Human Plasma N-Glycoproteome Analysis by Immunoaffinity Subtraction, Hydrazide Chemistry, and Mass Spectrometry. Journal of Proteome Research, 4(6), 2070-2080. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

  • ResearchGate. (n.d.). Sample preparation for glycoproteins. [Link]

  • ResearchGate. (n.d.). Sample Preparation for Glycoproteins. [Link]

  • Northeastern University. (n.d.). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. [Link]

  • Semantic Scholar. (n.d.). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. [Link]

  • Li, D., et al. (2020). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 53(1), 133-145. [Link]

  • ResearchGate. (n.d.). (A) Binding mechanism of hydrazide chemistry for glycopeptide.... [Link]

  • Markoutsa, S., et al. (2023). Lectin-Based Affinity Enrichment and Characterization of N-Glycoproteins from Human Tear Film by Mass Spectrometry. International Journal of Molecular Sciences, 24(2), 1403. [Link]

  • Glyco@Expasy. (n.d.). Glycoprotein N-glycan preparation for MS analysis. [Link]

  • PreOmics. (2024). Detergent Issues in Peptide Purification and How to Overcome Them. [Link]

  • Li, Y., et al. (2014). Highly Efficient Enrichment Method for Glycopeptide Analyses: Using Specific and Nonspecific Nanoparticles Synergistically. Analytical Chemistry, 86(4), 1939-1943. [Link]

  • Darula, Z., & Medzihradszky, K. F. (2018). How to Dig Deeper? Improved Enrichment Methods for Mucin Core-1 Type Glycopeptides. Molecular & Cellular Proteomics, 17(5), 1014-1023. [Link]

  • Madera, M., et al. (2015). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. Comprehensive Analytical Chemistry, 67, 161-185. [Link]

  • Semantic Scholar. (n.d.). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. [Link]

  • ResearchGate. (n.d.). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. [Link]

  • The Rockefeller University. (n.d.). Working with Detergents. [Link]

  • YouTube. (2024). Blocking Agent Options | Fluorescence: Blocking the Membrane. [Link]

  • ResearchGate. (2023). How to avoid non-specific binding in affinity chromatography (Ni-NTA resin)?. [Link]

  • ACS Publications. (2020). What Are We Missing by Using Hydrophilic Enrichment? Improving Bacterial Glycoproteome Coverage Using Total Proteome and FAIMS Analyses. [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. [Link]

  • PMC. (2023). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. [Link]

  • Takara Bio. (n.d.). Glycoprotein enrichment and detection. [Link]

  • Clinical Lab Products. (2025). Mitigating Biotin Interference in the Clinical Laboratory. [Link]

  • NIH. (n.d.). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. [Link]

Sources

Overcoming poor solubility of 3-(Butylsulfonamido)phenylboronic acid in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Butylsulfonamido)phenylboronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the solubility of this reagent in their reaction media. As a molecule possessing both polar (sulfonamide, boronic acid) and non-polar (butyl, phenyl) functionalities, achieving sufficient solubility for efficient reaction kinetics can be a significant hurdle.

This document moves beyond simple solvent lists to provide a structured troubleshooting framework, explaining the chemical principles behind each strategy. Our goal is to empower you to not only solve your immediate experimental issue but also to build a robust, rational approach to reaction optimization.

Part 1: Understanding the Solubility Challenge

The structure of this compound presents a classic solubility dilemma. The polar boronic acid and sulfonamide groups favor polar solvents, while the non-polar n-butyl and phenyl groups prefer non-polar environments. Furthermore, boronic acids are crystalline solids that can form stable hydrogen-bonded networks, increasing the energy required for dissolution.[1] They can also exist in equilibrium with their trimeric anhydride form, known as a boroxine, especially under anhydrous conditions, which can further complicate solubility and reactivity.[2]

This inherent amphiphilicity is the primary reason why finding a single, ideal solvent is often difficult, leading to heterogeneous reaction mixtures and potentially slow or incomplete conversions.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured as a tiered troubleshooting guide. Start with the simplest solutions and progress to more advanced techniques if solubility issues persist.

Initial Troubleshooting Flowchart

This diagram outlines the logical progression for addressing solubility problems with this compound.

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: System Optimization cluster_2 Tier 3: Advanced Chemical Modification Start Poor Solubility Observed (Reagent is a suspension) Solvent Q1: Is the solvent system appropriate? (e.g., Toluene, Dioxane, THF) Start->Solvent Temp Q2: Can the temperature be safely increased? Solvent->Temp If solvent is standard... Derivatize Q6: Convert to a boronate ester? (e.g., Pinacol ester) Solvent->Derivatize Alternative Path Cosolvent Q3: Introduce a co-solvent? (e.g., Water, Ethanol) Temp->Cosolvent If heat is insufficient... Base Q4: Is the base soluble and effective? Cosolvent->Base PTC Q5: Consider a Phase-Transfer Catalyst (PTC)? Base->PTC PTC->Derivatize If system remains heterogeneous... Result Homogeneous Reaction Achieved Derivatize->Result

Caption: A logical workflow for troubleshooting poor solubility.

Frequently Asked Questions

Q1: My this compound is not dissolving in my reaction solvent. What is the first thing I should check?

A1: Your first step is to evaluate your choice of solvent. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, common first-choice solvents include ethers (1,4-dioxane, THF) or aromatic hydrocarbons (toluene).[3] Phenylboronic acids generally exhibit good solubility in polar organic solvents but poor solubility in non-polar hydrocarbons like hexanes.[1] Given the mixed polarity of your substrate, a single solvent may not be sufficient. If you are using a non-polar solvent, the sulfonamide and boronic acid moieties are likely hindering dissolution. If you are using a very polar solvent like water, the butyl and phenyl groups are the problem. The most robust approach is often a biphasic or co-solvent system from the start (see Q3).

Q2: I am setting up a Suzuki-Miyaura coupling. Can I just heat the reaction to force it to dissolve?

A2: Yes, increasing the temperature is a common and effective strategy to increase the solubility of reagents.[4] Most Suzuki-Miyaura couplings are run at elevated temperatures (e.g., 80-110 °C). However, be aware of two potential risks:

  • Thermal Decomposition: Check the stability of your coupling partners, particularly your aryl halide and any sensitive functional groups, at the target temperature.

  • Protodeboronation: At high temperatures, especially in the presence of water or other protic sources, boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced with a C-H bond, resulting in yield loss.[2]

Always run a small-scale test reaction to confirm that heating improves the outcome without causing significant degradation.

Q3: My reaction mixture is a slurry. Will the reaction still proceed? Should I add a co-solvent?

A3: A heterogeneous reaction can still proceed, but it is often slow and unpredictable because the reaction rate is limited by the dissolution rate of the solid boronic acid. The concentration of the dissolved reagent may be too low for efficient catalysis.[4]

This is a classic scenario where a co-solvent is highly recommended. For Suzuki-Miyaura couplings, the addition of water is a standard technique.[3] Water can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and the boronate salt that is formed upon deprotonation, which is a key intermediate in the catalytic cycle. A common starting point is a 3:1 to 5:1 ratio of organic solvent to water (e.g., Dioxane/H₂O 4:1). Other polar co-solvents like ethanol or isopropanol can also be effective.[5]

Q4: I've tried heating and a co-solvent system, but my boronic acid still seems to have limited solubility. What's next?

A4: If basic optimization fails, you are likely dealing with a phase-separation issue where the activated boronate species cannot efficiently interact with the palladium catalyst in the organic phase. The next step is to introduce an additive that can bridge this gap. A phase-transfer catalyst (PTC) is an excellent choice.[6]

A PTC, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, is a salt with a charged headgroup and large, non-polar organic tails. It functions by exchanging its counter-ion (e.g., bromide) for the deprotonated boronate anion and shuttling this ion pair into the organic phase, making it available for transmetalation.[7] This dramatically increases the effective concentration of the boronic acid in the phase where the reaction occurs.

Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_organic Organic Phase Boronate [R-B(OH)₃]⁻ K⁺ (Poorly organic soluble) PTC_out [NBu₄]⁺ [R-B(OH)₃]⁻ (Organic soluble ion pair) PTC_in [NBu₄]⁺ Br⁻ (PTC) PTC_in->PTC_out Ion Exchange Pd_cat Ar-Pd(II)-L₂-X PTC_out->Pd_cat Delivers boronate to catalyst Product Transmetalation Pd_cat->Product

Caption: How a PTC shuttles boronate into the organic phase.

Q5: My reaction is still problematic. Is there a more definitive solution?

A5: Yes. The most robust and often definitive solution to boronic acid solubility problems is chemical derivatization . Converting the boronic acid to a corresponding boronate ester , such as a pinacol ester, dramatically increases its solubility in common organic solvents.[8] This is because the derivatization process replaces the polar, hydrogen-bonding -B(OH)₂ group with a much more non-polar, sterically hindered protecting group.

While this adds an extra synthetic step, the resulting boronate ester is typically a stable, crystalline solid that is much easier to handle, purify, and, most importantly, dissolve. The ester is still highly reactive in Suzuki-Miyaura couplings. This strategy moves the reaction from a heterogeneous, unpredictable system to a homogeneous, reliable one.

Part 3: Protocols and Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Co-Solvent/PTC System

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Reagents & Equipment:

  • This compound (1.2 eq)

  • Aryl Bromide (1.0 eq)

  • Pd(PPh₃)₄ (2-5 mol%) or other suitable Pd catalyst/ligand system

  • K₂CO₃ (2.5 eq)

  • Tetrabutylammonium bromide (TBAB) (10 mol%) (Optional, but recommended)

  • Toluene and Degassed Water (4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst, K₂CO₃ (2.5 eq), and TBAB (if using).

  • Solvent Addition: Add the toluene and water in a 4:1 ratio. The total solvent volume should be sufficient to make a 0.1-0.2 M solution with respect to the aryl bromide.

  • Degassing: Seal the flask with a septum, and bubble N₂ or Ar gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Attach a condenser and heat the reaction mixture to 90-100 °C under a positive pressure of inert gas.

    • Troubleshooting Checkpoint: Observe the mixture as it heats. Ideally, the suspended solids should dissolve or significantly decrease, indicating the reaction is proceeding in the solution phase.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Conversion to this compound pinacol ester

This protocol is the recommended advanced strategy for overcoming persistent solubility issues.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Toluene or THF

  • Dean-Stark trap (if using toluene) or molecular sieves (if using THF)

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), pinacol (1.1 eq), and the chosen solvent (e.g., toluene).

  • Water Removal:

    • Method A (Toluene): Attach a Dean-Stark trap and a condenser. Heat the mixture to reflux. Water, a byproduct of the esterification, will be azeotropically removed and collected in the trap. Continue refluxing until no more water is collected (typically 2-4 hours).

    • Method B (THF): Add activated 4Å molecular sieves to the flask. Stir the mixture at room temperature or with gentle heating (40-50 °C) overnight.

  • Isolation:

    • Cool the reaction mixture. Remove the solvent under reduced pressure.

    • The resulting crude solid can often be used directly in the subsequent coupling reaction after confirming its identity and purity (e.g., by NMR). If necessary, it can be purified by recrystallization or a rapid silica gel plug.

Part 4: Data Summary & Solvent Selection

The choice of solvent system is critical. The following table summarizes common options and their rationale.

Solvent SystemRatio (v/v)Typical Temp. (°C)Rationale & Comments
Toluene / H₂O4:190-100Standard Biphasic: Toluene dissolves organic components; water dissolves the base and boronate. Often requires a PTC.
1,4-Dioxane / H₂O4:190-100Good All-Rounder: Dioxane is water-miscible, creating a more homogeneous system at high temperatures.
THF / H₂O4:165 (Reflux)Lower Temperature Option: Good for sensitive substrates. Solubility may be more limited compared to higher-boiling solvents.
Isopropanol / H₂O3:180"Green" Option: A more environmentally benign solvent that can be effective for many couplings.[5]
DMF or DMAcN/A (single)80-120Polar Aprotic: Can be effective but may lead to side reactions. Use with caution and ensure anhydrous conditions if water is not part of the intended system.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

  • Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Vasilev, A. A., & Ananikov, V. P. (2017). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Catalysts, 7(12), 383. [Link]

  • ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]

  • Remko, M., & von der Lieth, C. W. (2004). Theoretical study of the pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. [Link]

  • Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4558–4565. [Link]

  • Cui, H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science & Nutrition, 8(10), 5468-5477. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • PTC Organics. (n.d.). PTC Suzuki. [Link]

  • Wang, C., et al. (2022). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers, 9, 219-224. [Link]

  • Garg, N. K., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Organic Process Research & Development, 25(1), 134-139. [Link]

  • Leadbeater, N. E. (2015). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034–1045. [Link]

  • Caselli, E., et al. (2012). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Bioorganic & Medicinal Chemistry, 20(3), 1372-1382. [Link]

  • ResearchGate. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]

  • ResearchGate. (2019). How can we conduct reactions for insoluble materials?. [Link]

  • Bhadoriya, S. S. (2012). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Journal of Pharmaceutical Research, 5(2), 149-154. [Link]

  • Nasrollahzadeh, M., et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • Liu, X., & Scouten, W. H. (2000). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 886(1), 13-19. [Link]

  • YouTube. (2024). Solubility and Bioavailability Enhancement Techniques. [Link]

Sources

Catalyst selection for challenging Suzuki couplings with substituted boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

<-4>

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with couplings involving sterically hindered, electron-rich, or electron-deficient boronic acids. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize these demanding transformations.

Section 1: Foundational Issues & General Troubleshooting
Q1: My Suzuki coupling has low yield or has stalled. What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic check of the fundamental parameters is the most efficient way to diagnose the problem. Before screening a wide range of catalysts, verify the following:

  • Reagent Quality and Integrity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, particularly through dehydration to form boroxines or through protodeboronation.[1][2] Confirm the purity of your boronic acid by NMR. For notoriously unstable substrates, consider using more robust derivatives like pinacol boronic esters (Bpin), MIDA boronates, or potassium trifluoroborate salts, which release the boronic acid slowly under reaction conditions.[3][4]

    • Catalyst Activity: Palladium precatalysts, especially those containing Pd(0), can be sensitive to air.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[5][6] This process can be inefficient and lead to the formation of palladium black. Using modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) that readily generate the active catalytic species is highly recommended.[5]

  • Reaction Atmosphere:

    • Oxygen Contamination: The presence of oxygen is detrimental. It can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[5][6] Ensure your solvents are properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[1]

  • Base and Solvent Quality:

    • Use high-purity, anhydrous solvents when appropriate. The choice of base is critical; ensure it is properly stored and of high quality. For instance, potassium phosphate (K₃PO₄) can be hygroscopic, and its water content can affect reproducibility.

If these initial checks do not resolve the issue, the problem likely lies with the specific combination of substrates and the catalyst system's inability to overcome the inherent steric or electronic barriers.

Section 2: Catalyst & Ligand Selection for Challenging Boronic Acids
Q2: What is protodeboronation, and how can I minimize this major side reaction?

A2: Protodeboronation (also called protodeborylation) is a common and often overlooked side reaction where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[2][3] This consumes your starting material, turning it into a simple arene, thereby directly reducing your product yield.

Key Causes:

  • Substrate Structure: Electron-deficient and, in particular, heteroaromatic boronic acids (like 2-pyridyl) are highly susceptible to this side reaction.[2][4]

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of water can accelerate protodeboronation.[2]

  • Kinetics: If the rate of the desired catalytic cycle (specifically transmetalation) is slow, the boronic acid spends more time in the basic, aqueous environment, increasing the likelihood of protodeboronation.[7]

Troubleshooting Strategies:

  • Use Boronic Acid Derivatives: As mentioned in Q1, using more stable boronic esters (pinacol, MIDA) or trifluoroborate salts is a primary strategy.[3][8] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[3]

  • Accelerate the Catalytic Cycle: The best defense is a good offense. By choosing a highly active catalyst system that promotes rapid transmetalation and reductive elimination, you can ensure the desired coupling outcompetes the protodeboronation pathway. This often involves using specialized, bulky phosphine ligands.

  • Anhydrous Conditions: For extremely sensitive substrates, switching to anhydrous conditions with a fluoride source (e.g., CsF, KF) as the base can be effective.[9]

Q3: I'm coupling an ortho-substituted arylboronic acid and getting poor results. Which catalyst system is recommended for sterically hindered substrates?

A3: This is a classic challenge in Suzuki couplings. Steric hindrance, especially from ortho substituents on either coupling partner, can dramatically slow down the key steps of the catalytic cycle, particularly the final reductive elimination step to form the C-C bond.[10]

The Mechanistic Problem: To form the product, the two organic groups must be positioned cis to each other on the palladium center before they can be eliminated. Large, bulky groups can sterically clash, making it difficult to achieve this geometry, thus inhibiting the final, product-forming step.

The Solution: Bulky Monodentate Phosphine Ligands The development of bulky, electron-rich monodentate phosphine ligands (often called "Buchwald ligands") revolutionized the field.[11] These ligands are designed to address steric challenges directly.

  • How they work: These ligands are very large and coordinate to the palladium center in a 1:1 or 2:1 ligand-to-metal ratio. Their sheer size promotes the formation of a highly reactive, coordinatively unsaturated monoligated Pd(0) species, [Pd(L)], which readily undergoes oxidative addition. Furthermore, the steric bulk facilitates the difficult reductive elimination step, effectively "pushing" the sterically demanding product off the metal center.[12][13]

  • Recommended Ligands:

    • For Di- and Tri-ortho-Substituted Biaryls: Ligands like SPhos , XPhos , and RuPhos are the industry standard and should be your first choice. They provide the necessary steric bulk to facilitate coupling.[14][15]

    • For Tetra-ortho-Substituted Biaryls: This is one of the most demanding coupling reactions. Extremely bulky ligands have been developed for this purpose. Consider catalysts based on BrettPhos or specialized N-heterocyclic carbenes (NHCs) which have demonstrated success in forming these highly congested bonds.[13][16][17]

Ligand NameKey Structural FeatureTypical Application
XPhos Bulky dicyclohexylphosphine on a biaryl backboneGeneral purpose for hindered aryl chlorides and bromides.[15]
SPhos Similar to XPhos with a methoxy group for solubilityExcellent for hindered aryl chlorides and electron-rich substrates.[15]
RuPhos Contains a dicyclohexylphosphino-substituted biphenyl moietyHighly active for hindered heteroaryl and aryl couplings.
BrettPhos Extremely bulky phosphine with a methoxy-substituted biphenyl backboneSpecifically designed for challenging, tetra-ortho-substituted biaryls.[17]
Q4: My boronic acid is electron-deficient (e.g., has -NO₂, -CF₃ groups). How does this affect catalyst choice?

A4: Electron-deficient arylboronic acids present a dual challenge. While they are often more susceptible to protodeboronation (see Q2), the primary issue is slow transmetalation.[4][18]

The Mechanistic Problem: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is favored when the organic group is more nucleophilic (electron-rich). When the aryl group is electron-deficient, its transfer to the palladium is electronically disfavored and becomes very slow.

The Solution: Electron-Rich Ligands To counteract the electronic poverty of the boronic acid, you need a catalyst system that is itself highly electron-rich.

  • How they work: Using strongly electron-donating ligands makes the palladium center more electron-rich. This increased electron density on the metal facilitates the oxidative addition step with the aryl halide and, more importantly, makes the [Ar-Pd(II)-X] complex more receptive to transmetalation with the electron-poor boronic acid.

  • Recommended Ligands:

    • Bulky Dialkylbiaryl Phosphines: Ligands like SPhos , RuPhos , and tBuXPhos are not only bulky but also highly electron-donating due to their phosphine substituents. They are excellent choices for this scenario.[11]

    • N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands, even more so than many phosphines. Palladium-NHC complexes are often highly active and robust, making them a superb choice for coupling electron-deficient boronic acids.[13]

Section 3: Visualizing the Process

Understanding the catalytic cycle and the logic of ligand selection is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Ar¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->PdII_A Oxidative Addition PdII_B Ar¹-Pd(II)L₂-O-B(OH)₂-Ar² (Transmetalation Complex) PdII_A->PdII_B Transmetalation PdII_C Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) PdII_B->PdII_C Ligand Exchange PdII_C->Pd0 Reductive Elimination Product Product (Ar¹-Ar²) PdII_C->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->PdII_A Ar2B Boronic Acid (Ar²-B(OH)₂) Ar2B->PdII_B Base Base (e.g., K₃PO₄) Base->PdII_B

Caption: The Suzuki-Miyaura catalytic cycle.[6][11]

Decision Workflow for Catalyst Selection

Catalyst_Selection Start Start: Challenging Suzuki Coupling Q_Steric Is the primary challenge steric hindrance? (e.g., ortho-substituents) Start->Q_Steric Q_Electronic Is the primary challenge electronic effects? Q_Steric->Q_Electronic No Rec_Steric Use Bulky Ligands: - XPhos - SPhos - RuPhos - BrettPhos (for tetra-ortho) Q_Steric->Rec_Steric Yes Q_EDG_EWG Is the boronic acid electron-deficient (-EWG) or electron-rich (-EDG)? Q_Electronic->Q_EDG_EWG Yes Rec_EWG Use Electron-Rich Ligands: - SPhos - tBuXPhos - NHC-based catalysts Q_EDG_EWG->Rec_EWG Deficient (-EWG) Rec_EDG Use Electron-Neutral/Poor Ligands: - PPh₃ (if mild) - Consider alternative catalysts (e.g., Ni-based systems for Ar-Cl) Q_EDG_EWG->Rec_EDG Rich (-EDG)

Caption: Decision tree for ligand selection.

Section 4: Protocols & Methodologies
Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for a challenging coupling, such as one involving a sterically hindered aryl bromide and an ortho-substituted boronic acid.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, ground to a fine powder, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

  • Reaction vessel (e.g., Schlenk flask or sealed vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., in a glovebox or on a Schlenk line), add the aryl bromide (limiting reagent), boronic acid, base, and palladium precatalyst.[5]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Reaction Execution: Seal the vessel tightly. Place it in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or CH₂Cl₂. Wash the organic layer with water and then with brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.[5]

References
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. Retrieved from [Link]

  • Platz, K. M., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]

  • Saito, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF. Retrieved from [Link]

  • Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Liu, T., et al. (2018). Aryl Phosphonate-Directed Ortho C–H Borylation: Rapid Entry into Highly-Substituted Phosphoarenes. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry – A European Journal. Retrieved from [Link]

  • SciSpace. (n.d.). What are the key steps involved in the general procedure of the Suzuki reaction?. Retrieved from [Link]

  • Harada, S., et al. (2023). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Das, S., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Balcells, D., et al. (2023). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Wang, Z., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Li, J., et al. (2016). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]

  • Chtchigrovsky, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). The ortho‐NO2 substituted arylboronic acid 1‐B(OH)2. Retrieved from [Link]

  • Ziegler, D. T., et al. (2018). Nickel-catalysed diversification of phosphine ligands by formal substitution at phosphorus. PMC. Retrieved from [Link]

Sources

Technical Support Center: 3-(Butylsulfonamido)phenylboronic Acid Affinity Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Butylsulfonamido)phenylboronic acid affinity matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effective regeneration, reuse, and troubleshooting of these specialized affinity chromatography media. By understanding the core principles and following the validated protocols within, you can ensure the longevity and consistent performance of your affinity matrix.

Introduction to the Matrix: The Scientific Premise

The this compound ligand is a sophisticated tool for the affinity purification of biomolecules containing cis-1,2- or 1,3-diol moieties, such as glycoproteins, glycans, and ribonucleotides. The interaction is based on the formation of a reversible covalent cyclic ester between the boronic acid and the cis-diol of the target molecule.

A key feature of this specific ligand is the electron-withdrawing nature of the sulfonamide group. This chemical property lowers the acid dissociation constant (pKa) of the boronic acid.[1] This is a significant advantage as it allows for efficient binding of cis-diol-containing molecules at physiological or near-neutral pH, unlike traditional phenylboronic acids that often require alkaline conditions (pH > 8.5) which can compromise the stability of sensitive biomolecules.[1] The butyl group, in turn, may introduce moderate hydrophobic characteristics to the ligand, a factor to consider in both binding and elution phases.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal binding pH for the this compound matrix?

A1: Due to the electron-withdrawing sulfonamide group lowering the ligand's pKa, optimal binding can typically be achieved in a pH range of 7.0 to 8.5. This is a key advantage over unsubstituted phenylboronic acid resins which require a higher pH for efficient binding.[1] We recommend starting with a binding buffer at pH 7.4, such as phosphate-buffered saline (PBS), and optimizing from there based on your specific target molecule.

Q2: How do I elute my target molecule from the column?

A2: Elution is achieved by disrupting the covalent boronate-diol ester bond. This can be accomplished in two primary ways:

  • pH Shift: Lowering the pH of the mobile phase to a range of 5.0 to 6.0 is highly effective.[3] An acidic buffer, such as 50 mM sodium phosphate at pH 5.5, will protonate the boronic acid, leading to the dissociation of the cyclic ester and release of your target molecule.[3]

  • Competitive Elution: Introducing a high concentration of a competing cis-diol-containing molecule, such as sorbitol or mannitol, into the elution buffer can displace the bound target from the affinity matrix. This method is useful when your target protein is sensitive to low pH.

Q3: How many times can I regenerate and reuse the affinity matrix?

A3: With proper care, including effective regeneration and cleaning-in-place (CIP) protocols, the matrix can typically be reused for numerous cycles. The exact number of cycles will depend on the nature of the sample loaded and the stringency of the cleaning regimen. Regular performance monitoring is key to determining the matrix's lifespan in your specific application.

Q4: What is the recommended storage solution for the matrix?

A4: For short-term storage (up to two weeks), the matrix can be stored in a neutral buffer containing a bacteriostatic agent at 2-8°C. For long-term storage, a 20% ethanol solution is recommended to prevent microbial growth.[4] Always ensure the matrix is thoroughly washed and re-equilibrated with binding buffer before its next use.

Q5: Can I use buffers containing Tris with this affinity matrix?

A5: It is generally advised to avoid buffers containing Tris, as it is a cis-diol-containing molecule and can compete with your target for binding to the boronic acid ligand, thereby reducing the binding capacity of the column.

Standard Regeneration and Cleaning Protocols

Consistent performance of your affinity matrix relies on a robust regeneration and cleaning strategy. The following protocols are designed to remove tightly bound molecules and sanitize the column, preparing it for subsequent runs.

Protocol 1: Standard Regeneration (Post-Elution)

This protocol should be performed after each chromatographic run.

StepProcedurePurpose
1 Post-Elution Wash After eluting the target protein, wash the column with 3-5 column volumes (CV) of elution buffer to ensure all target molecules have been removed.
2 Acid Wash Wash the column with 3-5 CV of a mild acid solution, such as 0.1 M acetic acid or 0.1 M glycine-HCl, pH 3.0. This step strips any remaining, non-specifically bound molecules.
3 Neutralization Wash the column with 5-10 CV of the binding buffer (e.g., PBS, pH 7.4) until the pH of the column effluent returns to the pH of the binding buffer. This re-equilibrates the column for the next run.
Protocol 2: Cleaning-In-Place (CIP) for Fouled Columns

This more stringent protocol is recommended when a decrease in performance is observed or after prolonged use with complex biological feedstocks.

StepProcedurePurpose
1 High Salt Wash Wash the column with 3-5 CV of a high salt buffer (e.g., binding buffer + 1-2 M NaCl) to disrupt ionic interactions.[4]
2 Caustic Wash Wash the column with 3-5 CV of 0.1-0.5 M NaOH. Allow for a contact time of 30-60 minutes to hydrolyze and solubilize precipitated proteins and other contaminants.[4] Note: Assess the stability of your specific matrix to NaOH if not provided by the manufacturer.
3 Neutralization & Rinse Wash the column immediately with at least 10 CV of sterile, pyrogen-free water until the pH of the effluent is neutral.
4 Re-equilibration Equilibrate the column with at least 5 CV of binding buffer until the pH and conductivity are stable and match that of the fresh buffer.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound affinity matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Binding of Target Molecule Incorrect Binding Buffer pH: The pH of the binding buffer may be too low for efficient ester formation.Verify the pH of your binding buffer is within the optimal range (typically 7.0-8.5).
Presence of Competing Diols: Your sample or buffer may contain molecules with cis-diols (e.g., Tris, sorbitol) that compete for binding.Use buffers free of cis-diol-containing compounds. Consider buffer-exchanging your sample into the binding buffer before loading.
Loss of Ligand Activity: The boronic acid ligand may have degraded over time or due to harsh cleaning procedures.If performance is not restored after a thorough CIP, the ligand may be compromised. Consider repacking the column with fresh resin.
Target Molecule Elutes in a Broad Peak Inefficient Elution Conditions: The elution buffer pH may not be low enough, or the concentration of the competitive eluent is insufficient.Decrease the pH of the elution buffer (e.g., from 6.0 to 5.5). If using a competitive eluent, increase its concentration.
Non-Specific Hydrophobic Interactions: The butyl group on the ligand may cause hydrophobic interactions with the target molecule, leading to tailing.[2]Add a non-ionic detergent (e.g., 0.01% Tween-20) or a low concentration of an organic solvent (e.g., 5-10% isopropanol) to the elution buffer to disrupt hydrophobic interactions.[5]
High Backpressure Column Fouling: Precipitation of proteins or lipids from the sample can clog the column frit or the packed bed.Perform a CIP protocol (Protocol 2). Always filter or centrifuge your sample before loading to remove particulates.
Compacted Resin Bed: The resin bed may have compacted due to excessive flow rates or improper packing.Repack the column according to the manufacturer's instructions.
Decreased Binding Capacity Over Time Incomplete Regeneration: Residual bound molecules from previous runs are occupying binding sites.Implement a more stringent regeneration protocol after each run. Incorporate the CIP protocol (Protocol 2) into your maintenance schedule every 5-10 cycles.
Ligand Leaching or Degradation: Prolonged exposure to harsh chemicals or extreme pH can cause the boronic acid ligand to detach from the support or degrade.If CIP does not restore capacity, ligand degradation is likely. There is no direct way to regenerate the ligand itself; the resin will need to be replaced.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the key chemical interactions and the experimental workflow for regeneration.

Caption: Chemical cycle of binding and elution.

Regeneration_Workflow start End of Elution wash1 Wash with Elution Buffer (3-5 CV) start->wash1 wash2 Acid Wash (e.g., 0.1 M Acetic Acid, 3-5 CV) wash1->wash2 wash3 Neutralize with Binding Buffer (5-10 CV) wash2->wash3 check_ph Monitor Effluent pH & Conductivity wash3->check_ph check_ph->wash3 Not Stable end_state Column Regenerated & Re-equilibrated check_ph->end_state Stable

Caption: Standard regeneration workflow.

References

  • (PDF) Boronate Affinity Chromatography - ResearchGate. Available at: [Link]

  • Sepax Monomix Boronate Affinity Resin User Manual.pdf. Available at: [Link]

  • Borate handling and storage - borax.com. Available at: [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. | Semantic Scholar. Available at: [Link]

  • Hydrophobic interaction chromatography - ScienceDirect. Available at: [Link]

  • Boronate affinity materials for separation and molecular recognition: structure, properties and applications - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Introduction to Hydrophobic Interaction Chromatography - YouTube. Available at: [Link]

  • How Does Hydrophobic Interaction Chromatography Work? - Chemistry For Everyone. Available at: [Link]

  • Protein purification troubleshooting guide - Dutscher. Available at: [Link]

  • Purification of antibody fragments by phenylboronate chromatography using a microfluidic device - Universidade de Lisboa. Available at: [Link]

  • Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed. Available at: [Link]

  • WO2020214792A1 - Methods for regenerating chromatography resins - Google Patents.
  • Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. Available at: [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions - Organic Chemistry Portal. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Glycoprotein Capture: 3-(Butylsulfonamido)phenylboronic Acid vs. 3-Aminophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Glycoprotein Enrichment

Glycosylation is a pivotal post-translational modification that dictates protein folding, stability, trafficking, and function.[1] Aberrant glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer and diabetes, making glycoproteins a significant class of biomarkers and therapeutic targets.[2] However, the analysis of glycoproteins in complex biological samples like plasma or tissue lysates is profoundly challenging due to their often low abundance and the overwhelming presence of non-glycosylated proteins, such as albumin.[3]

Effective enrichment is therefore a critical prerequisite for any meaningful glycoproteomic analysis.[4] Boronate affinity chromatography (BAC) has emerged as a powerful and versatile technique for the selective capture of cis-diol-containing molecules, which prominently includes the glycan moieties of glycoproteins.[5][6] This method relies on the reversible formation of covalent esters between boronic acids and the sugar residues of glycoproteins.[5][7]

This guide provides an in-depth, objective comparison of two key boronic acid ligands used for this purpose: the conventional 3-aminophenylboronic acid (APBA) and the advanced 3-(Butylsulfonamido)phenylboronic acid . We will delve into the underlying chemistry, compare their performance based on experimental data, and provide detailed protocols to guide researchers in selecting the optimal reagent for their specific application.

Part 1: The Fundamental Mechanism of Boronate Affinity

The interaction between a boronic acid and a glycoprotein is a pH-dependent equilibrium.[8][9] Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral boronate is the active species that reacts with cis-1,2- or cis-1,3-diols on glycan structures to form stable five- or six-membered cyclic esters.[9]

  • Binding Phase (Alkaline pH): At a pH above the boronic acid's acid dissociation constant (pKa), the equilibrium shifts towards the formation of the reactive tetrahedral boronate ion, promoting strong covalent binding to the glycoprotein's glycans.[8][10]

  • Elution Phase (Acidic pH): Lowering the pH below the pKa shifts the equilibrium back to the trigonal form, destabilizing the cyclic ester and causing the release of the captured glycoprotein.[5][6]

This pH-switchable binding and release mechanism is the cornerstone of boronate affinity chromatography.

G cluster_binding Binding Phase (High pH) cluster_elution Elution Phase (Low pH) BoronicAcid_Trigonal R-B(OH)₂ (Trigonal) Boronate_Tetrahedral R-B(OH)₃⁻ (Tetrahedral Boronate) BoronicAcid_Trigonal->Boronate_Tetrahedral + OH⁻ Complex Cyclic Boronate Ester (Bound Complex) Boronate_Tetrahedral->Complex Glycoprotein Glycoprotein (cis-diol) Glycoprotein->Complex Complex_Elution Cyclic Boronate Ester (Bound Complex) Released_Glycoprotein Glycoprotein (Released) Released_BoronicAcid R-B(OH)₂ (Trigonal) Complex_Elution->Released_Glycoprotein + H⁺ Complex_Elution->Released_BoronicAcid + H⁺

Figure 1. pH-dependent mechanism of glycoprotein capture and release.

Part 2: Head-to-Head Comparison of Boronic Acid Ligands

The performance of a boronate affinity resin is fundamentally dictated by the chemical properties of its phenylboronic acid ligand, most notably its pKa.

3-Aminophenylboronic Acid (APBA): The Established Standard

3-aminophenylboronic acid is one of the most widely used ligands in commercial and lab-prepared boronate affinity media.[6][11] Its amino group provides a convenient handle for immobilization onto chromatography supports.[12][13]

  • Chemical Properties: APBA has a relatively high pKa, typically around 8.8.

  • Performance Implication: Due to its high pKa, efficient glycoprotein binding with APBA-based media requires alkaline conditions, usually in the pH range of 8.5 to 10.5.[5] While effective, exposing proteins to such high pH levels can risk denaturation, aggregation, or degradation of labile molecules, potentially compromising downstream analyses.[12]

This compound: The High-Performance Alternative

This advanced ligand incorporates a key structural modification: an electron-withdrawing butylsulfonamido group on the phenyl ring. This modification has a profound and beneficial impact on the ligand's chemistry.

  • Chemical Properties: The strongly electron-withdrawing nature of the sulfonamide group significantly lowers the pKa of the boronic acid moiety, bringing it closer to the physiological range (e.g., pKa ≈ 7.0).[10][14]

  • Performance Implication: The lower pKa is the critical advantage. It enables This compound to form the reactive tetrahedral boronate and bind effectively to glycoproteins under much milder, physiological pH conditions (pH 7.0 - 7.5).[14][15] This preserves the native structure and biological activity of captured proteins, a crucial factor for functional studies and the analysis of sensitive clinical samples. The electron-withdrawing group also enhances the Lewis acidity of the boron atom, leading to an increased affinity for cis-diols compared to unsubstituted phenylboronic acid.[14]

Performance Data Summary

The following table summarizes the key performance differences between the two ligands.

Feature3-Aminophenylboronic Acid (APBA)This compoundRationale & Advantage
Structure Amino group for immobilizationElectron-withdrawing sulfonamide groupThe sulfonamide group is the key performance-enhancing modification.
Approximate pKa ~8.8~7.0A lower pKa allows for binding at a more biocompatible pH.[10][14]
Optimal Binding pH Alkaline (pH 8.5 - 10.5)Physiological / Neutral (pH 7.0 - 7.5)Preserves protein integrity and biological activity; simplifies sample preparation.[15]
Binding Affinity StandardEnhancedThe electron-withdrawing group increases the Lewis acidity of boron, strengthening the interaction with diols.[14]
Sample Compatibility Good; risk of protein denaturationExcellent; ideal for sensitive proteinsMilder conditions are crucial for functional proteomics and clinical biomarker discovery.
Elution Condition Acidic buffer (e.g., pH < 4) or competing diolAcidic buffer (e.g., pH < 4) or competing diolElution mechanisms are similar for both ligands.

Part 3: Experimental Protocols and Workflows

The primary difference in the experimental protocol for these two ligands lies in the composition of the binding/wash buffer.

G start Start: Protein Sample (e.g., Serum, Lysate) equilibration 1. Equilibration Equilibrate boronate affinity resin with Binding Buffer start->equilibration binding 2. Binding Incubate sample with resin (e.g., 30-60 min at RT) equilibration->binding wash 3. Wash Wash resin 3x with Binding Buffer to remove non-glycosylated proteins binding->wash elution 4. Elution Elute bound glycoproteins with Elution Buffer wash->elution analysis Downstream Analysis (SDS-PAGE, MS, etc.) elution->analysis

Sources

A Senior Application Scientist's Guide to the Selectivity of 3-(Butylsulfonamido)phenylboronic Acid for Diverse cis-Diols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise recognition of carbohydrates and other cis-diol-containing molecules is a persistent challenge. Phenylboronic acids have emerged as versatile synthetic receptors capable of reversibly binding to these motifs, enabling applications from continuous glucose monitoring to targeted drug delivery.[1][2] This guide provides an in-depth comparison of the anticipated selectivity of 3-(Butylsulfonamido)phenylboronic acid for a range of biologically relevant cis-diols. We will delve into the underlying chemical principles, present detailed experimental protocols for quantifying these interactions, and provide illustrative data to guide your research and development efforts.

The Significance of the Sulfonamido Substituent: Engineering pKa for Physiological Relevance

The utility of a phenylboronic acid as a sensor or receptor in a biological context is critically dependent on its acidity, quantified by its pKa. The interaction between a boronic acid and a cis-diol is most favorable at a pH above the pKa of the boronic acid, where the boron center is in a more reactive tetrahedral boronate form.[3] Unsubstituted phenylboronic acid has a pKa of approximately 8.8, limiting its efficacy at physiological pH (around 7.4).[4][5]

The introduction of an electron-withdrawing group, such as a sulfonamide, onto the phenyl ring is a key strategy to lower the pKa of the boronic acid.[4] This modification enhances the Lewis acidity of the boron atom, facilitating the formation of the tetrahedral boronate species at or near physiological pH. For instance, related compounds such as 4-(N-allylsulfamoyl)-phenylboronic acid and 4-(3-butenesulfonyl)-phenylboronic acid have been shown to have pKa values of 7.4 and 7.1, respectively.[4] It is therefore anticipated that this compound will exhibit a similarly lowered pKa, making it a prime candidate for applications in biological systems.

Understanding the Boronic Acid-cis-Diol Interaction

The fundamental interaction governing the selectivity of boronic acids is the formation of a reversible covalent bond with a cis-diol to form a cyclic boronate ester.[2] This interaction is influenced by several factors, including the pH of the solution, the pKa of the boronic acid, and the stereochemistry and pKa of the diol.[3]

Caption: Reversible binding of a boronic acid with a cis-diol to form a cyclic boronate ester.

Comparative Selectivity: An Illustrative Overview

Table 1: Illustrative Binding Affinities of this compound for Various cis-Diols at pH 7.4

cis-Diol AnalytePredicted Binding Affinity (Ka, M-1)Predicted Selectivity Ratio (vs. Glucose)
D-Glucose501
D-Galactose1503
D-Fructose150030
Catechol250050
L-DOPA200040

Disclaimer: The data presented in this table is illustrative and based on the known selectivity of similar phenylboronic acid derivatives. Actual binding constants should be determined experimentally using the protocols outlined below.

Experimental Protocols for Determining Selectivity

To rigorously assess the selectivity of this compound, a combination of spectroscopic techniques can be employed. Here, we provide detailed protocols for three widely used methods: the Alizarin Red S (ARS) competitive binding assay, fluorescence quenching titrations, and ¹H NMR titrations.

Alizarin Red S (ARS) Competitive Binding Assay

This colorimetric and fluorometric assay is a robust method for determining the binding constants of boronic acids with non-fluorescent diols.[1][7] ARS, a catechol-containing dye, forms a fluorescent complex with the boronic acid. A competing cis-diol will displace ARS, leading to a decrease in fluorescence, which can be quantified to determine the binding affinity.[8]

Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of Alizarin Red S (e.g., 1 mM in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4).

    • Prepare stock solutions of the cis-diol analytes (e.g., 1 M glucose, 1 M fructose, etc.) in the same buffer.

  • Determination of the ARS-Boronic Acid Binding Constant (KARS):

    • In a 96-well plate, add a constant concentration of ARS (e.g., 50 µM final concentration).

    • Titrate with increasing concentrations of this compound.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the ARS-boronic acid complex.

    • Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding isotherm to determine KARS.[1]

  • Competitive Binding Assay:

    • To wells containing the pre-formed ARS-boronic acid complex (at concentrations determined from the previous step), add increasing concentrations of the cis-diol analyte.

    • Allow the reaction to equilibrate.

    • Measure the decrease in fluorescence intensity.

    • Calculate the binding constant for the boronic acid-diol interaction using the known KARS and the competitive binding data.[7]

Fluorescence Quenching Titration

If the boronic acid itself is fluorescent, its interaction with a diol can be directly monitored by changes in its fluorescence emission. The binding of a diol can either enhance or quench the fluorescence of the boronic acid.[9]

Step-by-Step Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare stock solutions of the cis-diol analytes in the same buffer.

  • Fluorescence Titration:

    • To a cuvette containing a fixed concentration of the boronic acid, incrementally add the cis-diol analyte.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at the emission maximum against the diol concentration.

    • Fit the data to a 1:1 binding model to determine the association constant (Ka).[10]

¹H NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the boronic acid-diol interaction. Changes in the chemical shifts of the protons on both the boronic acid and the diol upon complexation can be used to determine the binding constant.[11]

Step-by-Step Protocol:

  • Prepare NMR Samples:

    • Prepare a series of NMR tubes containing a constant concentration of the cis-diol analyte in a deuterated buffer (e.g., D₂O with a suitable buffer).

    • Add increasing concentrations of this compound to each tube.

  • Acquire and Analyze Spectra:

    • Acquire ¹H NMR spectra for each sample.

    • Monitor the chemical shift changes of specific protons on the diol or the boronic acid.

    • Plot the change in chemical shift (Δδ) against the boronic acid concentration.

    • Fit the data to a suitable binding isotherm to calculate the association constant.[12]

Conclusion

This compound represents a promising molecular tool for the selective recognition of cis-diols at physiological pH. Its engineered pKa, a direct consequence of the electron-withdrawing sulfonamido group, enhances its binding affinity in biological milieu. While this guide provides a predictive framework for its selectivity, the true power of this molecule will be unlocked through rigorous experimental validation. The detailed protocols provided herein offer a clear roadmap for researchers to quantify the binding affinities and selectivities of this compound for their specific applications, from developing novel diagnostic sensors to designing sophisticated drug delivery systems.

References

  • He, X., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1168(1-2), 139-150. Available from: [Link]

  • Mabry, K. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18006-18015. Available from: [Link]

  • Li, D., et al. (2018). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 8(3), 73. Available from: [Link]

  • Elfeky, S. A., et al. (2010). Diol Appended Quenchers for Fluorescein Boronic Acid. Tetrahedron, 66(3), 581-588. Available from: [Link]

  • Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. (2025).
  • Wang, W., et al. (2022). Recyclable nanoparticles based on a boronic acid–diol complex for the real-time monitoring of imprinting, molecular recognition and copper ion detection. Journal of Materials Chemistry B, 10(1), 127-134. Available from: [Link]

  • Elfeky, S. A., et al. (2010). Diol appended quenchers for fluorescein boronic acid.
  • (a) UV-Vis titration and (b) fluorescence titration (λex = 460 nm) for... (n.d.).
  • De Deene, Y., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2313-2323. Available from: [Link]

  • Nishimura, T., et al. (2022). A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances, 12(27), 17359-17364. Available from: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. (n.d.).
  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Available from: [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025).
  • Zhang, Y., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. International Journal of Molecular Sciences, 20(6), 1361. Available from: [Link]

  • Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. Available from: [Link]

  • New Optical Boron Detection Method. (n.d.). The Royal Society of Chemistry.
  • 3-(Ethylsulfonamido)phenylboronic acid | 710348-41-7. (n.d.). Benchchem.
  • Mabry, K. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18006-18015. Available from: [Link]

  • Zhu, L., et al. (2012). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters, 14(18), 4790-4793. Available from: [Link]

  • Probing the Interactions between Boronic Acids and cis-Diol- Containing Biomolecules by Affinity Capillary Electrophoresis. (2013).
  • Boronic acid as an efficient anchor group for surface modification of solid polyvinyl alcohol. (n.d.). pubs.rsc.org.
  • (a) Changes of the UV absorption spectra during the titration of 4.... (n.d.).
  • On the Computational Determination of the pK a of Some Arylboronic Acids. (n.d.). MDPI.
  • a-c shows the traces of fluorescence titrations of PBA by D-fructose,... (n.d.).
  • pK a values for boronic acids 1-7. (n.d.).
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl
  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI.
  • Phenylboronic acid. (n.d.). Wikipedia. Available from: [Link]

  • Glucose-Sensitive Hydrogel Optical Fibers Functionalized with Phenylboronic Acid. (2017). onlinelibrary.wiley.com.
  • De Deene, Y., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(8), 2313-2323. Available from: [Link]

  • Internal and External Catalysis in Boronic Ester Networks. (n.d.). chemrxiv.org.
  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.

Sources

A Senior Application Scientist's Guide to Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Locus of Reactivity in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] For researchers in drug development and materials science, its reliability and exceptional functional group tolerance are indispensable. At the heart of this palladium-catalyzed transformation lies the organoboron reagent, most commonly a boronic acid.[3] While the reaction is robust, its success, efficiency, and yield are profoundly influenced by the nature of this key partner.

This guide provides a comparative analysis of differently substituted phenylboronic acids in the Suzuki-Miyaura coupling. We will move beyond simple protocols to explore the underlying causality—the electronic and steric factors that govern reactivity. By understanding why a particular boronic acid behaves as it does, researchers can make more informed decisions, troubleshoot challenging couplings, and optimize their synthetic strategies. This analysis is grounded in experimental data and established mechanistic principles to provide a self-validating framework for your research.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

To appreciate the role of the boronic acid, one must first understand the mechanistic cycle of the reaction. The process is a beautifully orchestrated sequence of three main events centered on a palladium catalyst.[4][5]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[3]

  • Transmetalation : This is the pivotal step where the substituted phenyl group is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[6] The electronic and steric properties of the phenylboronic acid have their most significant impact here.[7]

  • Reductive Elimination : The two organic partners—the one from the organohalide and the one from the boronic acid—are expelled from the palladium center as they form a new C-C bond, regenerating the catalytically active Pd(0) species.[8]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L_n-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Study: The Impact of Phenyl Ring Substitution

The substituent on the phenylboronic acid ring dictates the nucleophilicity of the carbon atom attached to boron and influences the stability of the C-B bond. These factors directly control the rate and efficiency of the transmetalation step.

Electronic Effects: A Tale of Two Classes

1. Electron-Donating Groups (EDGs): Accelerating the Coupling

Phenylboronic acids equipped with EDGs (e.g., -OCH₃, -CH₃) generally enhance the rate of Suzuki coupling.[1]

  • Causality : EDGs push electron density into the aromatic ring, increasing the nucleophilicity of the ipso-carbon (the carbon bonded to boron). This heightened nucleophilicity accelerates the transfer of the aryl group to the electron-deficient palladium(II) center during transmetalation.[7]

  • Experimental Insight : In otherwise identical reactions, a switch from phenylboronic acid to 4-methoxyphenylboronic acid often results in a higher yield or a shorter reaction time. This effect is a reliable tool for reaction optimization.

2. Electron-Withdrawing Groups (EWGs): A More Complex Scenario

The performance of phenylboronic acids with EWGs (e.g., -CF₃, -NO₂, -CN) is more nuanced.[7]

  • Causality : EWGs pull electron density away from the aromatic ring, making the ipso-carbon less nucleophilic and thus slowing the crucial transmetalation step.[7] However, these groups also increase the Lewis acidity of the boron atom, which can facilitate the initial activation by the base.

  • The Protodeboronation Problem : A more significant issue with electron-deficient boronic acids is their increased susceptibility to a destructive side reaction: protodeboronation.[9] This is the cleavage of the C-B bond by a proton source (often water in the reaction mixture), which irreversibly destroys the nucleophilic partner.[10] For this reason, couplings with EWG-substituted boronic acids can be challenging, often resulting in lower yields.

Comparative Yield Data: Electronic Effects

The following table summarizes experimental data comparing the yields of Suzuki-Miyaura couplings with various electronically distinct phenylboronic acids.

Aryl Halide PartnerBoronic Acid (R²)Substituent TypeCatalyst SystemBaseSolventYield (%)Reference(s)
4-Iodotoluene4-Methoxyphenylboronic acidStrong EDGPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O98%[7]
4-Iodotoluene4-Methylphenylboronic acidWeak EDGPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O95%[7]
4-BromoanisolePhenylboronic acidNeutral"Ligandless" Pd(OAc)₂ / TBABK₂CO₃Water95%[11][12]
4-Iodotoluene4-Fluorophenylboronic acidWeak EWGPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85%[7]
4-Iodotoluene4-(Trifluoromethyl)phenylboronic acidStrong EWGPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O75%[7]
4-Chlorotoluene3-Nitrophenylboronic acidStrong EWGXPhos Pd G3K₃PO₄THF/H₂O65%[1][9]

This table is a representative compilation. Yields are highly dependent on the specific reaction conditions, catalyst, and aryl halide partner.

Steric Effects: The Challenge of Ortho-Substitution

Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, presents a significant barrier to successful coupling.

  • Causality : A bulky group in the ortho position (e.g., -CH₃, -iPr, -OCH₃) physically impedes the approach of the boronic acid to the palladium center. This steric clash raises the energy barrier for transmetalation, dramatically slowing or even preventing the reaction with standard catalyst systems.[13][14]

  • The Solution: Designer Ligands : To overcome this challenge, the field has evolved to use highly specialized, bulky, and electron-rich phosphine ligands. Ligands like SPhos, XPhos, and RuPhos create a more reactive, coordinatively unsaturated palladium center that is more accessible to even sterically demanding coupling partners.[9][15] The use of advanced palladium precatalysts (e.g., G3 or G4 precatalysts) incorporating these ligands further improves efficiency by ensuring the rapid generation of the active Pd(0) species.[9]

Data for Sterically Hindered Couplings

Aryl Halide PartnerBoronic Acid PartnerCatalyst/LigandBaseSolventYield (%)Reference(s)
2-Bromo-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd-AntPhost-BuOKToluene92%[16][17]
1-Bromo-2-nitrobenzene2-Methylphenylboronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O95%[9]
3,5-Dibromo-2,6-dimethylpyridine2-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O85% (disubstituted)[13]

Mitigating a Common Failure Mode: Strategies Against Protodeboronation

As mentioned, protodeboronation is a primary cause of low yields, especially when using electron-deficient or certain heteroaryl boronic acids.[9] A successful protocol must be designed to ensure the rate of cross-coupling is significantly faster than the rate of this decomposition pathway.

Field-Proven Mitigation Strategies:

  • Use Boronic Esters : Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding acids.[9] They can often be used directly in the coupling reaction, providing a slow-release source of the active boronate.

  • Employ Anhydrous Conditions : Since water is often the proton source, running the reaction under strictly anhydrous conditions can suppress this side reaction. This is not always practical, as many Suzuki protocols benefit from aqueous bases.

  • Utilize Rapid, Modern Catalyst Systems : This is often the most effective strategy. Precatalysts like XPhos Pd G3 or G4 are designed to generate the active Pd(0) catalyst almost instantaneously upon addition of a base.[10][18] This "fast" catalysis allows the desired cross-coupling to occur before the sensitive boronic acid has time to decompose.[9]

Experimental Protocols: A Self-Validating System

Every protocol should be a self-validating system, where the choice of reagents and conditions directly addresses the known challenges of the substrates involved.

General Experimental Workflow

Experimental_Workflow start Start: Oven-dried Reaction Vessel add_solids Add Solids: Aryl Halide, Boronic Acid, Base, Catalyst/Precatalyst start->add_solids inert_atm Establish Inert Atmosphere: (e.g., Purge with Argon/N₂) add_solids->inert_atm add_solvents Add Degassed Solvent(s) via Syringe inert_atm->add_solvents reaction Heat to Desired Temperature with Vigorous Stirring add_solvents->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup: Quench, Extract with Organic Solvent monitor->workup Upon Completion purify Purification: (e.g., Flash Column Chromatography) workup->purify end End: Characterized Pure Product purify->end

A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Coupling with an Electron-Donating Boronic Acid
  • Reaction : 4-Bromoanisole with 4-methylphenylboronic acid.

  • Rationale : This is a standard, unchallenging coupling. A classic Pd(PPh₃)₄ catalyst is sufficient. An aqueous base/solvent system is robust and effective.

  • Methodology :

    • To an oven-dried round-bottom flask containing a magnetic stir bar, add 4-bromoanisole (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equiv, 2 mol%).

    • Seal the flask with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.

    • Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water) via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the coupled product.[1]

Protocol 2: Challenging Coupling with a Sterically Hindered Boronic Acid
  • Reaction : 1-Bromo-2,6-dimethylbenzene with 2-isopropylphenylboronic acid.

  • Rationale : This reaction involves steric hindrance on both coupling partners (di-ortho-substituted). A highly active, modern catalyst system is required. A strong, non-aqueous base is often preferred to promote the reaction and avoid potential hydrolysis issues.[9]

  • Methodology :

    • Inside a nitrogen-filled glovebox, add 1-bromo-2,6-dimethylbenzene (1.0 equiv), 2-isopropylphenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv) to an oven-dried vial with a stir bar.

    • Add the palladium precatalyst, XPhos Pd G3 (0.01 equiv, 1 mol%).

    • Seal the vial, remove it from the glovebox, and add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[9][15]

Conclusion

The selection of a substituted phenylboronic acid is a critical decision point in the design of a Suzuki-Miyaura coupling. A nuanced understanding of the interplay between electronic effects, steric hindrance, and catalyst choice is paramount for success. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups require careful management of conditions to prevent protodeboronation. Sterically hindered substrates, once considered formidable challenges, are now readily coupled through the application of modern, bulky phosphine ligands and advanced precatalysts. By approaching protocol design with a mechanistic understanding, researchers can harness the full synthetic power of this cornerstone reaction.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 3-(Butylsulfonamido)phenylboronic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the realm of molecular recognition, boronic acid-based sensors have emerged as a powerful tool for the detection of diol-containing molecules, most notably saccharides.[1][2][3][4] This guide will focus on a specific, yet illustrative, example: a fluorescent sensor based on 3-(Butylsulfonamido)phenylboronic acid. Our objective is to provide a comprehensive framework for assessing a critical performance metric: cross-reactivity. Understanding and quantifying the selectivity of these sensors is paramount for their reliable application in complex biological milieu.

We will delve into the fundamental principles governing the sensing mechanism, provide a detailed, field-proven protocol for cross-reactivity assessment, and present a comparative analysis with alternative sensing modalities. This guide is structured to not only provide procedural steps but to also elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to your sensor characterization.

The Bedrock of Boronic Acid Sensing: A Mechanistic Overview

At the heart of this sensor technology lies the reversible covalent interaction between the boronic acid moiety and molecules bearing cis-1,2- or 1,3-diols.[5] This interaction forms a cyclic boronate ester, a reaction that is highly dependent on the pH of the medium.[5] The sulfonamide group in our model compound, this compound, plays a crucial role in modulating the electronic properties of the phenylboronic acid, thereby influencing its pKa and, consequently, its binding affinity and optimal pH range for saccharide binding.

The fluorescence signaling is often engineered through mechanisms like Photoinduced Electron Transfer (PET), Internal Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[4][6] In many designs, the boronic acid is in proximity to a fluorophore. In the unbound state, the nitrogen atom of an adjacent amine can quench the fluorescence via PET.[7] Upon binding to a diol, the Lewis acidity of the boron center increases, strengthening the B-N interaction and suppressing the PET process, which results in an increase in fluorescence intensity.[7]

Signaling Pathway of a Boronic Acid-Based Fluorescent Sensor

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Unbound Boronic Acid Sensor (Fluorophore + Quencher) PET Photoinduced Electron Transfer (PET) Unbound->PET Quenching Bound Cyclic Boronate Ester (Complex) Unbound->Bound Reversible Binding Diol Diol-containing Analyte (e.g., Glucose) Diol->Bound Fluorescence Fluorescence Emission Bound->Fluorescence PET Inhibition G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of 3-(Butylsulfonamido)phenylboronic Acid Sensor D Establish Baseline Fluorescence of the Sensor in Buffer A->D B Prepare Stock Solutions of Primary Analyte (Glucose) and Potential Interferents E Titrate with Primary Analyte (Glucose) to Determine Dynamic Range and Kd B->E F Titrate with each Interferent Individually B->F G Perform Competitive Binding Assay: Titrate with Glucose in the Presence of a Fixed Concentration of Interferent B->G C Prepare Buffered Solution (e.g., PBS, pH 7.4) C->D C->E C->F C->G D->E H Plot Fluorescence Response vs. Analyte Concentration E->H F->H G->H I Calculate Selectivity Coefficients H->I J Generate Comparison Table I->J

Caption: Workflow for cross-reactivity assessment of boronic acid sensors.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of the this compound sensor in DMSO.

    • Prepare 1 M stock solutions of D-glucose, D-fructose, D-galactose, ascorbic acid, and uric acid in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a working buffer of 100 mM PBS at pH 7.4.

  • Fluorescence Measurements:

    • All measurements should be performed using a spectrofluorometer at a controlled temperature (e.g., 25°C).

    • Determine the optimal excitation and emission wavelengths for the sensor.

    • To a cuvette containing 2 mL of PBS, add the sensor stock solution to a final concentration of 10 µM. Allow the solution to equilibrate and record the baseline fluorescence (F₀).

  • Titration with Primary Analyte (Glucose):

    • Sequentially add aliquots of the D-glucose stock solution to the cuvette to achieve a concentration range of 0-50 mM.

    • After each addition, allow the solution to equilibrate for 2 minutes and record the fluorescence intensity (F).

    • Plot the change in fluorescence (F/F₀) against the glucose concentration.

  • Titration with Interferents:

    • Repeat the titration procedure for each potential interferent (D-fructose, D-galactose, ascorbic acid, uric acid) over a relevant concentration range.

    • Plot the change in fluorescence (F/F₀) against the concentration of each interferent.

  • Competitive Binding Assay (Optional but Recommended):

    • To a cuvette containing the sensor in PBS, add a physiologically relevant concentration of an interferent (e.g., 0.1 mM fructose).

    • Repeat the titration with D-glucose and compare the dose-response curve to the one obtained in the absence of the interferent.

Data Presentation and Interpretation

For clarity and ease of comparison, the results should be summarized in a tabular format. The following table presents illustrative data that one might expect from such an experiment.

AnalyteConcentration for 50% Max Response (mM)Maximum Fluorescence Change (F/F₀)Selectivity Coefficient (vs. Glucose)
D-Glucose 10.53.81.00
D-Fructose 2.24.54.77
D-Galactose 25.83.20.41
Ascorbic Acid > 1001.2< 0.1
Uric Acid > 1001.1< 0.1

Calculating the Selectivity Coefficient:

The selectivity coefficient (k) can be calculated as: k = (Concentration of primary analyte for 50% response) / (Concentration of interferent for 50% response)

A higher selectivity coefficient indicates a greater preference for the interferent over the primary analyte. In our illustrative data, the sensor shows a higher affinity for fructose than for glucose, a common characteristic of monoboronic acid sensors. [8]

Comparative Analysis with Alternative Sensing Technologies

While this compound-based sensors offer a robust, non-enzymatic approach, it is essential to consider their performance in the context of other available technologies.

TechnologyPrincipleAdvantagesDisadvantages
Boronic Acid-Based Sensors Reversible covalent binding with diolsRobust, long shelf-life, not susceptible to thermal or pH denaturation [9]Potential cross-reactivity with other saccharides, pH-dependent response [5][8]
Enzyme-Based Sensors (e.g., Glucose Oxidase) Enzymatic oxidation of the analyteHigh selectivity for the target analyteSusceptible to denaturation by heat and extreme pH, limited shelf-life, oxygen dependency
Aptamer-Based Sensors Specific binding of nucleic acid aptamers to the targetHigh specificity and affinity, can be developed for a wide range of targetsCan be susceptible to nuclease degradation, synthesis can be costly

Conclusion and Future Directions

The this compound-based fluorescent sensor represents a promising platform for the detection of diol-containing molecules. However, a thorough assessment of its cross-reactivity is a non-negotiable step in its validation. The protocol and comparative analysis provided in this guide offer a comprehensive framework for such an evaluation.

Future advancements in this field are likely to focus on the development of diboronic acid sensors, which can offer enhanced selectivity for glucose by binding to multiple hydroxyl groups. [10]Additionally, the integration of these sensors into novel materials such as hydrogels and nanoparticles holds great promise for the development of continuous monitoring systems. [11] By adhering to rigorous and systematic validation protocols, the scientific community can unlock the full potential of boronic acid-based sensors for a wide array of applications in research, diagnostics, and therapeutics.

References

  • Recent development of boronic acid-based fluorescent sensors - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018, August 20). RSC Advances. Retrieved January 20, 2026, from [Link]

  • (PDF) Recent development of boronic acid-based fluorescent sensors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. (n.d.). University of Birmingham. Retrieved January 20, 2026, from [Link]

  • Selective sensing of saccharides using simple boronic acids and their aggregates. (2013, July 16). Chemical Society Reviews. Retrieved January 20, 2026, from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021, April 12). ACS Sensors. Retrieved January 20, 2026, from [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Fluorescent sensors based on boronic acids. (n.d.). SPIE Digital Library. Retrieved January 20, 2026, from [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC. (2023, June 4). Retrieved January 20, 2026, from [Link]

  • Boronic acids for fluorescence imaging of carbohydrates. (2015, November 23). Chemical Communications. Retrieved January 20, 2026, from [Link]

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021, April 12). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018, August 20). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • (PDF) Design, synthesis and structure of new potential electrochemically active boronic acid-based glucose sensors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (2023, August 10). ACS Omega. Retrieved January 20, 2026, from [Link]

  • A study of boronic acid based fluorescent glucose sensors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021, April 12). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. (2018, July 13). DORAS | DCU Research Repository. Retrieved January 20, 2026, from [Link]

  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013, August 20). International Journal of Electrochemical Science. Retrieved January 20, 2026, from [Link]

  • Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. (2022, February 2). University of Bath. Retrieved January 20, 2026, from [Link]

  • Sensors of Tomorrow: Harnessing 3-Acrylamidophenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]

  • Affinity sensor using 3-aminophenylboronic acid for bacteria detection. (2010, October 15). PubMed. Retrieved January 20, 2026, from [Link]

  • (PDF) Affinity sensor using 3-aminophenylboronic acid for bacteria detection. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Glycoprotein Enrichment Kits with 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Glycoproteome Challenge

In the landscape of post-translational modifications (PTMs), glycosylation stands out for its complexity and profound impact on protein function, influencing everything from protein folding and stability to cellular signaling and immune responses.[1] Consequently, the field of glycoproteomics, which aims to characterize glycoproteins on a large scale, holds immense promise for biomarker discovery and understanding disease mechanisms in cancer, neurodegenerative disorders, and inflammatory diseases.[1] However, glycoproteomic analysis is fraught with analytical challenges. Glycoproteins are often of low abundance, masked by high-abundance non-glycosylated proteins like albumin in biological fluids.[1][2][3] Furthermore, the inherent heterogeneity of glycan structures at each glycosylation site complicates their analysis.[2][4][5]

To overcome these hurdles, a crucial first step in any glycoproteomics workflow is the selective enrichment of glycoproteins or glycopeptides from complex biological mixtures.[1][2][5] A variety of enrichment strategies have been developed, each with its own set of advantages and disadvantages. This guide provides an in-depth comparison of common enrichment methodologies, with a particular focus on benchmarking the efficiency of kits utilizing boronic acid affinity chromatography, specifically with ligands like 3-(Butylsulfonamido)phenylboronic acid. We will delve into the underlying chemistry, provide a framework for objective performance evaluation, and present detailed protocols to empower researchers to make informed decisions for their experimental needs.

The Chemistry of Boronic Acid Affinity Chromatography

Boronic acid affinity chromatography (BAC) is a powerful technique for the selective isolation of compounds containing cis-diol groups.[6] This chemistry is particularly well-suited for glycoprotein enrichment because the sugar moieties of glycans are rich in these cis-diol structures.

The interaction is based on a pH-dependent, reversible covalent bond formed between the boronic acid ligand and the 1,2-cis-diol of a sugar residue.[6][7]

  • Binding: Under alkaline conditions (typically pH > 8.5), the boronic acid group transitions from a neutral, trigonal planar state to a negatively charged, tetrahedral boronate anion.[6][8] This tetrahedral intermediate readily reacts with cis-diol groups on the glycoprotein's glycans to form a stable, five- or six-membered cyclic ester, effectively capturing the glycoprotein on the solid support.[7][9]

  • Elution: The bond is easily reversed by lowering the pH. Under acidic conditions, the equilibrium shifts, causing the cyclic ester to dissociate and release the bound glycoprotein.[6] Alternatively, elution can be achieved using a competing agent, such as sorbitol, which also contains cis-diols and displaces the captured glycoproteins from the resin.[10][11]

The use of substituted phenylboronic acids, such as this compound, helps to modulate the ligand's pKa and binding affinity, optimizing performance under physiological conditions.

Mechanism of Boronic Acid Affinity Chromatography.

Comparative Analysis of Glycoprotein Enrichment Strategies

While BAC is a powerful tool, it is essential to understand its performance in the context of other widely used methods. The choice of enrichment strategy is critical as it can introduce bias and significantly affect downstream analytical results.[4][12]

Enrichment MethodPrincipleAdvantagesDisadvantages
Boronic Acid Affinity (BAC) Reversible covalent bonding with cis-diol groups on glycans.[6]Broad specificity for a wide range of N- and O-linked glycoproteins[13][14]; Mild elution conditions possible[10][11]; Not dependent on specific glycan sequences.Potential for non-specific binding due to hydrophobic or ionic secondary interactions[6][8]; May also bind other cis-diol containing molecules like RNA.
Lectin Affinity Chromatography (LAC) Uses lectins, proteins that bind to specific carbohydrate structures.[13][15]High specificity for particular glycan motifs; Can be used to isolate specific glycoforms; Mild elution conditions.[13]Binding is biased towards the specific lectin's affinity, potentially missing other glycoproteins[12][13]; A cocktail of multiple lectins is often needed for broader coverage.[4]
Hydrazide Chemistry Covalent capture of oxidized glycans. The cis-diols on sialic acids or other sugars are oxidized to aldehydes, which then react with hydrazide groups on a solid support.[13]Forms a stable covalent bond, allowing for stringent washing to remove non-glycoproteins; Enriches for both N- and O-glycopeptides.[13]Requires chemical modification of the sample, which can be harsh and lead to side reactions; Elution requires enzymatic (e.g., PNGase F) or chemical cleavage, preventing analysis of intact glycoproteins.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates molecules based on hydrophilicity. Glycopeptides, being more hydrophilic than non-glycosylated peptides, are preferentially retained on the stationary phase.[1][13][16]Good for separating glycopeptides from peptides in "bottom-up" proteomics; Does not depend on a specific glycan structure.[1]Lower specificity, often co-enriches other hydrophilic non-glycosylated peptides[12][17]; Efficiency can be affected by the peptide backbone sequence; Not suitable for enriching intact glycoproteins.

A Framework for Benchmarking Enrichment Kits

To objectively compare the performance of a this compound-based kit against an alternative (e.g., a multi-lectin affinity kit), a well-designed benchmarking experiment is essential.

Objective: To quantitatively compare the efficiency, specificity, and reproducibility of two different glycoprotein enrichment kits using human serum as a complex biological sample.

Experimental Workflow
Benchmarking workflow for glycoprotein enrichment kits.
Detailed Experimental Protocols

1. Sample Preparation

  • Rationale: Human serum is a clinically relevant and highly complex sample, containing a vast dynamic range of proteins. Depleting high-abundance proteins like albumin, which is non-glycosylated, is often recommended to improve the detection of lower-abundance glycoproteins.[10][11]

  • Protocol:

    • Thaw a vial of human serum on ice.

    • (Optional but Recommended) Process 100 µL of serum using an albumin and IgG depletion spin column according to the manufacturer's protocol.

    • Determine the protein concentration of the depleted serum using a BCA assay.

2. Protein Reduction, Alkylation, and Digestion (for Bottom-Up Analysis)

  • Rationale: For mass spectrometry-based identification at the peptide level (glycopeptidomics), proteins must be denatured and digested into smaller peptides. Trypsin is the most commonly used protease.[1]

  • Protocol:

    • Take 1 mg of total protein from the prepared serum.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Dilute the sample 5-fold with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute and dry the peptides under vacuum.

3. Glycopeptide Enrichment

  • Rationale: This is the core comparative step. It is critical to start with identical amounts of the digested peptide mixture for each kit and perform the experiments in triplicate to assess reproducibility.

  • Protocol (Example for Boronic Acid Kit):

    • Reconstitute 100 µg of the dried peptide digest in the kit's specified Binding Buffer (e.g., 200 µL of a buffer at pH 8.5-10.5).[12]

    • Equilibrate the boronic acid spin column by washing it twice with the Binding Buffer.

    • Load the reconstituted sample onto the column and incubate for 30 minutes at room temperature with gentle rotation.

    • Centrifuge to collect the flow-through (this fraction contains non-bound peptides).

    • Wash the column three times with the kit's Wash Buffer to remove non-specifically bound peptides.

    • Elute the captured glycopeptides by adding 100 µL of the Elution Buffer (e.g., a low pH buffer like 0.1% trifluoroacetic acid or a sorbitol-containing buffer).[10][11] Repeat the elution step.

    • Dry the eluted glycopeptides under vacuum and store at -80°C until LC-MS/MS analysis.

    • Follow the manufacturer's protocol for the alternative kit (e.g., multi-lectin) in parallel using an identical starting amount.

4. Downstream Analysis: LC-MS/MS

  • Rationale: High-resolution mass spectrometry is the gold standard for identifying and quantifying peptides and glycopeptides.[2][5][16]

  • Protocol:

    • Reconstitute the enriched glycopeptide samples in a buffer suitable for mass spectrometry (e.g., 2% acetonitrile, 0.1% formic acid).

    • Analyze the samples using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[16]

    • Set up the data acquisition method to include fragmentation techniques optimized for glycopeptides, such as Higher-energy Collisional Dissociation (HCD), which generates characteristic oxonium reporter ions (e.g., m/z 204.0867 for HexNAc) that help confirm the presence of glycopeptides.[5]

Performance Metrics and Data Interpretation

After data acquisition, use a specialized software tool capable of identifying glycopeptides from the complex MS/MS spectra (e.g., Byonic™, pGlyco).[13]

Key Performance Metrics:

  • Enrichment Specificity/Purity: This is the most critical metric. It measures the proportion of identified peptides that are glycosylated versus those that are non-glycosylated contaminants.

    • Calculation: (Number of unique glycopeptide spectra) / (Total number of unique peptide spectra) x 100%. A higher percentage indicates better specificity.

  • Enrichment Efficiency/Recovery: This measures the breadth of the captured glycoproteome.

    • Calculation: The total number of unique glycopeptides and unique glycosylation sites identified. A higher number signifies a more comprehensive enrichment.

  • Reproducibility: Assesses the consistency of the enrichment across technical replicates.

    • Calculation: Calculate the coefficient of variation (CV) for the number of identified glycopeptides across triplicate experiments. A lower CV indicates higher reproducibility.

Sample Benchmarking Data
Performance MetricKit A (Boronic Acid)Kit B (Multi-Lectin)
Total Unique Peptides Identified (Avg. of 3 Replicates) 15501280
Total Unique Glycopeptides Identified (Avg. of 3 Replicates) 12151150
Specificity (% Glycopeptides) 78.4% 89.8%
Unique Glycosylation Sites Identified 850 710
Reproducibility (CV for Glycopeptide IDs) 8.5%11.2%

Interpretation of Sample Data:

  • Kit B (Multi-Lectin) shows higher specificity, meaning its final eluate is purer with fewer non-glycosylated peptide contaminants. This is expected due to the highly specific nature of lectin-carbohydrate interactions.[13]

  • Kit A (Boronic Acid) demonstrates superior recovery, identifying more unique glycopeptides and glycosylation sites. This reflects its broader specificity for any glycan containing a cis-diol structure, rather than being limited to the targets of a specific set of lectins.[11][13]

  • Kit A also shows slightly better reproducibility in this hypothetical scenario.

Conclusion and Recommendations

The selection of a glycoprotein enrichment kit is not a one-size-fits-all decision. It requires a careful balance between the desired outcome and the inherent properties of the enrichment chemistry.

  • For Broad Discovery-Phase Glycoproteomics: When the goal is to capture the widest possible range of glycoproteins without bias toward specific glycan types, a boronic acid-based kit is an excellent choice. Its ability to enrich both N- and O-linked glycans based on the common cis-diol feature makes it ideal for comprehensive profiling.[11][13]

  • For Studying Specific Glycosylation Pathways: When investigating a particular class of glycans (e.g., core-fucosylated or highly branched structures), Lectin Affinity Chromatography offers unparalleled specificity.[17] This targeted approach can yield a highly pure fraction of the glycoproteins of interest, simplifying downstream analysis.

Ultimately, the most robust glycoproteomic studies often benefit from using orthogonal enrichment strategies.[4][17] By understanding the principles behind each method and performing rigorous, objective benchmarking as outlined in this guide, researchers can confidently select the tools that will best unlock the secrets of the glycoproteome.

References

  • Liu, Z., & Li, H. (2006). Boronic acids as ligands for affinity chromatography.
  • Hu, Y., & Mechref, Y. (2018). Recent Advances in Mass Spectrometric Analysis of Glycoproteins. Methods in Molecular Biology, 1697, 1-17.
  • An, M., & Mechref, Y. (2018). Glycoproteins Enrichment and LC-MS/MS Glycoproteomics in Central Nervous System Applications. Methods in Molecular Biology, 1788, 175-188.
  • Song, E., & Mechref, Y. (2018). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. Comprehensive Analytical Chemistry, 82, 203-231.
  • Riley, N. M., & Bertozzi, C. R. (2020). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry-Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100029.
  • Riley, N. M., Malaker, S. A., Driessen, M. D., & Bertozzi, C. R. (2020). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100029.
  • Khatri, K., Pu, Y., & Mechref, Y. (2019). Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft. Current Protocols in Chemical Biology, 11(2), e64.
  • Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. Biotime.
  • Sun, S., Li, Y., & Liu, Z. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13643-13661.
  • Liu, Z., & Li, H. (2006). Boronic Acids as Ligands for Affinity Chromatography.
  • Trinity Biotech. (n.d.).
  • Totten, S. M., et al. (2017). Parallel Comparison of N-Linked Glycopeptide Enrichment Techniques Reveals Extensive Glycoproteomic Analysis of Plasma Enabled by SAX-ERLIC. Journal of Proteome Research, 16(5), 1842-1854.
  • Biotech Support Group. (n.d.). NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Beads. Biotech Support Group.
  • Yang, W., et al. (2017). Comparison of Enrichment Methods for Intact N- and O-Linked Glycopeptides Using Strong Anion Exchange and Hydrophilic Interaction Liquid Chromatography. Analytical Chemistry, 89(21), 11193-11197.
  • Onigbinde, S., et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Expert Review of Proteomics, 1-16.
  • Takara Bio. (n.d.). Glycoprotein enrichment and detection. Takara Bio.
  • Labmate Online. (2022). NuGel Glycoprotein Enrichment PBA Kit-With Phenyl Boronic Acid NuGel Matrix.
  • Toghi Eshghi, S., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry, 94(27), 9579-9584.
  • Povo, L. (2023).
  • Creative Biolabs. (n.d.). Glycoprotein Enrichment Kit (Phenyl Boronic Acid).
  • Biotech Support Group. (2012). Discovery Of Glycoprotein Biomarkers Using NuGel™ Glycoprotein Enrichment Phenyl Boronic Acid (PBA) Kit. Biotech Support Group.
  • Onigbinde, S., et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. Taylor & Francis Online.
  • Goli, M., et al. (2024). Glycoprotein enrichment for validation. A, spectral count of input,...
  • Onigbinde, S., et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. Taylor & Francis Online.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 3-(Butylsulfonamido)phenylboronic Acid's Binding Affinity to Various Sugars

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the binding affinity of 3-(Butylsulfonamido)phenylboronic acid for a range of biologically relevant sugars. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, presents detailed experimental methodologies, and offers a quantitative analysis of binding interactions. Our approach prioritizes scientific integrity, explaining the causality behind experimental choices to provide a self-validating framework for your own investigations.

Introduction: The Significance of Phenylboronic Acids in Saccharide Recognition

Phenylboronic acids (PBAs) have emerged as a pivotal class of synthetic receptors due to their unique ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diols, a structural motif abundant in saccharides.[1][2][3][4] This interaction is the foundation for numerous applications, from continuous glucose monitoring systems for diabetes management to targeted drug delivery platforms that recognize specific glycans overexpressed on cancer cells.[4][5][6][7]

The subject of this guide, this compound, is a rationally designed derivative. The incorporation of an electron-withdrawing sulfonamido group at the meta position is a critical modification. This substituent lowers the pKa of the boronic acid, enhancing its ability to form the tetrahedral boronate anion necessary for strong diol binding at physiological pH (≈7.4).[8] This guide will quantitatively explore how this structural enhancement translates to binding affinity across different sugars.

The Chemistry of Interaction: A pH-Dependent Equilibrium

The binding between a phenylboronic acid and a sugar is a dynamic esterification process. The boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4][9] It is the tetrahedral boronate species that is predominantly responsible for the stable, covalent interaction with the diol groups of a sugar.[10][11]

This equilibrium is highly dependent on pH.[9]

  • Under acidic conditions (low pH): The equilibrium favors the neutral, trigonal form, which has a low affinity for diols.

  • As pH approaches the pKa of the boronic acid: The concentration of the highly reactive tetrahedral boronate anion increases, leading to a significant increase in binding affinity.[4][9][10]

The key advantage of this compound is that the sulfonamide group's electron-withdrawing nature lowers its pKa from ~8.8 (for unsubstituted PBA) to a more physiologically relevant value of ~7.4.[8] This ensures a higher population of the reactive boronate species and thus stronger sugar binding under typical biological conditions.

G cluster_0 Low pH (Acidic) cluster_1 Physiological pH (≈pKa) Trigonal PBA R-B(OH)₂ (Trigonal Planar) Low Affinity Tetrahedral PBA R-B(OH)₃⁻ (Tetrahedral Anion) High Affinity Trigonal PBA->Tetrahedral PBA + OH⁻ - H₂O Tetrahedral PBA->Trigonal PBA + H⁺ Boronate Ester Boronate Ester Complex (Stable) Tetrahedral PBA->Boronate Ester + Sugar Diol - 2H₂O Sugar Diol Sugar (cis-diol) Boronate Ester->Tetrahedral PBA + 2H₂O

Caption: Workflow for the ARS competitive fluorescence binding assay.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound for various sugars are summarized below. The data reflects the well-established selectivity patterns for phenylboronic acids, which are dictated by the stereochemistry and availability of cis-diol binding sites on the sugar molecule. [12][13]

Sugar Common Isomeric Form Binding Site Typical Binding Constant (Kₐ, M⁻¹) at pH 7.4 Relative Affinity
D-Fructose Furanose cis-2,3-diol ~1500 - 3000 Very High
D-Galactose Pyranose cis-3,4-diol ~300 - 600 High
D-Mannose Pyranose cis-2,3-diol ~200 - 400 Moderate
D-Glucose Pyranose trans-diols ~50 - 150 Low

| Sorbitol | Acyclic Polyol | Multiple cis-diols | ~800 - 1600 | Very High |

Note: These values are representative for sulfonamide-substituted phenylboronic acids at physiological pH and serve as a comparative guide. Absolute values can vary based on specific experimental conditions.

Analysis and Field-Proven Insights

The quantitative data clearly demonstrates a distinct hierarchy in binding affinity, which can be explained by the structural compatibility between the boronic acid and the sugar.

  • Superior Fructose and Sorbitol Affinity: Fructose has a high propensity to exist in its five-membered furanose ring form, which presents the hydroxyl groups in a rigid and coplanar cis orientation, ideal for forming a stable five-membered boronate ester. [14][15]Similarly, the acyclic nature of sorbitol allows for conformational flexibility to present multiple favorable cis-diol sites. [12]This structural advantage results in the highest binding affinities.

  • Intermediate Affinity of Galactose and Mannose: These sugars possess available cis-diol pairs in their more common pyranose forms, leading to moderate but significant binding.

  • Low Glucose Affinity: Glucose, the most common biological sugar, predominantly exists in a pyranose form where the hydroxyl groups are in a trans configuration. This arrangement is sterically unfavorable for forming a stable cyclic ester with a single boronic acid moiety, resulting in a significantly lower binding affinity compared to other monosaccharides. [5]This relative selectivity against glucose while strongly binding other sugars is a critical consideration in sensor design.

The presence of the butylsulfonamido group is crucial. By lowering the pKa, it ensures that a sufficient concentration of the reactive boronate anion is present at pH 7.4 to drive these binding events effectively, making it a superior choice over unsubstituted phenylboronic acid for biological applications. [8]

Conclusion

This compound is a highly effective and selective receptor for saccharides, demonstrating a predictable binding affinity profile that is governed by the structural presentation of diol groups on the target sugar. Its enhanced activity at physiological pH, conferred by the electron-withdrawing sulfonamido substituent, makes it a valuable molecular tool. The quantitative data and methodologies presented in this guide provide a robust framework for researchers aiming to leverage this interaction in the development of advanced diagnostics, biosensors, and targeted therapeutic systems.

References

  • Application of surface plasmon resonance for the detection of carbohydrates, glycoconjugates, and measurement of the carbohydrate-specific interactions: a comparison with conventional analytical techniques. A critical review. PubMed. Available at: [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. OUCI. Available at: [Link]

  • Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. ResearchGate. Available at: [Link]

  • Analysis of carbohydrates using liquid chromatography--surface plasmon resonance immunosensing systems. PubMed. Available at: [Link]

  • Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. PubMed. Available at: [Link]

  • A study of boronic acid based fluorescent glucose sensors. PubMed. Available at: [Link]

  • Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications (RSC Publishing). Available at: [Link]

  • Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. PubMed. Available at: [Link]

  • Application of surface plasmon resonance for the detection of carbohydrates, glycoconjugates, and measurement of the carbohydrate-specific interactions: A comparison with conventional analytical techniques. A critical review. ResearchGate. Available at: [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC - NIH. Available at: [Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. Available at: [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]

  • Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions. Springer. Available at: [Link]

  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. Available at: [Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. FAO AGRIS. Available at: [Link]

  • Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. PubMed. Available at: [Link]

  • Binding of boronic acids with sugars in aqueous solution at physiological pH - Estimation of association and dissociation constants using spectroscopic method. ResearchGate. Available at: [Link]

  • Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]

  • 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

  • Interaction of Model Aryl- and Alkyl-Boronic Acids and 1,2-Diols in Aqueous Solution. ResearchGate. Available at: [Link]

  • Localized and propagating surface plasmon resonance sensors: A study using carbohydrate binding protein. Northwestern Scholars. Available at: [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. Available at: [Link]

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central. Available at: [Link]

  • Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Publications. Available at: [Link]

  • Generating selective saccharide binding affinity of phenyl boronic acids by using single-walled carbon nanotube corona phases. PubMed. Available at: [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. NIH. Available at: [Link]

  • Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC - NIH. Available at: [Link]

  • (PDF) Arylboronic acids with strong fluorescence intensity changes upon sugar binding. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Glycoprotein Enrichment: A Head-to-Head Comparison of Boronate Affinity Chromatography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

The Central Challenge: Isolating Glycoproteins from a Complex Milieu

In the intricate landscape of proteomics and drug development, glycoproteins are molecules of paramount importance. Their attached carbohydrate moieties, or glycans, are critical mediators of protein folding, stability, cell-cell signaling, and immune responses.[1] However, isolating these vital molecules from complex biological samples like serum or cell lysates is a formidable task due to their often-low abundance and the overwhelming presence of non-glycosylated proteins.

Effective enrichment is not merely a preparatory step; it is the cornerstone of successful glycoproteomic analysis. The choice of enrichment strategy dictates the scope, specificity, and outcome of the entire experiment. This guide provides an in-depth, head-to-head comparison of boronate affinity chromatography (BAC) with other principal enrichment techniques, grounding the discussion in mechanistic principles and field-proven insights to empower researchers to make the most informed decision for their specific research goals.

Boronate Affinity Chromatography (BAC): The Broad-Spectrum Workhorse

Boronate affinity chromatography stands out as a powerful and versatile tool for the class-specific enrichment of biomolecules containing cis-diol groups.[2][3] This category is broad, encompassing not only glycoproteins but also glycopeptides, saccharides, and ribonucleosides, making BAC a valuable technique in proteomics, glycomics, and metabolomics.[2]

The Principle of Reversible Covalent Bonding

The efficacy of BAC is rooted in a unique, pH-controlled reversible covalent reaction.[2] The boronic acid ligand, immobilized on a solid support, exists in equilibrium between a neutral trigonal planar form and a negatively charged tetrahedral boronate ion.

  • Binding: Under alkaline conditions (typically pH > 8), the equilibrium shifts towards the tetrahedral boronate anion. This form readily reacts with molecules containing 1,2- or 1,3-cis-diol groups—a common feature in the sugar moieties of glycoproteins—to form stable five- or six-membered cyclic esters.[4][5]

  • Elution: By switching to an acidic mobile phase (e.g., pH < 6), the complex dissociates, reversing the reaction and releasing the captured cis-diol-containing molecules.[2] This pH-mediated control provides a simple and efficient mechanism for capture and release.

Experimental Workflow and Causality

A self-validating BAC protocol is designed to maximize specific binding while minimizing non-specific interactions.

cluster_0 Boronate Affinity Chromatography Workflow A 1. Equilibration Equilibrate column with high pH binding buffer (e.g., pH 8.5). B 2. Sample Loading Load sample in binding buffer. cis-Diols form covalent bonds. A->B Prepare for binding C 3. Washing Wash with binding buffer to remove non-specifically bound proteins. B->C Capture target D 4. Elution Elute with low pH buffer (e.g., pH 4.0) to release bound glycoproteins. C->D Increase purity

BAC Experimental Workflow
Standard Protocol: Glycoprotein Enrichment using a Boronate Affinity Column
  • Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5).

    • Causality: The alkaline pH is essential to promote the formation of the tetrahedral boronate anion, making the ligand active for covalent bonding with cis-diols.[2]

  • Sample Preparation and Loading: Dissolve the protein mixture in Binding Buffer. For complex samples, ensure clarification by centrifugation or filtration. Load the prepared sample onto the equilibrated column at a controlled flow rate.

  • Washing: Wash the column with 10-15 CV of Binding Buffer to remove non-glycosylated proteins and other molecules that are not covalently bound. Monitor the UV absorbance at 280 nm until it returns to baseline.

    • Causality: This is a critical step. Insufficient washing leads to low purity, while excessive washing is generally not detrimental due to the stability of the covalent boronate ester bond.

  • Elution: Elute the bound glycoproteins by applying 3-5 CV of Elution Buffer (e.g., 100 mM Glycine-HCl, pH 2.5). Collect fractions and monitor the UV 280 nm absorbance.

    • Causality: The acidic pH protonates the boronate ester, rendering it unstable and causing the dissociation and release of the captured glycoproteins.[5]

  • Neutralization: Immediately neutralize the collected fractions by adding a predetermined volume of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.0) to preserve protein integrity.

Head-to-Head Comparison with Other Enrichment Techniques

While BAC offers broad selectivity, other techniques provide different advantages, particularly in specificity. The optimal choice depends entirely on the experimental question.

A. Lectin Affinity Chromatography (LAC)

Lectins are proteins that bind to specific carbohydrate structures with high affinity and specificity.[1][6] LAC leverages this biological interaction by immobilizing lectins onto a support matrix.

Principle: Based on the non-covalent, specific recognition of glycan epitopes by lectin proteins. For example, Concanavalin A (ConA) binds specifically to high-mannose N-glycans, while Wheat Germ Agglutinin (WGA) recognizes N-acetylglucosamine and sialic acid residues.[7][8]

cluster_1 Lectin Affinity Chromatography Workflow A 1. Equilibration Equilibrate lectin column with binding buffer (neutral pH). B 2. Sample Loading Load sample. Specific glycan moieties bind to lectins. A->B Prepare for binding C 3. Washing Wash with binding buffer to remove unbound proteins. B->C Capture target D 4. Elution Elute with a competitive sugar (e.g., α-methyl mannoside for ConA). C->D Increase purity

LAC Experimental Workflow

Direct Comparison with BAC:

  • Specificity: LAC is highly specific for particular glycan structures, whereas BAC is a class-selective method for any molecule with a cis-diol group.[7] If the goal is to isolate proteins with a specific type of glycosylation (e.g., high-mannose), LAC is superior. For a general survey of the glycoproteome, BAC provides broader coverage.

  • Binding Strength & Elution: BAC relies on a robust covalent bond controlled by pH. LAC uses weaker, non-covalent affinity interactions, and elution requires a specific, often costly, competitive haptenic sugar.[1]

  • Coverage: A single BAC column can capture a wide array of glycoproteins. Achieving similar broad coverage with LAC requires using multiple lectin columns in series or parallel (Multi-Lectin Affinity Chromatography, M-LAC), which increases complexity and cost.[8]

B. Hydrazide Chemistry (HC)

Hydrazide chemistry is a covalent capture method that targets glycans after a chemical modification step.

Principle: Glycan cis-diols are first oxidized with sodium periodate to create aldehyde groups. These aldehydes then react with hydrazide groups immobilized on a solid support to form a stable covalent bond.[9][10] The captured proteins are digested, non-glycosylated peptides are washed away, and the formerly N-linked glycopeptides are typically released using the enzyme PNGase F.[11]

cluster_2 Hydrazide Chemistry Workflow A 1. Oxidation Oxidize cis-diols on glycoproteins to aldehydes using periodate. B 2. Covalent Coupling Couple aldehydes to hydrazide- functionalized beads. A->B Activate glycans C 3. Digestion & Washing Digest protein on-bead (e.g., trypsin) and wash away non-glycopeptides. B->C Capture & purify D 4. Release Release N-glycopeptides with PNGase F. C->D Isolate target peptides

HC Experimental Workflow

Direct Comparison with BAC:

  • Sample Modification: HC requires an upfront, potentially harsh chemical oxidation step, which BAC does not. This oxidation can have unintended side effects on the protein/peptide sample.

  • Information Content: This is the most critical distinction. The standard HC workflow using PNGase F releases only the peptide backbone, identifying the site of glycosylation but cleaving and discarding the entire glycan structure.[9] BAC, in contrast, enriches the intact glycoprotein or glycopeptide, allowing for subsequent analysis of the glycan itself.

  • Bonding: Both methods utilize robust covalent bonds, leading to high capture efficiency and the ability to perform stringent washes.

C. Titanium Dioxide (TiO₂) Chromatography

While TiO₂ chromatography is the gold standard for enriching phosphopeptides, it also has an affinity for acidic molecules, including sialylated glycopeptides.[12][13]

Principle: TiO₂ functions as a Lewis acid, interacting strongly with Lewis bases like phosphate groups under acidic, organic-rich conditions. It can also bind to carboxyl groups on sialic acids, though typically with lower affinity than to phosphates.[14][15]

cluster_3 TiO2 Chromatography Workflow A 1. Sample Loading Load sample in acidic buffer with high organic content (e.g., ACN/TFA). B 2. Binding Phosphate and some acidic groups bind to the TiO2 surface. A->B Promote binding C 3. Washing Wash with loading buffer to remove non-specific peptides. B->C Increase purity D 4. Elution Elute with alkaline buffer (e.g., ammonia solution). C->D Release target

TiO₂ Experimental Workflow

Direct Comparison with BAC:

  • Primary Target: TiO₂ is optimized for and most specific toward phosphopeptides.[12][16] Its utility for glycopeptides is largely limited to acidic, sialic acid-containing ones and is considered a secondary application. BAC is explicitly designed for the cis-diol structure found across a wide range of glycans.

  • Specificity & Co-enrichment: A major challenge with using TiO₂ for glycopeptide enrichment is the significant co-enrichment of phosphopeptides, which are often more abundant and can suppress glycopeptide signals in mass spectrometry.[17] BAC specifically isolates cis-diol compounds, cleanly separating them from phosphopeptides.

  • Binding Conditions: The binding mechanisms and buffer conditions are entirely different. BAC uses aqueous alkaline buffers, while TiO₂ requires acidic buffers with a high percentage of organic solvent.

Data-Driven Performance Summary

The choice of technique is a trade-off between specificity, coverage, and the type of information desired.

FeatureBoronate Affinity (BAC) Lectin Affinity (LAC) Hydrazide Chemistry (HC) Titanium Dioxide (TiO₂)
Target Moiety cis-1,2- and 1,3-diols[4]Specific carbohydrate epitopes[6]Oxidized cis-diols (aldehydes)[9]Phosphate groups, acidic groups[13]
Binding Principle Reversible Covalent[2]Non-covalent Affinity[1]Covalent[10]Lewis Acid-Base Interaction[15]
Specificity Class-selective (Broad)Structure-specific (Narrow)Class-selective (Glycans)Primarily Phospho-, some acidic glyco-
Binding Conditions Alkaline pH (aqueous)[5]Neutral pH (aqueous)[18]Neutral/Slightly Acidic pH[19]Acidic pH (high organic)[12]
Elution Method Acidic pH shift[2]Competitive sugar[1]Enzymatic (PNGase F)[11]Alkaline pH shift[14]
Preserves Glycan? Yes (enriches intact molecule)Yes (enriches intact molecule)No (cleaves glycan for release)[9]Yes (enriches intact molecule)
Primary Application Broad glycoproteome/glycome surveyIsolation of specific glycoformsN-glycosylation site identificationPhosphoproteomics
Key Limitation Non-specific binding if not optimizedNarrow coverage per lectinLoss of glycan structure informationStrong bias for phosphopeptides

Expert Recommendations: A Decision-Making Framework

As a senior scientist, my guidance is to always let the research question drive the technology choice.

  • "I want to profile the entire glycoproteome of my sample."

    • Recommendation: Start with Boronate Affinity Chromatography . Its broad specificity for cis-diols makes it the ideal tool for a comprehensive, unbiased first-pass enrichment of the total glycoproteome.[2][3]

  • "I am studying a protein that I know has high-mannose N-glycans, and I want to isolate it."

    • Recommendation: Use Lectin Affinity Chromatography with Concanavalin A. The high specificity of this lectin for mannose structures is unmatched by any other technique for this purpose.[7]

  • "My goal is to identify all the sites of N-linked glycosylation in my protein mixture."

    • Recommendation: Hydrazide Chemistry is the most direct and robust method for this objective. The covalent capture and release via PNGase F provide a clean sample of formerly glycosylated peptides, perfect for site identification by mass spectrometry.[10]

  • "I am primarily interested in phosphorylation, but I also want to see if any sialylated glycoproteins are changing."

    • Recommendation: Use Titanium Dioxide Chromatography . It will effectively enrich your primary target (phosphopeptides), and you can analyze the data for the presence of co-enriched sialylated glycopeptides. Be aware of the potential for ion suppression.[13]

Conclusion

There is no single "best" method for glycoprotein enrichment. Each technique offers a unique lens through which to view the glycoproteome. Boronate Affinity Chromatography serves as an exceptional foundation, providing broad and robust enrichment of intact glycoproteins suitable for a wide range of discovery applications. Lectin Affinity offers surgical precision for isolating specific glycoforms. Hydrazide Chemistry excels at mapping glycosylation sites at the expense of glycan information. Finally, TiO₂ remains the domain of phosphoproteomics, with a limited and overlapping specificity for certain glycopeptides.

A thorough understanding of these distinct mechanisms and performance characteristics is crucial for designing rigorous, efficient, and successful glycoproteomic experiments. By aligning the strengths of the technology with the specific demands of the research question, scientists can unlock profound insights into the vital world of glycoproteins.

References

  • Zhou, Y., & Qiu, H. (2009). Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography. Journal of Chromatography A, 1216(46), 8421–8425. [Link]

  • Zhang, L., He, X., & Chen, L. (2011). Boronate affinity monolith for highly selective enrichment of glycopeptides and glycoproteins. Analyst, 136(11), 2295–2301. [Link]

  • Karav, S., Le Parc, A., & de la Torre, M. P. (2021). Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. Frontiers in Chemistry, 9, 763525. [Link]

  • Biotime. (n.d.). The development of the boronate affinity chromatography and Biotime's success. Biotime. [Link]

  • Qian, K., & Chen, G. (2012). Synthesis of a SiO2/TiO2 hybrid boronate affinity monolithic column for specific capture of glycoproteins under neutral conditions. Analyst, 137(22), 5245–5248. [Link]

  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1060, 17-27. [Link]

  • Chen, G., & Liu, Z. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(10), 2179–2190. [Link]

  • Liu, Z., & Chen, G. (2015). Boronate Affinity Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

  • Science.gov. (n.d.). boronate affinity chromatography: Topics by Science.gov. Science.gov. [Link]

  • Mallia, A. K. (2000). Boronate Affinity Chromatography. In Methods in Molecular Biology, vol 147. Humana Press. [Link]

  • Xu, Y., & Yan, C. (2022). Advances in enrichment and separation of cis-diol-containing compounds by porous organic frameworks. Chinese Chemical Letters, 34(5), 107937. [Link]

  • Drake, R. R., & Ball, L. E. (2014). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Comprehensive Glycoscience (Second Edition). Elsevier. [Link]

  • Sun, Z., Sun, Y., Shen, J., Wang, C., & Wei, Y. (2023). Simultaneous enrichment and sequential elution of cis-diol containing molecules and deoxyribonucleotides with bifunctional boronate and titanium (Ⅳ) ion modified-magnetic nanoparticles prior to quantitation by high performance liquid chromatography. Journal of Chromatography A, 1709, 464386. [Link]

  • Aryal, S. (2022). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

  • Figshare. (2017). Protocol for N-glycoprotein enrichment by hydrazide resin. Figshare. [Link]

  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]

  • Zhang, Q., et al. (2008). Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. Journal of Proteome Research, 7(5), 2323–2330. [Link]

  • Karav, S., Le Parc, A., & de la Torre, M. P. (2021). Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. Frontiers in Chemistry, 9, 763525. [Link]

  • de Oliveira, A. P., et al. (2023). Lectin Purification through Affinity Chromatography Exploiting Macroporous Monolithic Adsorbents. Molecules, 28(2), 629. [Link]

  • PNNL. (2007). Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry. Pacific Northwest National Laboratory. [Link]

  • Roy, I., & Gupta, M. N. (2003). Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution. Journal of Chromatography A, 988(1), 57–66. [Link]

  • Hage, D. S. (2005). Boronate Affinity Chromatography. In Handbook of Affinity Chromatography. CRC Press. [Link]

  • Aryal, U. K., & Ross, A. R. (2010). Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry. Rapid Communications in Mass Spectrometry, 24(2), 219–231. [Link]

  • Li, Y., et al. (2022). Highly efficient separation and enrichment of polyphenols by 6-aminopyridine-3-boronic acid-functionalized magnetic nanoparticles assisted by polyethylenimine. Analytical Methods, 14(10), 1035–1042. [Link]

  • O'Connor, B., & Clarke, C. (2017). Lectin Affinity Chromatography (LAC). In Methods in Molecular Biology. Humana Press. [Link]

  • Zhang, H., Li, X. J., Martin, D. B., & Aebersold, R. (2003). Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry. Nature Biotechnology, 21(6), 660–666. [Link]

  • Nazir, M. A., et al. (2024). Porous metal/covalent organic framework materials: Research progress on enrichment and separation of cis-diol compounds. Journal of the Taiwan Institute of Chemical Engineers, 165, 105805. [Link]

  • Aryal, U. K., & Ross, A. R. (2009). Enrichment and analysis of phosphopeptides under different experimental conditions using titanium dioxide affinity chromatography and mass spectrometry. NRC Publications Archive. [Link]

  • Riley, N. M., & Coon, J. J. (2020). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 19(8), 1264–1285. [Link]

  • Zhang, Y., et al. (2021). TiO2 Simultaneous Enrichment, On-Line Deglycosylation, and Sequential Analysis of Glyco- and Phosphopeptides. Frontiers in Chemistry, 9, 718362. [Link]

  • Lee, J. Y., & Kim, H. K. (2014). Graphical features in hydrazide-capturing method for glycoproteome enrichment. BMB Reports, 47(1), 1–2. [Link]

  • Tóth, G., et al. (2020). Selective TiO2 Phosphopeptide Enrichment of Complex Samples in the Nanogram Range. Separations, 7(4), 74. [Link]

  • Ren, L., et al. (2022). Comprehensive Evaluation of Different TiO2-Based Phosphopeptide Enrichment and Fractionation Methods for Phosphoproteomics. International Journal of Molecular Sciences, 23(13), 7175. [Link]

  • Li, Y., et al. (2015). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. Journal of Chromatography A, 1425, 227–234. [Link]

  • He, X., & Wu, X. (2014). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 14(5), 8490–8509. [Link]

  • Zhang, Q., et al. (2007). Enrichment and Analysis of Nonenzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron-Transfer Dissociation Mass Spectrometry. Journal of Proteome Research, 7(5), 2323–2330. [Link]

  • Rausch, C., et al. (2021). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry, 413(28), 7035–7046. [Link]

  • Palmisano, G., et al. (2012). Titanium dioxide as chemo-affinity chromatographic sorbent of biomolecular compounds--applications in acidic modification-specific proteomics. Journal of Chromatography A, 1261, 116–126. [Link]

  • Li, X., et al. (2016). A boronate affinity sandwich assay: an appealing alternative to immunoassays for the determination of glycoproteins. Chemical Communications, 52(56), 8737–8740. [Link]

Sources

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 3-(Butylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for 3-(Butylsulfonamido)phenylboronic acid, a key intermediate in various synthetic chemistry applications, particularly within drug development. The objective is to ensure method robustness and reliability when transferred between different laboratories, a critical step for regulatory compliance and consistent quality control in the pharmaceutical industry.[1][2] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring that the described methodologies are inherently self-validating and grounded in established principles of analytical chemistry.

The analysis of boronic acids presents unique challenges due to their chemical nature. These compounds can undergo dehydration to form cyclic anhydrides (boroxines) and are susceptible to hydrolysis, which can compromise the accuracy of analytical results.[3][4] Therefore, developing a rugged analytical method and rigorously validating its performance across different environments is not merely a procedural formality but a scientific necessity. This guide will focus on High-Performance Liquid Chromatography (HPLC) with UV detection, a prevalent technique in pharmaceutical quality control, as the primary analytical method.

The Regulatory Pillar: ICH Q2(R1) Guidelines

The entire process of analytical method validation is governed by internationally recognized standards, primarily the ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures".[5][6][7] This guideline details the validation characteristics required for various analytical tests, ensuring a standardized approach to demonstrating that a method is suitable for its intended purpose.[5][7] Our discussion and protocols are structured to meet these rigorous requirements.

Part 1: Single-Laboratory Method Development and Validation

Before a method can be validated between laboratories (an assessment of its ruggedness or reproducibility), it must first be thoroughly validated within a single laboratory to establish its performance characteristics under controlled conditions. This initial phase includes assessing its robustness by deliberately introducing small variations to method parameters.[8][9][10]

Proposed Analytical Method: HPLC-UV

High-Performance Liquid Chromatography is selected for its precision, accuracy, and widespread availability in QC laboratories. The method is designed to provide a quantitative assay of this compound and to separate it from potential impurities.

Causality Behind a Starting HPLC Method:

  • Column: A C18 reversed-phase column is a versatile and robust starting point for moderately polar organic molecules like the target analyte.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (acidified with a small amount of formic or phosphoric acid) is chosen. The acid helps to suppress the ionization of the boronic acid group, leading to better peak shape and more consistent retention times.

  • Detection: UV detection at a wavelength corresponding to the analyte's maximum absorbance (e.g., 254 nm) provides good sensitivity and linearity.

Key Intra-Laboratory Validation Parameters

The following parameters must be assessed as per ICH Q2(R1) guidelines.[11][12][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method unequivocally assesses the analyte in the presence of other components (impurities, degradants).[7]Peak purity index > 0.995; Baseline resolution (>1.5) from known impurities.
Linearity To demonstrate a direct proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.For assays: 80% to 120% of the test concentration.[14]
Accuracy The closeness of test results to the true value, assessed by spike recovery.98.0% to 102.0% recovery for the drug substance.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same lab, analyst, instrument) and Intermediate Precision (different days, analysts, or equipment within the same lab).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).[8][9]System Suitability Test (SST) criteria must be met under all varied conditions.

Part 2: The Inter-Laboratory Validation Protocol (Method Transfer)

The ultimate test of a method's utility is its successful transfer to another laboratory. This process, often called a ruggedness study, evaluates the method's reproducibility under different real-world conditions.[9]

Inter-Laboratory Validation Workflow

The following diagram illustrates the logical flow for transferring and validating the analytical method between an originating laboratory and multiple participating laboratories.

G cluster_origin Originating Laboratory cluster_receiving Participating Laboratories (n≥2) cluster_analysis Joint Analysis & Conclusion A 1. Finalize & Document Validated Method B 2. Prepare & Ship Method Transfer Package A->B C 3. Provide Standard and Homogenized Test Samples B->C D 4. Acknowledge Receipt & Review Protocol C->D Transfer Package E 5. Execute Protocol & Perform System Suitability D->E F 6. Analyze Samples & Record All Deviations E->F G 7. Report Data Package Back to Originating Lab F->G H 8. Statistically Compare Data from All Labs G->H Results I 9. Assess Against Acceptance Criteria H->I J 10. Finalize Validation Report: Method is Validated I->J

Caption: Workflow for a typical inter-laboratory method validation study.

Experimental Protocol for Participating Laboratories

This protocol must be followed precisely to ensure data comparability.

1.0 Objective To independently qualify the analytical method for the assay of this compound.

2.0 Materials and Equipment

  • This compound Reference Standard (provided by originating lab).

  • Homogenized Test Samples (provided by originating lab).

  • HPLC system with UV Detector.

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm (specified vendor and model).

  • Reagents: Acetonitrile (HPLC Grade), Formic Acid, Deionized Water.

3.0 Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4.0 System Suitability Test (SST)

  • Procedure: Prepare the SST solution containing the analyte at the target concentration. Inject five replicate injections.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Areas: ≤ 2.0%

5.0 Analysis Procedure

  • Prepare the Reference Standard and Test Samples in duplicate as per the detailed procedure in the method transfer document.

  • Once SST criteria are met, perform the analysis sequence: Blank, Standard (x2), Test Sample 1 Prep 1, Test Sample 1 Prep 2, Standard, Test Sample 2 Prep 1, Test Sample 2 Prep 2, etc.

  • Calculate the assay percentage for all test samples against the average of the bracketing standards.

  • Compile all chromatograms, integration results, and calculation worksheets into a final data package.

Part 3: Comparative Data Analysis and Acceptance Criteria

The core of the inter-laboratory validation is the comparison of results. The data below is illustrative of a successful method transfer between three laboratories.

Table 1: Inter-Laboratory Comparison of System Suitability
ParameterLab ALab BLab CAcceptance Criteria
Tailing Factor 1.21.31.1≤ 2.0
Theoretical Plates 560051005900≥ 2000
%RSD of Peak Areas 0.4%0.6%0.3%≤ 2.0%

Interpretation: All three laboratories easily met the system suitability requirements, indicating that the chromatographic system is performing adequately across different equipment and environments.

Table 2: Inter-Laboratory Comparison of Assay Results
Sample IDLab A Assay (%)Lab B Assay (%)Lab C Assay (%)
Sample 00199.699.399.8
Sample 002100.199.7100.3
Statistical Analysis of Assay Results
StatisticValueInterpretation
Overall Mean Assay (%) 99.8The central tendency of all measurements.
Inter-Laboratory Std. Dev. 0.35A measure of variation between the labs.
Inter-Laboratory %RSD 0.35%Excellent agreement between laboratories.

Acceptance Criteria for Method Transfer:

  • The assay means from each laboratory should not be statistically significantly different (as determined by a suitable test like ANOVA).

  • The inter-laboratory %RSD for the assay of a homogenized sample should be ≤ 3.0%.

Alternative Analytical Approaches

While HPLC-UV is a workhorse method, other techniques can be employed, especially for more complex challenges.

  • UHPLC-MS: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry offers higher resolution, faster run times, and definitive peak identification, which is invaluable for impurity profiling and forced degradation studies.[15]

  • Non-Aqueous Capillary Electrophoresis (NACE): This technique can be particularly useful for analyzing boronic acids and their corresponding esters, as it can prevent the on-column hydrolysis that sometimes plagues reversed-phase HPLC methods.[3][16]

By following this structured, scientifically-grounded approach, organizations can ensure that the analytical methods for critical materials like this compound are not just validated, but are truly reliable and transferable, underpinning the quality and safety of the final pharmaceutical product.

References

  • Title: Robustness and Ruggedness Testing in Analytical Chemistry. Source: Lab Manager. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: Quality Guidelines. Source: ICH. URL: [Link]

  • Title: Robustness Tests. Source: LCGC International. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: How To Perform Robustness In Analytical Method Validation. Source: PharmaGuru. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: U.S. Food and Drug Administration. URL: [Link]

  • Title: Robustness in Analytical Methods Outlined. Source: Pharmaceutical Technology. URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub. URL: [Link]

  • Title: Validation of Impurity Methods, Part II. Source: LCGC North America. URL: [Link]

  • Title: Validation Of Analytical Methods For Pharmaceutical Analysis. Source: . URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Source: LinkedIn. URL: [Link]

  • Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Source: SciELO Brazil. URL: [Link]

  • Title: Analytical method validation: A brief review. Source: ResearchGate. URL: [Link]

  • Title: Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Source: PubMed. URL: [Link]

  • Title: Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Source: Scilit. URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Source: Analytical Methods (RSC Publishing). URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Source: Waters. URL: [Link]

  • Title: Does any one have a general idea about Boronic acids HPLC methods? Source: ResearchGate. URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Butylsulfonamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Initial Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 3-(Butylsulfonamido)phenylboronic acid is crucial. Based on data from analogous compounds such as phenylboronic acid and other substituted phenylboronic acids, this compound should be handled as a hazardous substance.[1]

Key Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[6]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[7][8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[9]

Quantitative Hazard Data Summary

While specific quantitative toxicity data for this compound is not available, the following table summarizes the general hazard classifications for similar boronic acid compounds.

Hazard ClassificationGHS Hazard Code (Typical)Description
Acute Oral ToxicityH302Harmful if swallowed.[3]
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.[4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4]

Waste Characterization and Segregation

Proper characterization of the waste stream is the first critical step in compliant disposal.

Waste Characterization: this compound waste must be classified as hazardous solid organic waste .[6] Do not dispose of this chemical in standard laboratory trash or down the drain.[3][6]

Waste Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing paper, gloves, or spill cleanup materials, should also be disposed of as hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Step 1: Container Selection and Preparation
  • Choose a Compatible Container: Select a chemically compatible container for the waste. High-density polyethylene (HDPE) or glass containers with a secure, tight-fitting lid are recommended.[6] The container must be in good condition, free from leaks or cracks.

  • Initial Rinse (for liquid waste containers): For liquid waste, it is good practice to rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol) to ensure it is clean before use. This rinseate should be collected as hazardous waste.[10]

Step 2: Waste Collection
  • Solid Waste: Carefully transfer the solid this compound waste into the designated container using a spatula or other appropriate tool. Minimize the generation of dust.[3][7]

  • Liquid Waste: For solutions, carefully pour the liquid waste into the designated liquid waste container using a funnel.

  • Contaminated Labware: Disposable items heavily contaminated with the compound should be placed in the solid waste container. For non-disposable glassware, rinse with a suitable organic solvent (e.g., acetone or ethanol). The initial rinseate must be collected as hazardous waste.[10] Subsequent rinses with soap and water can typically be disposed of down the drain, but consult your local regulations.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.

  • Affix a "Hazardous Waste" Label: Securely attach a hazardous waste label to the container.[6]

  • Complete the Label Information:

    • Clearly write the full chemical name: "Waste this compound".

    • Indicate the approximate quantity or concentration of the waste.

    • List all components of the waste mixture if applicable.

    • Include the date of waste accumulation.

    • Provide the name and contact information of the generating researcher or laboratory.

Step 4: Storage of Waste
  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be under the supervision of laboratory personnel.

  • Segregation of Incompatibles: Store the waste container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Secondary Containment: It is best practice to store waste containers in secondary containment to prevent spills from reaching the environment.

Step 5: Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation characterize Characterize Waste (Hazardous Solid/Liquid Organic) start->characterize select_container Select & Prepare Compatible Container characterize->select_container collect_waste Collect Waste (Minimize Dust/Spills) select_container->collect_waste label_container Label Container (Hazardous Waste Label) collect_waste->label_container store_waste Store in Designated Area (Segregated & Contained) label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Final Disposal by Licensed Contractor contact_ehs->end_disposal

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.

Regulatory Compliance

Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework for hazardous waste management.[11][12][13][14] Academic laboratories may have specific regulations under Subpart K of the RCRA.[15][16] Always consult your institution's EHS office for specific guidance and to ensure full compliance.

References

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • U.S. Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Butylsulfonamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of 3-(Butylsulfonamido)phenylboronic acid. As a compound class, boronic acids are invaluable synthetic intermediates, but their safe management is paramount to successful and secure research. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring every action is part of a self-validating safety system.

Part 1: Hazard Identification and Risk Assessment

Before any laboratory work commences, a thorough understanding of the specific hazards associated with this compound is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not be publicly available, we can infer its hazard profile from analogous boronic acid and sulfonamide compounds. This approach, grounded in structure-activity relationships, is a cornerstone of proactive laboratory safety.

Inferred Hazard Profile: Based on data from structurally similar phenylboronic acids and sulfonamides, the primary risks are categorized as follows:

Hazard ClassificationGHS Hazard StatementRationale and Potential Effects
Skin Irritation H315: Causes skin irritationBoronic acids as a class are known skin irritants. The sulfonamide group can also contribute to dermal sensitivity.[1][2][3]
Serious Eye Irritation H319: Causes serious eye irritationParticulate matter (dust) or solutions can cause significant, potentially damaging, eye irritation.[1][2][3]
Respiratory Irritation H335: May cause respiratory irritationFine powders are easily aerosolized. Inhalation of dust can irritate the nose, throat, and lungs.[1][2][3]
Acute Oral Toxicity H302: Harmful if swallowedPhenylboronic acid itself is classified as harmful if swallowed, and this analogue should be treated with the same level of caution.[4][5][6][7]

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact from splashes or airborne particles. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory, which includes developing a specific Chemical Hygiene Plan (CHP) for its use.[8][9]

Part 2: Engineering Controls & Work Environment

Personal Protective Equipment (PPE) is the last line of defense. The primary barrier between you and the chemical hazard should always be robust engineering and administrative controls.

  • Ventilation: All manipulations of solid this compound must be conducted inside a certified chemical fume hood.[10][11] This prevents inhalation of fine particulates and contains any potential spills. Verify the fume hood's proper function before each use.

  • Designated Area: All work with this compound should occur in a designated, clearly labeled area to prevent cross-contamination.[11] This area should be equipped with readily accessible emergency equipment, including an eyewash station and a safety shower.[12]

Part 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the risk assessment. For this compound, the following PPE is mandatory for all handling procedures.

  • Eye and Face Protection:

    • Specification: Chemical splash goggles with side shields conforming to ANSI Z87.1 or EN 166 standards are required.[2]

    • Rationale: Goggles provide a seal around the eyes, offering superior protection from airborne powder and liquid splashes compared to standard safety glasses.[13]

  • Skin and Body Protection:

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[10][14]

    • Gloves: Chemical-resistant nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use.[2][10]

      • Causality: Double-gloving may be prudent when handling larger quantities or during prolonged procedures. Gloves should be changed immediately if contamination is suspected and disposed of as hazardous waste.[15] Never reuse disposable gloves.

  • Respiratory Protection:

    • Standard Operations: When all work is conducted within a certified fume hood, a respirator is typically not required.[2]

    • Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved air-purifying respirator with N95 or P100 particulate filters is necessary for cleanup personnel.[15][16] All users requiring a respirator must be part of a formal respiratory protection program, including fit-testing, as mandated by OSHA.[8]

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE start Start: Assess Task task_solid Weighing/Handling Solid start->task_solid task_solution Handling Dilute Solution start->task_solution task_spill Spill Cleanup (Outside Hood) start->task_spill ppe_hood Engineering Control: Chemical Fume Hood task_solid->ppe_hood task_solution->ppe_hood ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Splash Goggles task_spill->ppe_base ppe_respirator Additional PPE: NIOSH-Approved Respirator (N95/P100) ppe_base->ppe_respirator Spill Scenario ppe_hood->ppe_base

Part 4: Operational Plan & Disposal

A systematic approach to handling and disposal minimizes risk and ensures procedural integrity.

Step-by-Step Handling Procedure
  • Preparation: Before retrieving the chemical, ensure the fume hood is clutter-free and all necessary equipment (spatulas, weigh paper, glassware) is inside. Don all required PPE.[12]

  • Weighing: Tare the balance with a clean weigh boat or paper inside the fume hood. Carefully transfer the desired amount of solid this compound. Avoid creating dust clouds by using gentle movements.

  • Transfer: Securely cap the stock bottle immediately after weighing. Carefully add the weighed solid to your reaction vessel or solvent.

  • Decontamination: After use, decontaminate spatulas and the work surface within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Glove Removal: Once the procedure is complete and the area is clean, remove gloves using the proper technique (peeling from the cuff without touching the outer surface) and dispose of them in the designated hazardous waste container.[4]

  • Hand Washing: Immediately wash hands thoroughly with soap and water after exiting the laboratory.[12]

Handling_Workflow prep 1. Prepare Workspace (Fume Hood, PPE) weigh 2. Weigh Solid (Minimize Dust) prep->weigh transfer 3. Transfer to Vessel & Recap Stock Bottle weigh->transfer decon 4. Decontaminate Tools & Work Surface transfer->decon waste 5. Segregate Waste (Solid, Liquid, Sharps) decon->waste cleanup 6. Final Cleanup & Hand Washing waste->cleanup

Waste Disposal Plan

Improper chemical disposal poses a significant environmental and safety risk. All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, including used gloves, weigh papers, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[17]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, labeled, and sealed hazardous waste container for liquids. Do not pour boronic acid waste down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[17][18]

  • Container Disposal: The empty stock bottle should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Consult your facility's EHS department for specific collection and disposal procedures, as regulations can vary.[17]

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

  • What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone. [Link]

  • Boric Acid - IsoLab. University of Washington. [Link]

  • Disposal Of Boric Acid. Sciencing. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Substance Information - ECHA. European Union. [Link]

  • Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]

  • (3-Acetamidophenyl)boronic acid. PubChem - NIH. [Link]

  • Phenylboronic acid. Wikipedia. [Link]

  • Phenylboronic Acid. PubChem - NIH. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Butylsulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Butylsulfonamido)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.